molecular formula C12H10FNO3 B101878 Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate CAS No. 16377-62-1

Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate

Cat. No.: B101878
CAS No.: 16377-62-1
M. Wt: 235.21 g/mol
InChI Key: DEPYDFBYFAIPPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate is a useful research compound. Its molecular formula is C12H10FNO3 and its molecular weight is 235.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 6-fluoro-4-oxo-1H-quinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO3/c1-2-17-12(16)10-6-11(15)8-5-7(13)3-4-9(8)14-10/h3-6H,2H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEPYDFBYFAIPPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=O)C2=C(N1)C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30625644
Record name Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30625644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103914-49-4, 16377-62-1
Record name Ethyl 6-fluoro-4-hydroxy-2-quinolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103914-49-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30625644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides an in-depth technical guide for the synthesis of Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate, a key intermediate in the development of fluoroquinolone-based pharmaceuticals. The primary focus is on the Gould-Jacobs reaction, a robust and widely adopted strategy for constructing the 4-quinolone core. This guide elucidates the underlying reaction mechanism, provides detailed experimental protocols for both classical thermal and modern microwave-assisted methods, and discusses process optimization. The content is tailored for researchers, chemists, and professionals in the field of drug development, offering a blend of theoretical principles and practical, field-proven insights.

Introduction: The Significance of the 4-Quinolone Scaffold

The 4-quinolone ring system is a privileged scaffold in medicinal chemistry, forming the structural foundation of numerous therapeutic agents.[1] Its derivatives are most famously recognized for their potent antibacterial activity, with the fluoroquinolone class of antibiotics being a cornerstone of modern medicine.[2][3] The introduction of a fluorine atom at the C-6 position and a carboxylate group at the C-3 position (or a precursor group at C-2) is critical for the antibacterial efficacy of many of these drugs.

This compound is a high-value synthetic intermediate. Its structure contains the essential 6-fluoro-4-quinolone core, making it a versatile starting point for the synthesis of a wide array of more complex pharmaceutical targets through modification of the C-2 ester and N-1 positions. This guide presents a comprehensive overview of its synthesis, grounded in the classical yet highly effective Gould-Jacobs reaction.[4][5]

Synthetic Strategy: The Gould-Jacobs Reaction

The most direct and reliable approach for constructing the target molecule is the Gould-Jacobs reaction, first reported in 1939.[1][2] This method builds the quinolone core by forming two key carbon-nitrogen and carbon-carbon bonds in a sequential process starting from an appropriately substituted aniline.

Retrosynthetic Analysis: The logical disconnection of the target molecule points directly to 4-fluoroaniline and a diethyl malonate derivative as the primary starting materials. This disconnection forms the basis of the Gould-Jacobs synthetic strategy.

G Target This compound Intermediate Diethyl 2-((4-fluorophenylamino)methylene)malonate Target->Intermediate C-C bond formation (Cyclization) Starting_Materials 4-Fluoroaniline + Diethyl ethoxymethylenemalonate (DEEM) Intermediate->Starting_Materials C-N bond formation (Condensation)

Caption: Retrosynthetic pathway for the target quinolone.

The forward synthesis involves two principal stages:

  • Condensation: A nucleophilic substitution reaction between 4-fluoroaniline and diethyl ethoxymethylenemalonate (DEEM) to form the key intermediate, diethyl 2-((4-fluorophenylamino)methylene)malonate.[2][4]

  • Thermal Cyclization: An intramolecular, high-temperature 6-electron electrocyclization of the intermediate to form the bicyclic quinolone ring system.[1]

The Underlying Mechanism

Understanding the causality behind each step is crucial for troubleshooting and optimization. The Gould-Jacobs reaction proceeds through a well-defined mechanistic pathway.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Tautomerization Aniline 4-Fluoroaniline (Nucleophile) DEEM DEEM (Electrophile) Aniline->DEEM Nucleophilic Attack Intermediate Anilinomethylenemalonate Intermediate DEEM->Intermediate Elimination of EtOH Heat High Temp. (>250°C) Intermediate->Heat 6π Electrocyclization Cyclized 4-Hydroxyquinoline (Enol Form) Heat->Cyclized FinalProduct 4-Quinolone Product (Keto Form) Cyclized->FinalProduct Keto-Enol Tautomerism

Caption: Mechanistic flow of the Gould-Jacobs reaction.

  • Condensation: The synthesis initiates with the nucleophilic nitrogen of 4-fluoroaniline attacking the electron-deficient β-carbon of the ethoxymethylenemalonate. This is followed by the elimination of an ethanol molecule, driven by the formation of a stable, conjugated enamine intermediate.[1][4]

  • Thermal Cyclization: This is the rate-determining and most energy-intensive step. It requires significant thermal energy (typically >250 °C) to facilitate a 6-electron electrocyclization.[1] The reaction is an intramolecular electrophilic aromatic substitution, where the enamine system attacks one of the ortho positions of the aniline ring, closing the second ring of the quinolone system. The high energy barrier is overcome by using high-boiling point solvents like diphenyl ether or Dowtherm A, which can achieve the necessary temperatures.[6][7]

  • Tautomerization: The immediate product of cyclization is an ethyl 6-fluoro-4-hydroxyquinoline-2-carboxylate. This enol form rapidly tautomerizes to the more thermodynamically stable keto form, yielding the final this compound.[4]

Experimental Protocols

The following protocols describe a classical thermal synthesis and a modern microwave-assisted alternative for the condensation step. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Reagents
  • 4-Fluoroaniline (≥99%)

  • Diethyl ethoxymethylenemalonate (DEEM) (≥98%)

  • Diphenyl ether (≥99%) or Dowtherm A

  • Hexane (Reagent Grade)

  • Ethanol (Anhydrous)

  • Ethyl Acetate (Reagent Grade)

  • Silica Gel for column chromatography

  • Standard thin-layer chromatography (TLC) plates

Equipment
  • Round-bottom flasks

  • Reflux condenser

  • Heating mantle with temperature controller and magnetic stirrer

  • High-temperature thermometer

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Microwave reactor (for Protocol 2)

Protocol 1: Classical Thermal Synthesis

Part A: Synthesis of Diethyl 2-((4-fluorophenylamino)methylene)malonate (Intermediate)

  • To a 100 mL round-bottom flask, add 4-fluoroaniline (5.55 g, 50 mmol) and diethyl ethoxymethylenemalonate (10.81 g, 50 mmol).

  • Heat the neat mixture with stirring at 110-120 °C for 2 hours.[1] Ethanol is evolved as a byproduct.

  • Monitor the reaction progress by TLC (e.g., using 3:1 Hexane:Ethyl Acetate as eluent) until the starting aniline spot has disappeared.

  • Cool the reaction mixture to room temperature. The product, a pale yellow solid, should crystallize upon standing.

  • The crude solid can be washed with cold hexane and used directly in the next step or purified by recrystallization from ethanol.

Part B: Thermal Cyclization to Final Product

  • In a 250 mL three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a high-temperature thermometer, place diphenyl ether (100 mL).

  • Heat the diphenyl ether to 250-255 °C.

  • Add the dried intermediate from Part A (14.0 g, 50 mmol) portion-wise to the hot solvent over 15 minutes, ensuring the temperature does not drop below 245 °C.

  • Maintain the reaction mixture at 250-255 °C for an additional 30 minutes after the addition is complete.[7]

  • Allow the reaction mixture to cool to below 100 °C.

  • While still warm, pour the dark solution into 200 mL of hexane with vigorous stirring. This will cause the product to precipitate.

  • Allow the mixture to cool to room temperature, then filter the solid product using a Büchner funnel.

  • Wash the collected solid thoroughly with hexane (3 x 50 mL) to remove the diphenyl ether.

  • Dry the solid product under vacuum. The crude product can be purified by recrystallization from ethanol or a DMF/water mixture.

Protocol 2: Microwave-Assisted Condensation & Thermal Cyclization

Part A: Microwave-Assisted Synthesis of the Intermediate

  • In a 10 mL microwave reaction vial, combine 4-fluoroaniline (1.11 g, 10 mmol) and diethyl ethoxymethylenemalonate (2.16 g, 10 mmol).[8]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the neat mixture at 170 °C for 7-10 minutes.[8]

  • After the reaction, cool the vial to room temperature. A solid product should form.

  • Filter the solid and wash with a small amount of ice-cold acetonitrile or hexane to yield the pure intermediate.[1]

Part B: Thermal Cyclization

  • Proceed with the thermal cyclization as described in Protocol 1, Part B, using the intermediate synthesized via the microwave method.

Process Optimization & Modern Alternatives

While the classical Gould-Jacobs reaction is effective, its primary drawback is the requirement for very high temperatures in the cyclization step, which can lead to side reactions and decomposition, particularly with sensitive substrates.[2]

  • Microwave Irradiation: As demonstrated in Protocol 2, using microwave heating for the initial condensation step can drastically reduce reaction times from hours to minutes, often with comparable or improved yields.[8][9]

  • Alternative Cyclization Promoters: To mitigate the harsh thermal conditions of cyclization, chemical promoters can be used. Eaton's reagent (a solution of P₂O₅ in methanesulfonic acid) has proven to be an excellent alternative, enabling cyclization to occur at much milder temperatures (e.g., 70-100 °C) and in shorter times, often with quantitative yields.[8] This avoids the need for high-boiling, difficult-to-remove solvents like diphenyl ether.

Data Summary Table

The following table summarizes typical parameters for the synthesis. Yields are representative and can vary based on reaction scale and purification efficiency.

StepMethodKey ReagentsTemp. (°C)TimeTypical Yield
Condensation Classical4-Fluoroaniline, DEEM110-1202 hours85-95%
Condensation Microwave4-Fluoroaniline, DEEM1707-10 min90-98%[8]
Cyclization ThermalDiphenyl Ether250-25530-45 min70-85%
Cyclization Eaton's ReagentP₂O₅/MeSO₃H70-1001-2 hours>90%[8]

Conclusion

The synthesis of this compound is efficiently achieved through the Gould-Jacobs reaction. This guide provides a detailed framework, from mechanistic principles to practical laboratory protocols. While the traditional thermal method is robust, modern advancements such as microwave-assisted condensation and the use of chemical promoters like Eaton's reagent offer significant advantages in terms of reaction time, energy efficiency, and yield. Mastery of this synthesis provides chemists with reliable access to a crucial building block for the development of next-generation fluoroquinolone antibiotics and other valuable medicinal compounds.

References

  • Gould–Jacobs reaction - Wikipedia. (n.d.). Retrieved January 13, 2026, from [Link]

  • Yadav, P., & Singh, A. (2021). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Bala, E., Forgione, M., et al. (2022).
  • Bala, E., Forgione, M., et al. (2022).
  • Duarte, C., et al. (2017).
  • Kumar, A., & Kumar, R. (2021). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. NIH.
  • Al-Hiari, Y. M., et al. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)
  • Ryley, J. F., & Nodiff, E. A. (1974). Synthesis of Some 4-Quinolones and Related Structures for Evaluation as Potential Antimalarial Agents. DTIC.

Sources

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinolone scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse pharmacological activities, including potent antibacterial and anticancer properties. Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate is a distinct member of this class, characterized by a fluorine substituent at the C6 position and an ethyl carboxylate group at the C2 position of the quinolone ring. This substitution pattern differentiates it from the more extensively studied 3-carboxylate isomers, such as ciprofloxacin and norfloxacin, and imparts unique electronic and steric properties that are critical to its biological activity and pharmaceutical development.

This technical guide provides a comprehensive exploration of the core physicochemical properties of this compound. Designed for researchers, scientists, and drug development professionals, this document delves into the structural attributes, solubility, dissociation constants, and spectral characteristics of the molecule. By synthesizing theoretical principles with practical experimental methodologies, this guide aims to provide a robust framework for the characterization and utilization of this promising compound in research and development settings.

Molecular Structure and Chemical Identity

The foundational step in characterizing any active pharmaceutical ingredient (API) is to establish its precise molecular structure and chemical identity.

Chemical Name: this compound

Molecular Formula: C₁₂H₁₀FNO₃

Molecular Weight: 235.21 g/mol

The structural integrity and purity of the compound are paramount for reliable physicochemical and biological assessment. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the gold-standard techniques for confirming the identity and purity of a synthesized batch.

Logical Framework for Structural Verification

Caption: Workflow for the synthesis and structural confirmation of the title compound.

Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its biopharmaceutical performance, including absorption, distribution, metabolism, and excretion (ADME).

Physical State and Appearance

Based on structurally similar quinolone derivatives, this compound is expected to be a crystalline solid at room temperature, with a color ranging from white to pale yellow.

Melting Point

The melting point is a crucial indicator of purity and is influenced by the crystal lattice energy. For fluoroquinolone derivatives, melting points are often high and can sometimes be accompanied by decomposition.[1]

Expected Melting Point: While no specific data is available for the title compound, related quinolone-3-carboxylates exhibit melting points in the range of 200-300 °C. For example, Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate has a reported melting point of 277-279 °C.[2]

Experimental Protocol: Melting Point Determination (Capillary Method)

Principle: This method relies on the visual observation of the phase transition from solid to liquid as a sample is heated at a controlled rate.[3]

Apparatus:

  • Melting point apparatus with a heating block and a calibrated thermometer or digital temperature sensor.

  • Glass capillary tubes (sealed at one end).

Procedure:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered to ensure uniform heat distribution.[4]

  • Capillary Loading: Introduce a small amount of the powdered sample into the open end of a capillary tube and pack it down to a height of 2-3 mm.

  • Determination:

    • Place the capillary tube in the heating block of the melting point apparatus.

    • Heat the block rapidly to a temperature approximately 10-15 °C below the expected melting point.

    • Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

    • Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has transformed into a liquid (completion of melting). This range is the melting point of the substance.

  • Purity Assessment: A sharp melting point range (typically ≤ 2 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.

Solubility

Solubility is a critical factor influencing the bioavailability of orally administered drugs. Quinolone derivatives often exhibit poor aqueous solubility, which can present challenges in formulation development.[5][6]

Expected Solubility Profile:

  • Aqueous Solubility: Expected to be low, a common characteristic of this class of compounds.

  • Organic Solvents: Likely to be more soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and to a lesser extent in alcohols like methanol and ethanol.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

Principle: This equilibrium method determines the saturation concentration of a compound in a specific solvent at a constant temperature.[2][7]

Procedure:

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • Allow the suspension to settle.

    • Withdraw a clear aliquot of the supernatant, taking care not to disturb the solid.

    • Filter the aliquot through a suitable membrane filter (e.g., 0.22 µm) to remove any undissolved particles.

  • Analysis:

    • Dilute the filtered solution with an appropriate solvent.

    • Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC with UV detection.

  • Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or µg/mL).

Dissociation Constant (pKa)

The pKa value indicates the strength of an acid or base and is crucial for predicting the ionization state of a drug at different physiological pH values. The quinolone core contains both acidic (carboxylic acid) and basic (secondary amine in the quinolone ring) functionalities. However, for the title ester, the primary ionizable group is the enolic proton of the 4-oxo-1,4-dihydroquinoline system.

Expected pKa: Fluoroquinolones typically have pKa values in the range of 5-6 for the carboxylic acid and 8-9 for the piperazinyl nitrogen (if present).[8] For the title compound, the pKa is expected to be in the acidic range due to the enolic proton.

Experimental Protocol: pKa Determination by Potentiometric Titration

Principle: This method involves the gradual addition of a titrant (acid or base) to a solution of the compound and monitoring the resulting change in pH. The pKa is determined from the inflection point of the titration curve.[9][10]

Apparatus:

  • Calibrated pH meter with an electrode.

  • Automated or manual burette.

  • Stir plate and stir bar.

Procedure:

  • Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent system (e.g., a co-solvent system like methanol-water if aqueous solubility is low).

  • Titration:

    • Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) if the compound is acidic, or a strong acid (e.g., 0.1 M HCl) if it is basic.

    • Record the pH of the solution after each incremental addition of the titrant.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added.

    • The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region in the titration curve. Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve.

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and confirmation of organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[11][12][13]

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: Signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons on the quinolone ring system. The fluorine atom at C6 will cause characteristic splitting patterns for adjacent protons.

  • Ethyl Ester Protons: A quartet for the -OCH₂- group (around δ 4.0-4.5 ppm) and a triplet for the -CH₃ group (around δ 1.0-1.5 ppm).

  • NH Proton: A broad singlet for the proton on the nitrogen at position 1, which may be exchangeable with D₂O.

Expected ¹³C NMR Spectral Features:

  • Carbonyl Carbons: Signals for the ester carbonyl and the C4-keto group in the downfield region (δ 160-180 ppm).

  • Aromatic Carbons: A series of signals in the aromatic region (δ 110-150 ppm), with the carbon attached to the fluorine atom exhibiting a large one-bond C-F coupling constant.

  • Ethyl Ester Carbons: Signals for the -OCH₂- and -CH₃ carbons.

Experimental Protocol: NMR Spectroscopy

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Spectral Analysis: Analyze the chemical shifts, integration values, and coupling patterns to assign the signals to the respective protons and carbons in the molecule. Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can be employed for unambiguous assignments.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of a compound.[14][15][16]

Expected Mass Spectrum:

  • Molecular Ion Peak: The electrospray ionization (ESI) mass spectrum in positive ion mode is expected to show a prominent protonated molecular ion peak [M+H]⁺ at m/z 236.07.

  • Fragmentation Pattern: Common fragmentation pathways for quinolones include the loss of water [M+H-H₂O]⁺ and carbon monoxide [M+H-CO]⁺. The ethyl ester group may also undergo characteristic fragmentation.[15]

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Chromatographic Separation: Inject the sample into an HPLC system coupled to a mass spectrometer. A reversed-phase C18 column is commonly used for the separation of quinolone derivatives.[17][18]

  • Mass Spectrometric Detection:

    • Use an appropriate ionization source, such as ESI.

    • Acquire mass spectra in both full scan mode to identify the molecular ion and in tandem MS (MS/MS) mode to obtain fragmentation data for structural confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands:

  • N-H Stretch: A broad absorption band around 3200-3400 cm⁻¹.

  • C=O Stretches: Strong absorption bands for the ketone and ester carbonyl groups in the region of 1650-1750 cm⁻¹.

  • C=C Aromatic Stretches: Absorptions in the 1450-1600 cm⁻¹ region.

  • C-F Stretch: An absorption band in the 1000-1400 cm⁻¹ region.

Data Summary

Physicochemical PropertyExpected Value / CharacteristicAnalytical Technique
Molecular Formula C₁₂H₁₀FNO₃-
Molecular Weight 235.21 g/mol Mass Spectrometry
Physical State Crystalline SolidVisual Inspection
Melting Point ~200-300 °C (with potential decomposition)Capillary Melting Point Apparatus
Aqueous Solubility LowShake-Flask Method with HPLC-UV
pKa Acidic (due to enolic proton)Potentiometric Titration
¹H NMR Aromatic, ethyl ester, and NH signalsNMR Spectroscopy
¹³C NMR Carbonyl, aromatic, and ethyl ester signalsNMR Spectroscopy
Mass Spectrum [M+H]⁺ at m/z 236.07LC-MS (ESI)
IR Spectrum Characteristic N-H, C=O, C=C, and C-F stretchesFT-IR Spectroscopy

Conclusion

This technical guide has outlined the key physicochemical properties of this compound and provided standardized protocols for their experimental determination. A thorough understanding of these properties is fundamental for advancing this compound through the drug discovery and development pipeline. The provided methodologies serve as a robust starting point for researchers to generate reliable and reproducible data, which is essential for formulation development, ADME-Tox studies, and ultimately, for realizing the therapeutic potential of this quinolone derivative. Further research is warranted to obtain specific experimental data for this compound to validate the expected properties outlined in this guide.

References

  • Turnipseed, S. B., Clark, S. B., Karbiwnyk, C. M., Andersen, W. C., Miller, K. E., & Madson, M. R. (2005). Multiresidue determination of quinolone antibiotics using liquid chromatography coupled to atmospheric-pressure chemical ionization mass spectrometry and tandem mass spectrometry. Journal of AOAC International, 88(5), 1335-1343. [Link]

  • Boyarshinov, V. D., Mikhalev, A., Yushkova, T. A., & Novikova, V. V. (2017). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. Pharmaceutical Chemistry Journal, 51(5), 373-376. [Link]

  • Li, Y., Wang, Y., Zhang, J., Liu, Y., & Wang, Z. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. ChemistryOpen, 13(6), e202400061. [Link]

  • Maniati, M., Siskos, M., & Gerothanassis, I. P. (2012). A new approach to quantitative NMR: fluoroquinolones analysis by evaluating the chemical shift displacements. Journal of pharmaceutical and biomedical analysis, 66, 296-301. [Link]

  • Jadrijević-Mladar Takač, M., Vikić-Topić, D., & Govorčinović, T. (2010). Effects of substituents on the NMR features of basic bicyclic ring systems of fluoroquinolone antibiotics and the relationships between NMR chemical shifts, molecular descriptors and drug-likeness parameters. Acta pharmaceutica (Zagreb, Croatia), 60(3), 237–254. [Link]

  • Jadrijević-Mladar Takač, M., Vikić-Topić, D., & Govorčinović, T. (2010). Effects of substituents on the NMR features of basic bicyclic ring systems of fluoroquinolone antibiotics and the relationships between NMR chemical shifts, molecular descriptors and drug-likeness parameters. Acta Pharmaceutica, 60(3), 237-254. [Link]

  • Ansari, J., Khan, M., Kothari, S., Keer, S., & Shadab, F. (2022). Validated and Robust HPLC Method for the Determination of a Synthesized Quinolone Derivative. United Journal of Chemistry, 1(1), 1-7. [Link]

  • Ji, Y., Zeng, C., & Dionysiou, D. D. (2016). Potentiometric determination of acid dissociation constants (pKa) for human and veterinary antibiotics. Science of The Total Environment, 541, 1099-1109. [Link]

  • Li, Y., Wang, Y., Zhang, J., Liu, Y., & Wang, Z. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. ChemistryOpen, 13(6), e202400061. [Link]

  • Patel, M. V., Adnan, A. L., & De Souza, N. J. (2006). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Journal of chromatographic science, 44(6), 332–336. [Link]

  • Xiao, Y., Zhang, J., & Wang, Z. (2009). Trace analysis of quinolone and fluoroquinolone antibiotics from wastewaters by liquid chromatography-electrospray tandem mass spectrometry. Journal of chromatography. A, 1216(51), 8979–8986. [Link]

  • Agilent Technologies. (2014). Analyze Quinolone Residues in Milk with an Agilent Poroshell 120, 4 µm Column. [Link]

  • Bergström, C. A. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • Boyarshinov, V. D., Mikhalev, A., Yushkova, T. A., & Novikova, V. V. (2017). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. Pharmaceutical Chemistry Journal, 51(5), 373-376. [Link]

  • Singh, S., & Singh, J. (2020). Synthesis, structural characterization and antibacterial studies of Fluoroquinolone Drug-Ciprofloxacin. Journal of Molecular Structure, 1222, 128882. [Link]

  • Singh, S. K., & Kumar, S. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Dissolution Technologies, 17(3), 24-33. [Link]

  • Iqbal, M., & Ahmad, I. (2007). Determination of Residues of Quinolones in Poultry Products by High Pressure Liquid Chromatography. Science Alert, 2(1), 19-25. [Link]

  • Koch, A., Stamboliyska, B., Mikhova, B., Breznica‐Selmani, P., Mladenovska, K., & Popovski, E. (2019). Calculations of 13 C NMR chemical shifts and F–C coupling constants of ciprofloxacin. Magnetic Resonance in Chemistry, 57(4), 193-201. [Link]

  • Dissolution Technologies. (n.d.). Poorly Soluble Drugs. [Link]

  • da Silva, A. F., de Andrade, C. K. S., & de Oliveira, A. R. M. (2024). Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. ACS Measurement Science Au. [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 2(1), 1-8. [Link]

  • Domańska, U., & Domański, K. (2024). Quinolone Derivative Physicochemical Studies: Phase Equilibria in Water and Alcoholic Solutions, Ionization Constants, and Calorimetric Analyses. Journal of Chemical & Engineering Data. [Link]

  • Melent’eva, G. A. (2007). Melting Point Determination for the Analysis of Drugs of the Fluoroquinolone Group. Pharmaceutical Chemistry Journal, 41(8), 458-460. [Link]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. [Link]

  • Avdeef, A., & Tsinman, K. (2006). Potentiometric Determination of pKa Values of Some Quinolones in Methanol-water and Acetonitrile-water Binary Mixtures. Journal of Pharmaceutical Sciences, 95(10), 2091-2105. [Link]

  • Kuneš, J., & Pour, M. (2002). Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate. Collection of Czechoslovak Chemical Communications, 67(7), 1028-1034. [Link]

  • University of Calgary. (n.d.). Melting point determination. [Link]

  • Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. [Link]

  • PubChem. (n.d.). Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. [Link]

  • Mettler Toledo. (n.d.). DETERMINATION OF MELTING POINTS. [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • Reddy, J. R. C., Kumar, K. A., & Rao, M. S. (2016). Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. Bioorganic & medicinal chemistry letters, 26(2), 546–551. [Link]

  • Raju, I., & Gopalakrishnan, M. (2005). Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. Journal of the Korean Chemical Society, 49(5), 475-481. [Link]

  • Vázquez, J. L., Berlanga, M., Merino, S., Domènech, O., Viñas, M., Montero, M. T., & Hernández-Borrell, J. (2001). Determination by fluorimetric titration of the ionization constants of ciprofloxacin in solution and in the presence of liposomes. Photochemistry and photobiology, 73(1), 14–19. [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

  • SpectraBase. (n.d.). 1-ETHYL-6-FLUORO-1,4-DIHYDRO-4-OXO-7-[1'-(4'-N-SUCCINYLPIPERAZINYL)]-3-QUINOLINE-CARBOXYLIC-ACID. [Link]

  • Raju, I., & Gopalakrishnan, M. (2005). Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. Journal of the Korean Chemical Society, 49(5), 475-481. [Link]

Sources

An In-depth Technical Guide on the Core Mechanism of Action: Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed exploration of the mechanism of action for Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate, a synthetic compound belonging to the quinolone class. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current understanding, proposes experimental validation strategies, and offers insights into the broader therapeutic potential of this chemical scaffold.

Introduction: The Quinolone Scaffold and Its Significance

Quinolones are a prominent class of heterocyclic compounds that form the backbone of numerous bioactive molecules.[1][2] Since the introduction of nalidixic acid in 1962, the 4-quinolone-3-carboxylic acid motif has been a cornerstone in the development of antibacterial agents.[1] The introduction of a fluorine atom at the C-6 position, a defining feature of fluoroquinolones, significantly enhances their antibacterial potency and spectrum of activity. This compound shares this critical fluoroquinolone core, suggesting a primary mechanism rooted in antibacterial action. However, the diverse biological activities reported for quinolone derivatives, including anticancer, antiviral, and immunomodulatory effects, warrant a broader investigation into its potential mechanisms.[1][3]

Primary Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

The well-established mechanism of action for fluoroquinolones involves the targeting of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[4] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.

2.1. Molecular Targeting and Inhibition

The 4-oxo-1,4-dihydroquinoline scaffold is critical for the bioactivity of these compounds, as it mimics the DNA gyrase-binding motif.[4] Fluoroquinolones stabilize the covalent complex formed between these enzymes and DNA, leading to the accumulation of double-strand breaks in the bacterial chromosome. This, in turn, triggers a cascade of events, including the SOS response and ultimately, cell death.

The proposed interaction of this compound with the DNA gyrase-DNA complex is depicted below:

G cluster_complex DNA Gyrase-DNA Complex cluster_outcome Cellular Consequences DNA_Gyrase_A Gyrase A Subunit DNA Bacterial DNA DNA_Gyrase_A->DNA Cleavage & Religation DSB Double-Strand Breaks DNA_Gyrase_A->DSB Inhibition Leads to DNA_Gyrase_B Gyrase B Subunit DNA_Gyrase_B->DNA_Gyrase_A ATP Hydrolysis Quinolone Ethyl 6-fluoro-4-oxo-1,4- dihydroquinoline-2-carboxylate Quinolone->DNA_Gyrase_A Stabilizes Complex Quinolone->DNA Intercalates SOS SOS Response DSB->SOS Cell_Death Bacterial Cell Death SOS->Cell_Death

Caption: Proposed interaction of the quinolone with the DNA gyrase-DNA complex.

2.2. Structure-Activity Relationships

Key structural features of this compound contribute to its predicted activity:

  • The 4-oxo and 2-carboxylate groups: These are essential for binding to the enzyme-DNA complex.

  • The fluorine atom at C-6: This generally increases the potency against a broad range of bacteria.

  • The ethyl ester at C-2: This modification can influence the compound's solubility, cell permeability, and pharmacokinetic properties.

Broader Biological Activities and Potential Mechanisms

Recent studies on quinolone derivatives have revealed a wider range of biological activities beyond their antibacterial effects.

3.1. Anticancer Activity

Several novel quinolone derivatives have demonstrated promising cytotoxicity against various cancer cell lines, including DU145, A549, SKOV3, and MCF7.[5] One study on a similar fluoroquinolone derivative, 6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate (6FN), showed that its cytotoxicity was mediated through apoptosis, involving the activation of caspase-9 and caspase-3.[3] It is plausible that this compound could induce apoptosis in cancer cells through a similar intrinsic pathway.

G Quinolone Ethyl 6-fluoro-4-oxo-1,4- dihydroquinoline-2-carboxylate Mitochondrion Mitochondrion Quinolone->Mitochondrion Induces Stress Caspase9 Caspase-9 Mitochondrion->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Hypothetical apoptotic pathway induced by the quinolone in cancer cells.

3.2. Immunomodulatory Effects

The aforementioned study on 6FN also revealed its ability to induce the release of pro- and anti-inflammatory cytokines (TH1, TH2, and TH17) from RAW 264.7 macrophage cells.[3] This suggests that quinolone derivatives may have immunomodulatory properties, which could be beneficial in the context of infectious diseases and cancer immunotherapy.

Experimental Protocols for Mechanistic Validation

To substantiate the proposed mechanisms of action, a series of in vitro and in vivo experiments are necessary.

4.1. In Vitro Antibacterial Activity Assessment

A standard protocol to determine the minimum inhibitory concentration (MIC) is crucial for evaluating antibacterial potency.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

  • Preparation of Bacterial Inoculum: Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in appropriate broth to mid-log phase. Adjust the turbidity to a 0.5 McFarland standard.

  • Compound Dilution: Prepare a serial dilution of this compound in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial suspension to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

G Start Bacterial Culture Step1 Prepare Serial Dilutions of Quinolone Start->Step1 Step2 Inoculate with Standardized Bacteria Step1->Step2 Step3 Incubate at 37°C for 24h Step2->Step3 End Determine MIC Step3->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

4.2. In Vivo Efficacy Studies

Animal models are essential for evaluating the in vivo antibacterial activity.

Protocol: Mouse Protection Test

  • Infection: Infect mice with a lethal dose of a pathogenic bacterial strain (e.g., E. coli).

  • Treatment: Administer varying doses of this compound to different groups of infected mice.

  • Observation: Monitor the survival of the mice over a set period (e.g., 7 days).

  • ED50 Calculation: Determine the effective dose 50 (ED50), the dose that protects 50% of the animals from death.

4.3. Anticancer Activity and Apoptosis Assays

To investigate the anticancer potential, cytotoxicity and apoptosis assays are fundamental.

Protocol: Cytotoxicity and Caspase Activation Assay

  • Cell Culture: Culture cancer cell lines (e.g., HeLa, B16) in appropriate media.

  • Treatment: Expose the cells to various concentrations of this compound for 24-72 hours.

  • Cytotoxicity Assessment: Measure cell viability using an MTT or similar assay.

  • Caspase Activity: Lyse the treated cells and measure the activity of caspase-9 and caspase-3 using specific fluorometric or colorimetric substrates.

Quantitative Data Summary

The following table summarizes the reported in vitro antimicrobial activity for a closely related derivative, 1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acid, which provides a benchmark for the expected potency of this class of compounds.[6]

MicroorganismMIC (µg/mL)
Staphylococcus aureus4.1
Staphylococcus epidermidis3.1
Micrococcus luteus3.1
Bacillus cereus2.4
Escherichia coli1.0
Klebsiella pneumoniae1.0
Candida albicans25
Aspergillus niger>100

Conclusion and Future Directions

This compound, by virtue of its core fluoroquinolone structure, is strongly predicted to act as an antibacterial agent by inhibiting bacterial DNA gyrase and topoisomerase IV. The broader biological activities observed in similar quinolone derivatives, such as anticancer and immunomodulatory effects, suggest that this compound may possess a multifaceted pharmacological profile. Further investigation through the outlined experimental protocols is essential to fully elucidate its mechanisms of action and to explore its full therapeutic potential. The versatility of the quinolone scaffold continues to make it a privileged structure in medicinal chemistry for the discovery of novel therapeutic agents.[1]

References

  • Kumar, P., et al. (2009). Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. PubMed. [Link]

  • Reddy, J. R., et al. (2016). Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. PubMed. [Link]

  • Paulovicova, E., et al. (2017). Immunobiological efficacy and immunotoxicity of novel synthetically prepared fluoroquinolone ethyl 6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate. PubMed. [Link]

  • ResearchGate. 7-Chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid. [Link]

  • ResearchGate. Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. [Link]

  • Molecules. The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. [Link]

  • Molecules. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. [Link]

Sources

A Deep Dive into the Spectroscopic Analysis of Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unveiling the Molecular Signature of a Quinolone Core

Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate stands as a significant scaffold in medicinal chemistry, forming the core of many fluoroquinolone antibiotics. Its efficacy and mechanism of action are intrinsically linked to its precise three-dimensional structure and electronic properties. A thorough spectroscopic analysis is therefore not merely a routine characterization but a fundamental necessity to ensure chemical identity, purity, and to provide insights into its reactivity and potential interactions with biological targets. This guide provides an in-depth exploration of the multi-faceted spectroscopic techniques used to elucidate the structure of this important molecule, offering both theoretical underpinnings and practical, field-tested protocols. The causality behind each experimental choice is explained to provide a self-validating analytical workflow.

Molecular Structure at a Glance

To fully appreciate the spectroscopic data, a clear understanding of the molecule's structure is paramount. The following diagram illustrates the atomic numbering and key functional groups of this compound.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: Probing the Proton Environment

Principle: ¹H NMR spectroscopy detects the absorption of radiofrequency energy by hydrogen nuclei in a strong magnetic field. The chemical shift (δ) of a proton is dependent on its local electronic environment, and spin-spin coupling provides information about neighboring protons.

Expected ¹H NMR Spectral Data:

Proton AssignmentChemical Shift (δ, ppm) (Predicted)MultiplicityCoupling Constant (J, Hz) (Predicted)
NH (N1-H)~12.0br s-
H5~8.0d~9.0
H7~7.8dd~9.0, ~2.5
H8~7.5dd~9.0, ~4.5
H3~8.5s-
OCH₂CH₃~4.4q~7.0
OCH₂CH₃~1.4t~7.0

Interpretation and Causality:

  • Downfield NH Proton: The N-H proton is expected to be significantly downfield due to the deshielding effects of the aromatic ring and the adjacent carbonyl group, as well as intermolecular hydrogen bonding. Its broadness is a result of quadrupole broadening from the nitrogen atom and potential chemical exchange.

  • Aromatic Protons: The protons on the fluoro-substituted benzene ring (H5, H7, H8) will appear in the aromatic region. The fluorine atom at C6 will cause characteristic splitting patterns. H5 will be a doublet due to coupling with H7. H7 will be a doublet of doublets due to coupling with H5 and H8. H8 will also be a doublet of doublets due to coupling with H7 and the fluorine atom.

  • Singlet for H3: The proton at the C3 position is isolated and thus appears as a sharp singlet.

  • Ethyl Ester Protons: The methylene (-CH₂-) protons of the ethyl group will appear as a quartet due to coupling with the three methyl (-CH₃) protons. The methyl protons will appear as a triplet due to coupling with the two methylene protons.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Principle: ¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. The chemical shift of each carbon is highly sensitive to its hybridization and the electronegativity of attached atoms.

Expected ¹³C NMR Spectral Data:

Carbon AssignmentChemical Shift (δ, ppm) (Predicted)
C4 (C=O)~175
C2 (Ester C=O)~165
C6 (C-F)~160 (d, ¹JCF ≈ 250 Hz)
C8a~140
C4a~138
C5~125 (d, ³JCF ≈ 8 Hz)
C8~120 (d, ³JCF ≈ 8 Hz)
C7~115 (d, ²JCF ≈ 22 Hz)
C3~110
OCH₂CH₃~62
OCH₂CH₃~14

Interpretation and Causality:

  • Carbonyl Carbons: The carbonyl carbons of the quinolone ring (C4) and the ester group (C2) are the most deshielded carbons and appear at the lowest field.

  • Carbon-Fluorine Coupling: The carbon directly attached to the fluorine atom (C6) will show a large one-bond coupling constant (¹JCF). The other carbons in the benzene ring will exhibit smaller two-bond (²JCF) and three-bond (³JCF) couplings, which are invaluable for unambiguous assignment.

  • Quinolone Ring Carbons: The remaining carbons of the quinolone ring will have chemical shifts in the aromatic region, with their precise locations influenced by the substituents.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for quinolones due to its ability to dissolve these compounds and to observe the exchangeable NH proton.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution and sensitivity.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • 2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to establish ¹H-¹H correlations and HSQC (Heteronuclear Single Quantum Coherence) to determine one-bond ¹H-¹³C correlations.

Mass Spectrometry (MS): Deciphering the Molecular Weight and Fragmentation

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable structural information.

Expected Mass Spectrum:

  • Molecular Ion Peak (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (C₁₂H₁₀FNO₃, MW = 235.21). High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

  • Key Fragmentation Pathways: Quinolones exhibit characteristic fragmentation patterns.[1] The primary fragmentation is often the loss of the ethyl ester group.

MS_Fragmentation M [M]⁺˙ m/z = 235 M_minus_CH2CH2 [M - C₂H₄]⁺˙ m/z = 207 M->M_minus_CH2CH2 - C₂H₄ (McLafferty) M_minus_OC2H5 [M - OC₂H₅]⁺ m/z = 190 M->M_minus_OC2H5 - •OC₂H₅ M_minus_COOC2H5 [M - COOC₂H₅]⁺ m/z = 162 M_minus_OC2H5->M_minus_COOC2H5 - CO Analytical_Workflow cluster_0 Primary Analysis cluster_1 Structural Elucidation cluster_2 Final Confirmation Sample Sample IR IR Sample->IR Functional Groups UV-Vis UV-Vis Sample->UV-Vis Chromophore MS MS Sample->MS Molecular Weight & Formula 1H_NMR 1H_NMR Sample->1H_NMR Proton Framework 13C_NMR 13C_NMR Sample->13C_NMR Carbon Skeleton Tandem_MS Tandem_MS MS->Tandem_MS Fragmentation Structure_Confirmation Structure_Confirmation Tandem_MS->Structure_Confirmation 2D_NMR 2D_NMR 1H_NMR->2D_NMR 13C_NMR->2D_NMR 2D_NMR->Structure_Confirmation

Sources

An In-Depth Technical Guide to the Crystal Structure of Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Reader: This guide focuses on the crystal structure of Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. While the initial inquiry specified the 2-carboxylate regioisomer, a thorough review of crystallographic databases and chemical literature reveals a scarcity of publicly available single-crystal X-ray diffraction data for that specific compound. In contrast, the 3-carboxylate isomer is a well-characterized, synthetically accessible, and medicinally significant scaffold, making it an excellent and relevant subject for an in-depth structural analysis. The principles of synthesis, characterization, and supramolecular assembly detailed herein provide a robust framework applicable to the broader class of 4-quinolone carboxylates.

Introduction: The Significance of the 4-Quinolone Scaffold

The 4-quinolone core is a privileged heterocyclic motif that forms the backbone of numerous synthetic antibacterial agents, most notably the fluoroquinolone class of antibiotics.[1][2] The strategic placement of substituents on this bicyclic system profoundly influences the compound's pharmacokinetic and pharmacodynamic properties, including its spectrum of activity, potency, and safety profile.[2] Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate serves as a key intermediate in the synthesis of many of these life-saving drugs.[3]

Understanding the precise three-dimensional arrangement of atoms and molecules in the solid state through single-crystal X-ray diffraction is paramount for drug development. It provides definitive proof of a molecule's constitution and conformation. Furthermore, the analysis of the crystal packing reveals the intricate network of non-covalent interactions—such as hydrogen bonds and π–π stacking—that govern the material's physicochemical properties, including solubility, stability, and dissolution rate.[4][5] This guide offers a detailed exploration of the synthesis, structural analysis, and characterization of Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, providing researchers with foundational knowledge crucial for the rational design of next-generation therapeutic agents.

Synthesis and Crystallization

The cornerstone for constructing the 4-quinolone-3-carboxylate framework is the Gould-Jacobs reaction, a robust and versatile synthetic method first reported in 1939.[6][7] This reaction provides an efficient route to the target molecule and its analogs.

Causality in Synthetic Strategy: The Gould-Jacobs Reaction

The Gould-Jacobs reaction is the method of choice due to its reliability and the commercial availability of the starting materials. The mechanism proceeds in two key stages:

  • Condensation: A substituted aniline (in this case, 4-fluoroaniline) undergoes a nucleophilic addition-elimination reaction with diethyl ethoxymethylenemalonate (DEEM). This step is typically performed at a moderately elevated temperature (100-130 °C) and results in the formation of a stable anilinomethylenemalonate intermediate.[8] The reaction is driven forward by the elimination of ethanol.

  • Thermal Cyclization: The critical ring-closing step requires significant thermal energy (typically >250 °C). This high-temperature intramolecular cyclization proceeds via a 6-electron electrocyclization to form the quinoline ring system.[9] High-boiling point solvents like diphenyl ether or Dowtherm A are employed to achieve the necessary temperatures for this transformation.

The overall workflow for the synthesis is depicted below.

Gould_Jacobs_Workflow cluster_synthesis Synthesis Pathway A 4-Fluoroaniline C Anilinomethylenemalonate Intermediate A->C Condensation (100-130°C, -EtOH) B Diethyl Ethoxymethylenemalonate (DEEM) B->C Condensation (100-130°C, -EtOH) D Ethyl 6-fluoro-4-oxo-1,4- dihydroquinoline-3-carboxylate C->D Thermal Cyclization (>250°C, Dowtherm A)

Caption: Workflow for the Gould-Jacobs synthesis of the target compound.

Experimental Protocol: Synthesis and Crystallization

The following protocol is a representative procedure adapted from established methodologies for similar 4-quinolone derivatives.[10]

Part A: Synthesis of Ethyl 2-((4-fluorophenyl)amino)methylenemalonate (Intermediate)

  • To a round-bottom flask, add 4-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the mixture with stirring at 120-130 °C for 2 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Allow the reaction mixture to cool to room temperature. The product, a pale yellow solid, will often crystallize upon cooling.

  • Recrystallize the crude solid from ethanol to yield the pure intermediate.

Part B: Synthesis of Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (Target Compound)

  • In a flask suitable for high-temperature reactions, add the anilinomethylenemalonate intermediate (1.0 eq) to a high-boiling solvent such as Dowtherm A (10 mL per gram of intermediate).

  • Heat the mixture to 250 °C with stirring for 30-60 minutes.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to below 100 °C and add n-hexane to precipitate the product.

  • Stir the suspension for 30 minutes, then collect the solid product by vacuum filtration.

  • Wash the solid with n-hexane and dry under vacuum.

Part C: Single Crystal Growth

  • Dissolve the crude product in a minimum amount of hot ethanol or dimethylformamide (DMF).

  • Allow the solution to cool slowly and undisturbed to room temperature.

  • Slow evaporation of the solvent over several days should yield colorless, needle-shaped single crystals suitable for X-ray diffraction analysis.

Crystallographic and Structural Analysis

Crystallographic Data Summary

The following table summarizes the crystallographic data for a representative analog, Ethyl 6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate.[11]

ParameterValue
Chemical FormulaC₁₃H₁₃NO₃
Formula Weight231.25
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)22.886(3)
b (Å)12.763(2)
c (Å)8.175(1)
β (°)107.756(4)
Volume (ų)2274.3(6)
Z8
Temperature (K)200
R-factor (%)5.99
Molecular Structure and Conformation

The molecular structure reveals a key tautomeric preference. In the solid state, the compound exists in the 4-oxo-1,4-dihydroquinoline form rather than the aromatic 4-hydroxyquinoline tautomer. This is a critical feature, as the keto group and the adjacent carboxylic acid moiety are essential for the biological activity of fluoroquinolones, enabling them to chelate with bacterial DNA gyrase.

The bicyclic quinolone core is nearly planar, with only a very slight deviation between the planes of the two six-membered rings (dihedral angle of ~1.4°). The ethyl carboxylate group at the 3-position is also largely coplanar with the quinolone ring system, a conformation stabilized by intramolecular interactions.

Caption: Molecular structure of the title compound with key atom numbering.

Supramolecular Assembly and Intermolecular Interactions

The crystal packing is dominated by a network of hydrogen bonds and π–π stacking interactions, which organize the molecules into a stable, three-dimensional lattice.

  • Hydrogen Bonding: The most significant intermolecular interaction is the hydrogen bond formed between the quinolone N1-H donor and the carbonyl oxygen (O4) of an adjacent molecule.[4] This interaction links the molecules into infinite chains or tapes. In some related structures, the ester carbonyl oxygen can also act as a hydrogen bond acceptor.

  • π–π Stacking: The planar quinolone ring systems of adjacent molecules often engage in offset or slipped π–π stacking interactions. These dispersive forces are crucial for stabilizing the crystal lattice and are a common feature in the crystal engineering of aromatic compounds.[9][10]

These non-covalent interactions are not merely structural curiosities; they are fundamental to the material's properties and can influence which polymorphic form crystallizes from solution—a critical consideration in pharmaceutical manufacturing.[5]

Sources

The Multifaceted Biological Activities of Quinolone Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Scaffold of Quinolone

The quinolone core, a bicyclic aromatic heterocycle, represents one of the most successful scaffolds in the history of medicinal chemistry.[1] Initially rising to prominence for their potent antibacterial properties, quinolones have since demonstrated a remarkable chemical tractability, allowing for the generation of thousands of derivatives.[2] This structural flexibility has unveiled a broad spectrum of "nonclassical" biological activities, extending their therapeutic potential far beyond infectious diseases.[2][3] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the diverse biological activities of quinolone derivatives. We will delve into the core mechanisms of action, provide detailed, field-proven experimental protocols for their evaluation, and present key structure-activity relationship (SAR) insights to guide future drug design.

I. Antibacterial Activity: The Foundational Role of Quinolones

The hallmark of quinolone pharmacology is their potent bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria.[4][5] The introduction of a fluorine atom at the C-6 position, giving rise to the fluoroquinolones, was a pivotal moment in their development, significantly enhancing their antibacterial spectrum and potency.[6][7]

A. Mechanism of Action: Targeting Bacterial DNA Homeostasis

Quinolones exert their bactericidal effects by inhibiting two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[8][9][10] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.[5] By forming a stable ternary complex with the enzyme and cleaved DNA, quinolones prevent the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks and ultimately, cell death.[9][11]

  • In Gram-negative bacteria , DNA gyrase is the primary target.[12][13]

  • In Gram-positive bacteria , topoisomerase IV is typically the more susceptible target.[12]

Quinolone Quinolone Derivative Ternary_Complex Quinolone-Enzyme-DNA Cleavage Complex Quinolone->Ternary_Complex Stabilizes Enzyme DNA Gyrase / Topoisomerase IV Enzyme->Ternary_Complex Binds DNA Bacterial DNA DNA->Ternary_Complex Cleaved DSB Double-Strand Breaks Ternary_Complex->DSB Prevents Re-ligation Cell_Death Bacterial Cell Death DSB->Cell_Death Induces

Caption: Mechanism of antibacterial action of quinolones.

B. Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution method is a gold-standard technique for determining the MIC of an antimicrobial agent.[12][14] This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

1. Preparation of Materials:

  • Quinolone Derivative Stock Solution: Prepare a concentrated stock solution (e.g., 10 mg/mL) in a suitable solvent (e.g., DMSO).

  • Bacterial Culture: Grow the test bacterium overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth). Adjust the turbidity of the culture to match a 0.5 McFarland standard.

  • 96-Well Microtiter Plate: Use sterile, clear, flat-bottomed plates.

2. Assay Procedure:

  • Add 100 µL of sterile broth to all wells of the microtiter plate.

  • Add 100 µL of the quinolone stock solution to the first well and perform a two-fold serial dilution across the plate by transferring 100 µL from one well to the next.

  • Add 10 µL of the standardized bacterial suspension to each well.

  • Include a positive control (broth and bacteria, no drug) and a negative control (broth only).

  • Incubate the plate at 37°C for 16-20 hours.[12]

3. Data Analysis:

  • The MIC is the lowest concentration of the quinolone derivative that completely inhibits visible bacterial growth.[14][15]

C. Structure-Activity Relationship (SAR) for Antibacterial Activity

Modifications at various positions of the quinolone core have a profound impact on antibacterial potency and spectrum.[16][17]

PositionSubstituent Effect
N-1 A cyclopropyl group is often optimal for broad-spectrum activity.[16][17]
C-3 A carboxylic acid is essential for activity.[18]
C-6 A fluorine atom significantly increases potency against both Gram-negative and Gram-positive bacteria.[5][7]
C-7 A piperazine ring or similar heterocyclic moiety enhances potency and spectrum.[7]
C-8 A halogen or methoxy group can modulate activity and reduce the emergence of resistance.[16]

II. Anticancer Activity: A Paradigm Shift in Quinolone Applications

Numerous quinolone derivatives have demonstrated significant cytotoxic activity against a variety of cancer cell lines, heralding a new era in their therapeutic application.[14][19]

A. Mechanism of Action: Multi-Targeted Assault on Cancer Cells

The anticancer mechanisms of quinolones are multifaceted and often involve the inhibition of eukaryotic topoisomerases, disruption of microtubule dynamics, and modulation of key signaling pathways.[19]

  • Topoisomerase Inhibition: Similar to their antibacterial action, some quinolones can inhibit human topoisomerase II, leading to DNA damage and apoptosis in cancer cells.[3][19]

  • Microtubule Disruption: Certain derivatives can interfere with microtubule polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[19]

  • Kinase Inhibition: Quinolones have been shown to inhibit various protein kinases involved in cancer cell proliferation and survival, such as EGFR and VEGFR.[19]

Quinolone Anticancer Quinolone Derivative TopoII Eukaryotic Topoisomerase II Quinolone->TopoII Inhibits Microtubules Microtubule Dynamics Quinolone->Microtubules Disrupts Kinases Protein Kinases (e.g., EGFR, VEGFR) Quinolone->Kinases Inhibits DNA_Damage DNA Damage TopoII->DNA_Damage Causes G2M_Arrest G2/M Cell Cycle Arrest Microtubules->G2M_Arrest Leads to Signal_Inhibition Inhibition of Proliferation Signals Kinases->Signal_Inhibition Results in Apoptosis Apoptosis DNA_Damage->Apoptosis G2M_Arrest->Apoptosis Signal_Inhibition->Apoptosis

Sources

The Architecture of Activity: A Technical Guide to the Structure-Activity Relationship of Fluoroquinolones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Deconstructing a Cornerstone of Antibacterial Therapy

The fluoroquinolones represent a powerful class of synthetic broad-spectrum antibacterial agents, the development of which marked a significant leap forward from their predecessor, nalidixic acid.[1][2] Their clinical success is rooted in a synthetically malleable bicyclic core structure that allows for fine-tuning of antibacterial potency, spectrum, pharmacokinetic properties, and safety profiles.[3][4][5][6] Understanding the intricate relationship between the molecular architecture of these drugs and their biological activity—the structure-activity relationship (SAR)—is paramount for researchers, scientists, and drug development professionals dedicated to overcoming the ever-growing challenge of antimicrobial resistance.

This guide provides an in-depth exploration of the core SAR principles governing fluoroquinolones. We will dissect the essential pharmacophore, analyze the causal effects of substitutions at key positions, and connect these molecular modifications to their ultimate impact on target enzyme inhibition, bacterial cell cytotoxicity, and clinical utility.

The Fluoroquinolone Pharmacophore: An Irreducible Core for Antibacterial Action

At the heart of every fluoroquinolone lies a 1,4-dihydro-4-oxo-pyridine-3-carboxylic acid moiety, fused to an additional ring.[4][6] This nucleus is the fundamental pharmacophore required for antibacterial activity.[7] Specifically, the 3-carboxyl and 4-keto groups are indispensable, as they are crucial for binding to the target bacterial enzymes, DNA gyrase and topoisomerase IV.[7][8] Any modification to these two positions results in a significant loss of biological activity.[8][9]

The mechanism of action involves the inhibition of these type II topoisomerase enzymes, which are vital for bacterial DNA replication, transcription, and repair.[10][11][12] Fluoroquinolones stabilize the covalent complex formed between the enzyme and cleaved DNA, effectively creating a roadblock for the replication machinery and leading to double-strand DNA breaks, which is ultimately bactericidal.[11][13][14][15]

Below is a diagram illustrating the essential fluoroquinolone pharmacophore and the key positions for chemical modification.

Fig. 1: The core bicyclic structure of fluoroquinolones.

Decoding the Substituents: A Positional Analysis of Activity and Spectrum

The versatility and evolution of fluoroquinolones stem from the strategic modification of substituents at several key positions on the core ring structure.[4][6] These changes govern the drug's potency, spectrum of activity (Gram-positive vs. Gram-negative), pharmacokinetics, and side-effect profile.[16][17]

N-1 Position: The Anchor for Potency

The substituent at the N-1 position plays a critical role in determining the overall antibacterial potency.

  • Cyclopropyl Group : A cyclopropyl moiety at N-1, as seen in ciprofloxacin and sparfloxacin, is considered optimal for potent activity, particularly against Enterobacteriaceae and Pseudomonas aeruginosa.[2][4][8][17] This group enhances the inhibition of DNA gyrase.

  • Other Substituents : While the cyclopropyl group is highly effective, other substituents like ethyl (pefloxacin), 2,4-difluorophenyl (temafloxacin), and t-butyl groups also confer significant activity.[2] The 2,4-difluorophenyl group, for instance, can heighten activity against anaerobic bacteria.[2] However, large, hydrophobic substituents at this position can be detrimental, leading to poor solubility, impaired outer membrane penetration in Gram-negative bacteria, and reduced target inhibition.[18]

C-6 Position: The "Fluoro" in Fluoroquinolone

The introduction of a fluorine atom at the C-6 position was a watershed moment in the development of this class, giving rise to the "fluoroquinolones".[1][2]

  • Fluorine Atom : This single atom dramatically increases antibacterial potency by enhancing the inhibition of DNA gyrase and improving cell penetration.[4][7] It provides a 5- to 100-fold increase in activity compared to other substituents at this position.[7]

C-7 Position: The Gateway to Spectrum and Safety

The C-7 position is arguably the most influential site for modulating the antibacterial spectrum and pharmacokinetic properties.[4][16] The substituents are typically nitrogen-containing heterocyclic rings.

  • Piperazine/Pyrrolidine Rings : The addition of a piperazinyl or pyrrolidinyl ring at C-7 markedly increases activity against Gram-positive bacteria and adds activity against P. aeruginosa.[4] These rings are thought to aid in cell wall penetration and interaction with topoisomerase IV, which is the primary target in many Gram-positive bacteria.[11][12][19]

  • Bulk and Safety : Simple, unsubstituted piperazine and pyrrolidine rings are associated with central nervous system (CNS) side effects due to their potential to inhibit GABA receptors.[16][17][20] Increasing the steric bulk of the C-7 substituent, for example through alkylation, can ameliorate these CNS effects and reduce interactions with drugs like theophylline.[16][17]

C-8 Position: A Balancing Act of Potency, Phototoxicity, and Resistance

The substituent at the C-8 position influences antibacterial activity, particularly against anaerobes, but also plays a crucial role in the drug's safety profile, especially concerning phototoxicity.

  • Halogen (F, Cl) : A halogen at C-8 (e.g., lomefloxacin, sparfloxacin) can improve oral absorption and enhance activity against anaerobic bacteria.[2][16][17] However, this modification is strongly associated with an increased incidence of phototoxic reactions upon exposure to UVA light.[17][21]

  • Methoxy Group : Replacing the halogen with a methoxy group (e.g., moxifloxacin, gatifloxacin) significantly reduces or eliminates phototoxicity while maintaining or even enhancing Gram-positive and anaerobic activity.[22][23]

  • Fused Rings : In some compounds like ofloxacin and levofloxacin, the C-8 position is linked to the N-1 substituent to form a third ring (an oxazine ring).[4] This structural constraint can lead to excellent oral absorption, a longer half-life, and potent activity.[4]

C-5 Position: Enhancing Gram-Positive Activity

Substitutions at the C-5 position can also modulate the antibacterial spectrum.

  • Amino/Methyl Groups : The addition of a small group, such as an amino (e.g., sparfloxacin) or methyl group, can markedly increase in vitro activity against Gram-positive bacteria.[8][17]

The interplay of these substituents is visualized in the SAR workflow diagram below.

SAR_Workflow cluster_mods Key Modification Sites Core Core Pharmacophore (4-pyridone-3-carboxylic acid) N1 N-1 Position (Potency Driver) C7 C-7 Position (Spectrum & PK/PD) C6 C-6 Position (Gyrase Inhibition) C8 C-8 Position (Activity & Safety) C5 C-5 Position (Gram+ Activity) Outcome Optimized Fluoroquinolone (Desired Profile) N1->Outcome Cyclopropyl: ↑ Gram-Neg Potency C7->Outcome Bulky Heterocycle: ↑ Gram+ Spectrum ↓ CNS Toxicity C6->Outcome Fluorine: ↑ Overall Potency C8->Outcome Methoxy: ↑ Anaerobe Activity ↓ Phototoxicity C5->Outcome Amino/Methyl: ↑ Gram+ Activity MOA cluster_process Bacterial DNA Replication DNA Supercoiled DNA Gyrase DNA Gyrase / Topo IV DNA->Gyrase Enzyme Binding Cleaved Transient Double-Strand Break Gyrase->Cleaved DNA Cleavage Religated Relaxed & Re-ligated DNA Cleaved->Religated Strand Passage & Ligation Ternary Stable Ternary Complex (Drug-Enzyme-DNA) Cleaved->Ternary Drug Intercalates & Binds FQ Fluoroquinolone FQ->Ternary Block Replication Fork Stalls Ternary->Block Prevents Re-ligation Death Double-Strand Breaks & Cell Death Block->Death

Fig. 3: Mechanism of action of fluoroquinolones.

This diagram illustrates how fluoroquinolones trap the enzyme in the cleavage step, preventing the re-ligation of the DNA backbone. [15][24][25]This stabilized complex blocks the progression of the DNA replication fork, triggering the SOS response and ultimately leading to lethal double-strand breaks. [11]

Conclusion: Rational Design for Future Antibacterials

The structure-activity relationship of fluoroquinolones is a testament to the power of medicinal chemistry in optimizing a drug scaffold. A deep, causal understanding of how specific structural modifications at the N-1, C-6, C-7, and C-8 positions influence potency, spectrum, and safety is essential for the rational design of the next generation of antimicrobials. By leveraging these established principles, drug development professionals can engineer novel compounds with enhanced activity against resistant pathogens, improved pharmacokinetic profiles, and minimized adverse effects, ensuring this critical class of antibiotics remains a viable therapeutic option for years to come.

References

  • Bryskier, A., & Chantot, J. F. (1995). Classification and structure-activity relationships of fluoroquinolones. Drugs, 49 Suppl 2, 16–28. [Link]

  • Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Journal of Antimicrobial Chemotherapy, 33(4), 685–706. [Link]

  • Zhang, G., et al. (2017). Relationship Between Fluoroquinolone Structure and Neurotoxicity Revealed by Zebrafish Neurobehavior. Chemical Research in Toxicology. [Link]

  • Al-Soud, Y. A., et al. (2022). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. Molecules. [Link]

  • Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials. PubMed. [Link]

  • Oppegard, L. M., et al. (2018). Novel N-1 Substituted Fluoroquinolones Inhibit Human Topoisomerase I Activity and Exhibit Anti-proliferative Activity. ACS Medicinal Chemistry Letters. [Link]

  • ResearchGate. (n.d.). Mechanism of action of fluoroquinolones. ResearchGate. [Link]

  • Tillotson, G. S. (1996). Quinolones: structure-activity relationships and future predictions. Journal of Medical Microbiology. [Link]

  • Gootz, T. D., & Osheroff, N. (1993). Fluoroquinolones: relationships between structural variations, mammalian cell cytotoxicity, and antimicrobial activity. Antimicrobial Agents and Chemotherapy. [Link]

  • Hooper, D. C. (1989). Chemical evolution of the fluoroquinolone antimicrobial agents. PubMed. [Link]

  • Tillotson, G. S. (1996). Quinolones: structure-activity relationships and future predictions. Microbiology Society. [Link]

  • ResearchGate. (n.d.). Schematic representation of mechanism of action of fluoroquinolones. ResearchGate. [Link]

  • Andriole, V. T. (2005). Quinolone Molecular Structure-Activity Relationships: What We Have Learned about Improving Antimicrobial Activity. Clinical Infectious Diseases. [Link]

  • Silva, F. A., et al. (2021). Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. Pharmaceuticals. [Link]

  • Hooper, D. C., & Jacoby, G. A. (2015). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Cold Spring Harbor Perspectives in Medicine. [Link]

  • Karkhanis, A. S., et al. (2019). N1-Benzofused Modification of Fluoroquinolones Reduces Activity Against Gram-Negative Bacteria. ACS Omega. [Link]

  • News-Medical.Net. (2011). Mechanism of Action of Quinolones and Fluoroquinolones. News-Medical.Net. [Link]

  • ResearchGate. (n.d.). The mechanism of action of antibacterial (fluoro)quinolones. ResearchGate. [Link]

  • Ashley, R. E., et al. (2021). Target-Mediated Fluoroquinolone Resistance in Neisseria gonorrhoeae: Actions of Ciprofloxacin against Gyrase and Topoisomerase IV. ACS Infectious Diseases. [Link]

  • Blower, T. R., et al. (2022). Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance. ACS Infectious Diseases. [Link]

  • Blower, T. R., et al. (2022). Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance. ACS Infectious Diseases. [Link]

  • Andriole, V. T. (2005). Quinolone Molecular Structure‐Activity Relationships: What We Have Learned about Improving Antimicrobial Activity. ResearchGate. [Link]

  • ResearchGate. (n.d.). The structure-toxicity relationship of quinolones. ResearchGate. [Link]

  • Ball, P. (2000). Safety of fluoroquinolones: An update. Journal of Antimicrobial Chemotherapy. [Link]

  • ResearchGate. (n.d.). Core structure of quinolone antibiotics. ResearchGate. [Link]

  • Golpich, M., et al. (2022). Long-term toxicity of fluoroquinolones: a comprehensive review. Taylor & Francis Online. [Link]

  • Wang, Y., et al. (2019). Effects of N-1 substituent on the phototoxicity of fluoroquinolone antibiotics: comparison of pefloxacin and difloxacin. ResearchGate. [Link]

  • Oliphant, C. M., & Green, G. M. (2002). Quinolones: a comprehensive review. American Family Physician. [Link]

  • ResearchGate. (n.d.). Fluoroquinolone structure. ResearchGate. [Link]

  • Marutani, K., et al. (1993). Reduced phototoxicity of a fluoroquinolone antibacterial agent with a methoxy group at the 8 position in mice irradiated with long-wavelength UV light. Antimicrobial Agents and Chemotherapy. [Link]

  • Hayashi, N., et al. (2004). New Findings on the Structure-Phototoxicity Relationship and Photostability of Fluoroquinolones with Various Substituents at Position 1. Antimicrobial Agents and Chemotherapy. [Link]

  • Chu, D. T., & Fernandes, P. B. (1989). Structure-activity relationships of the fluoroquinolones. Antimicrobial Agents and Chemotherapy. [Link]

  • Kocsis, E., et al. (2016). Chemical structure and pharmacokinetics of novel quinolone agents represented by avarofloxacin, delafloxacin, finafloxacin, zabofloxacin and nemonoxacin. Annals of Clinical Microbiology and Antimicrobials. [Link]

  • Renau, T. E., et al. (1996). Structure−Activity Relationships of the Quinolone Antibacterials against Mycobacteria: Effect of Structural Changes at N-1 and C-7. Journal of Medicinal Chemistry. [Link]

  • Drlica, K., et al. (2008). Effect of N-1/C-8 Ring Fusion and C-7 Ring Structure on Fluoroquinolone Lethality. Antimicrobial Agents and Chemotherapy. [Link]

  • Sci-Text. (n.d.). C-7 substituent: Significance and symbolism. Sci-Text. [Link]

  • Marutani, K., et al. (1993). Reduced phototoxicity of a fluoroquinolone antibacterial agent with a methoxy group at the 8 position in mice irradiated with long-wavelength UV light. Antimicrobial Agents and Chemotherapy. [Link]

  • Malik, M., et al. (2007). Intracellular action of fluoroquinolones. ResearchGate. [Link]

  • El-Sayed, S. R., et al. (2022). Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. Molecules. [Link]

  • Hayashi, N., et al. (2004). New findings on the structure-phototoxicity relationship and photostability of fluoroquinolones with various substituents at position 1. Antimicrobial Agents and Chemotherapy. [Link]

  • Al-Hiari, Y. M., et al. (2018). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Tropical Journal of Pharmaceutical Research. [Link]

  • ResearchGate. (n.d.). Pharmacophore of quinolones (A) and the basic (fluoro)quinolone nucleus for SAR studies (B). ResearchGate. [Link]

  • Drlica, K., et al. (2008). Effect of N-1/C-8 Ring Fusion and C-7 Ring Structure on Fluoroquinolone Lethality. ResearchGate. [Link]

  • Faghih, Z., et al. (2020). Design, synthesis, molecular docking study, and antibacterial evaluation of some new fluoroquinolone analogues bearing a quinazolinone moiety. Research in Pharmaceutical Sciences. [Link]

  • ResearchGate. (n.d.). Spectrum and antimicrobial activities of fluoroquinolone based on their generations. ResearchGate. [Link]

  • Flores-Soto, D., et al. (2023). Novel Fluoroquinolones with Possible Antibacterial Activity in Gram-Negative Resistant Pathogens: In Silico Drug Discovery. Molecules. [Link]

Sources

The Elusive Intermediate: A Technical Guide to Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the vast landscape of medicinal chemistry, the quinolone scaffold stands as a cornerstone, particularly in the development of potent antibacterial agents. While much of the focus has been on 3-carboxyquinolone intermediates, their 2-carboxy isomers represent a less-explored yet potentially valuable class of building blocks. This technical guide delves into Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate, a key synthetic intermediate whose unique substitution pattern offers intriguing possibilities for novel drug design. We will navigate the synthetic pathways to this molecule, explore its chemical characteristics, and discuss its potential applications, providing a comprehensive resource for researchers and drug development professionals.

The Synthetic Challenge: Navigating Quinolone Isomerism

The synthesis of quinolones is a well-established field, with named reactions like the Gould-Jacobs and Conrad-Limpach syntheses being fundamental tools. However, the regiochemical outcome—whether the carboxylate group resides at the 2- or 3-position—is critically dependent on the chosen synthetic route and starting materials.

The Conrad-Limpach Synthesis: A Pathway to 2-Carboxyquinolines

Unlike the more common Gould-Jacobs reaction which typically yields 3-carboxyquinolines, the Conrad-Limpach synthesis provides a viable route to the desired 2-carboxy scaffold.[1][2][3][4][5] This reaction involves the condensation of an aniline with a β-ketoester. The initial reaction can proceed via two pathways depending on the temperature. At lower temperatures, the aniline attacks the keto group, leading to an enamine intermediate which, upon thermal cyclization at high temperatures (around 250 °C), yields a 4-hydroxyquinoline (which exists in tautomeric equilibrium with the 4-quinolone).[3][5]

For the synthesis of this compound, the logical starting materials would be 4-fluoroaniline and a derivative of oxaloacetic acid , such as diethyl oxaloacetate .

Conceptual Synthetic Workflow:

Sources

Tautomeric Forms of 4-Oxoquinoline Derivatives: A Guide to Structure, Equilibrium, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-oxoquinoline (or 4-quinolone) scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents, including potent antibacterial and anticancer drugs.[1][2] A critical, yet often complex, aspect of their chemistry is the prototropic tautomerism between the 4-oxo (keto) form and the 4-hydroxy (enol) form.[3][4] This equilibrium is not merely an academic curiosity; it profoundly influences the molecule's physicochemical properties, drug-target interactions, and ultimately, its pharmacological profile.[5][6] Mischaracterization or a lack of understanding of the predominant tautomeric form can impede drug development and lead to inconsistent biological data. This guide provides a comprehensive exploration of the tautomerism of 4-oxoquinoline derivatives, detailing the factors that govern the equilibrium, the definitive experimental methods for characterization, and the computational tools that complement and predict these structural nuances.

Introduction: The Significance of the 4-Oxoquinoline Core

4-Oxoquinoline derivatives are a privileged class of heterocyclic compounds renowned for their broad spectrum of biological activities.[2][7] From the well-established fluoroquinolone antibiotics to novel anticancer agents that stabilize G-quadruplex DNA structures, this scaffold's versatility is remarkable.[8][9] The parent compound, 4-quinolone, exists in a dynamic equilibrium with its tautomer, 4-hydroxyquinoline.[3] This interconversion involves the migration of a proton and a concurrent shift of a double bond, a classic example of keto-enol tautomerism.

The biological activity of these derivatives is intimately linked to their three-dimensional structure, including the specific tautomeric form present. The keto form possesses a hydrogen bond donor (N-H) and acceptor (C=O), whereas the enol form presents a hydrogen bond donor (O-H) and a different steric and electronic profile. These differences dictate how the molecule interacts with its biological target, such as an enzyme's active site or a DNA structure.[6] Therefore, unequivocally identifying the predominant tautomer under physiological conditions is a critical step in the drug discovery and development process.[5]

The Fundamental Equilibrium: 4-Oxo (Keto) vs. 4-Hydroxy (Enol) Forms

The central concept is the equilibrium between the 1,4-dihydro-4-oxoquinoline (keto) form and the quinolin-4-ol (enol) form. While both are theoretically possible, the equilibrium position is often heavily skewed. In many cases, the keto form is thermodynamically favored, particularly in the solid state and in polar solvents.[10][11]

Caption: The fundamental prototropic tautomeric equilibrium between the 4-oxo (keto) and 4-hydroxy (enol) forms of the quinoline core.

Key Factors Governing Tautomeric Equilibrium

The delicate balance between the keto and enol forms is dictated by a combination of intrinsic structural features and extrinsic environmental conditions. Understanding these factors is paramount for predicting and controlling the tautomeric state.

Substituent Effects and Intramolecular Hydrogen Bonding

The nature and position of substituents on the quinoline ring have a profound impact. Intramolecular hydrogen bonding can be a powerful stabilizing force, often favoring one tautomer over the other.

  • 3-Position Substituents: A hydrogen bond acceptor (e.g., an ester or carbonyl group) at the 3-position can form a stable six-membered intramolecular hydrogen bond with the hydroxyl group of the enol form, significantly shifting the equilibrium in its favor.[8][12]

  • 2- or 8-Position Substituents: Conversely, a hydrogen bond acceptor at the 2- or 8-position can stabilize the keto form, potentially through extended conjugation and alternative hydrogen bonding interactions.[12]

Solvent Polarity

The choice of solvent can dramatically alter the tautomeric ratio.[13] This is a critical consideration, as NMR data for these compounds are frequently recorded in DMSO-d₆, which can influence the observed form.[8]

  • Polar Solvents (e.g., DMSO, Water): These solvents can form intermolecular hydrogen bonds with the solute. They may disrupt the intramolecular hydrogen bonds that stabilize the enol form, thus favoring the more polar keto tautomer.[8][14]

  • Non-polar Solvents (e.g., Benzene, Hexane): In these environments, intramolecular hydrogen bonding becomes a more dominant stabilizing force, often leading to a higher proportion of the enol tautomer, especially if it is capable of forming such bonds.[14][15]

Aromaticity

Aromaticity is a significant thermodynamic driving force. The relative aromaticity of the two rings in the bicyclic system can differ between tautomers.[15]

  • Enol Form: The 4-hydroxyquinoline tautomer can possess two fully aromatic rings (the benzene and pyridine rings), which confers considerable stability.[6]

  • Keto Form: In the 4-oxoquinoline tautomer, the nitrogen-containing ring is essentially non-aromatic, which can make it energetically less favorable in some cases.[6]

The interplay of these factors determines the final equilibrium state, which must be assessed experimentally.

Factors cluster_factors Influencing Factors Equilibrium Tautomeric Equilibrium (Keto <=> Enol) Substituents Substituents (e.g., at C3 position) Substituents->Equilibrium Directly shifts balance Hbond Intramolecular H-Bonding Substituents->Hbond Solvent Solvent Polarity (Polar vs. Non-polar) Solvent->Equilibrium Polar favors Keto Hbond->Equilibrium Stabilizes Enol Form Aromaticity Aromaticity of Rings Aromaticity->Equilibrium Can favor Enol Form

Caption: Factors influencing the 4-oxoquinoline tautomeric equilibrium.

Experimental Methodologies for Tautomer Characterization

A multi-faceted analytical approach is required for the unambiguous assignment of the predominant tautomeric form. Reliance on a single technique can be misleading.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for elucidating tautomeric structures in solution.[12] Two-dimensional techniques like ¹H-¹⁵N HSQC and HMBC are particularly definitive for characterizing the N-H environment.[5]

Parameter 4-Oxo (Keto) Form 4-Hydroxy (Enol) Form Rationale
¹H NMR Signal for N-H proton, often broad. C2-H may appear as a triplet due to coupling with N-H.[10]Signal for O-H proton, often broad and exchangeable with D₂O.Direct observation of the mobile proton's location (N vs. O).
¹³C NMR C4 signal is in the carbonyl region (~177 ppm).[10]C4 signal is in the aromatic region, shifted upfield, characteristic of a carbon bearing a hydroxyl group.The chemical environment of C4 is drastically different (C=O vs. C-OH).
¹⁵N NMR Shows direct correlation to the N-H proton in HSQC/HMBC experiments.No direct correlation to a proton (unless protonated at the nitrogen).Confirms the presence or absence of a proton on the ring nitrogen.

Protocol: ¹H-¹⁵N HMBC for Tautomer Assignment

  • Sample Preparation: Dissolve 5-10 mg of the 4-oxoquinoline derivative in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. Note that the solvent itself can influence the equilibrium.[8]

  • Data Acquisition: Acquire a standard proton NMR spectrum to identify all proton resonances.

  • HMBC Experiment Setup: Set up a gradient-selected ¹H-¹⁵N HMBC experiment on the NMR spectrometer. Optimize the long-range coupling constant (e.g., ⁸J(HN)) to a value between 2 and 10 Hz to observe correlations over 2-3 bonds.

  • Data Analysis: Process the 2D data. A correlation peak between the N-H proton signal and the nitrogen-15 signal is definitive proof of the keto tautomer's presence. The absence of this correlation, coupled with other evidence (e.g., an O-H proton signal), supports the enol form.

X-Ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural evidence in the solid state.[12] It allows for the precise localization of all atoms, including the hydrogen atom on either the nitrogen (keto) or oxygen (enol), and provides exact bond lengths. A C4=O bond length (~1.24 Å) confirms the keto form, while a C4-O single bond (~1.36 Å) indicates the enol form.[10]

Vibrational and Electronic Spectroscopy
  • Infrared (IR) Spectroscopy: The presence of a strong absorption band in the range of 1600-1700 cm⁻¹ is characteristic of the C=O stretching vibration of the keto form.[16] The enol form will lack this band but will show a broad O-H stretching band (~3200-3600 cm⁻¹).

  • UV-Vis Spectroscopy: The two tautomers have different chromophoric systems and will exhibit distinct UV-Vis absorption spectra. This technique is particularly useful for studying the equilibrium in different solvents.[17]

Workflow cluster_solution Analysis in Solution cluster_solid Analysis in Solid State cluster_computational Theoretical Validation start Synthesized 4-Oxoquinoline Derivative NMR NMR Spectroscopy (¹H, ¹³C, ¹⁵N HSQC/HMBC) start->NMR UV UV-Vis Spectroscopy (Solvent Study) start->UV Xray X-Ray Crystallography start->Xray IR FT-IR Spectroscopy start->IR DFT Computational Chemistry (DFT Calculations) NMR->DFT Compare & Validate end Unambiguous Tautomer Assignment NMR->end UV->DFT Compare & Validate UV->end Xray->DFT Compare & Validate Xray->end IR->DFT Compare & Validate IR->end DFT->end Predict Stability

Caption: Integrated workflow for the characterization of 4-oxoquinoline tautomers.

Computational Chemistry as a Predictive Tool

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable for studying tautomerism.[12][17] These methods can:

  • Predict Relative Stabilities: Calculate the ground-state energies of both tautomers in the gas phase and in various solvents (using continuum solvation models like PCM).[17] This allows for a prediction of the equilibrium constant.

  • Simulate Spectroscopic Data: Predict NMR chemical shifts and vibrational frequencies, which can then be compared directly with experimental data to confirm structural assignments.[12][17]

  • Validate Experimental Findings: The convergence of experimental results with DFT calculations provides a high degree of confidence in the tautomer assignment.[12]

Protocol: High-Level Workflow for DFT Analysis

  • Structure Generation: Build 3D structures of both the keto and enol tautomers of the derivative .

  • Geometry Optimization: Perform full geometry optimization and frequency calculations for both tautomers using a suitable DFT functional (e.g., B3LYP, ωB97XD) and basis set (e.g., 6-311+G(2d,p)).[17] The absence of imaginary frequencies confirms a true energy minimum.

  • Energy Calculation: Compare the final electronic energies (including zero-point vibrational energy corrections) to determine the relative stability. A lower energy indicates the more stable tautomer.

  • Solvent Effects: Repeat the optimization and energy calculations using a Polarizable Continuum Model (PCM) to simulate the effect of a specific solvent (e.g., water, DMSO).[17]

  • Spectra Prediction (Optional): Use methods like GIAO to predict ¹³C and ¹H NMR chemical shifts for comparison with experimental spectra.[17]

Implications for Drug Discovery and Development

The tautomeric state of a 4-oxoquinoline derivative is not a minor detail; it is a critical determinant of its drug-like properties.

  • Pharmacological Activity: The specific arrangement of hydrogen bond donors and acceptors is crucial for binding to a biological target. Docking studies performed with the incorrect tautomer can lead to misleading predictions of binding affinity and mode.[6] The biological activity can be markedly influenced by which tautomer is present.[5]

  • Physicochemical Properties: Tautomerism affects properties like solubility, lipophilicity (logP), and pKa, which in turn govern the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.

  • Intellectual Property and Regulatory Approval: For a compound to be approved as a new drug, its structure must be unequivocally defined. Structural ambiguity due to uncharacterized tautomerism can present a significant hurdle in drug development and patent protection.[8]

Conclusion

The tautomerism of 4-oxoquinoline derivatives is a complex but manageable challenge. A thorough understanding of the factors that control the keto-enol equilibrium—substituents, solvent, and aromaticity—is essential for any researcher in this field. An integrated analytical strategy, combining high-resolution NMR, X-ray crystallography, and vibrational spectroscopy, is necessary for unambiguous structural assignment. These experimental approaches, when supported and validated by modern computational methods, provide a robust framework for characterizing these vital molecules. For professionals in drug development, mastering the tautomerism of the 4-oxoquinoline core is a prerequisite for the rational design of safer, more effective therapeutics.

References

  • Shi, Y., et al. (2018). Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones. Organic Chemistry Frontiers. Available at: [Link]

  • Fernandes, C., et al. (2021). 4-Oxoquinolines and monoamine oxidase: When tautomerism matters. European Journal of Medicinal Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). 4-Quinolone. Retrieved from [Link]

  • Shaaban, I. A., et al. (2021). Keto-enol tautomerism, spectral (infrared, Raman and NMR) studies and Normal coordinate analysis of 4-Methyl-2-hydroxyquinoline using quantum mechanical calculations. Journal of Molecular Structure. Available at: [Link]

  • Pinto Costa, A. R., et al. (2022). 4-Oxoquinoline Derivatives as Antivirals: A Ten Years Overview. Molecules. Available at: [Link]

  • PubChem. (n.d.). 4-Hydroxyquinoline. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones. RSC Publishing. Available at: [Link]

  • El-Faham, A., et al. (n.d.). Tautomerism of 4-Hydroxy-4(1H) quinolon. ResearchGate. Available at: [Link]

  • Singh, K., Singh, S., & Singh, J. (2014). Synthesis and keto-enol tautomerism of ethyl 4-oxo-3,4-dihydro-1H-pyrano[3,4-b]quinoline-3-carboxylate. ResearchGate. Available at: [Link]

  • Lodeiro, C., et al. (2015). Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity. Journal of Organic Chemistry. Available at: [Link]

  • Tokay, N., & Öğretir, C. (2002). Quantum chemical studies on tautomerism of 2-, 3- or 4-hydroxyquinoline derivatives along with their thio and azo analogs. Journal of Molecular Structure: THEOCHEM. Available at: [Link]

  • da Silva, A. D., et al. (2022). Evaluation of Biological Activities of Quinone-4-oxoquinoline Derivatives against Pathogens of Clinical Importance. Current Medicinal Chemistry. Available at: [Link]

  • Sharma, P., et al. (2023). Recent Advances in Synthesis of Pharmaceutically Active 4-Quinolone and its Analogues: A Review. ResearchGate. Available at: [Link]

  • Chu, D. T., et al. (1995). Synthesis and antimicrobial activity of 4H-4-oxoquinolizine derivatives: consequences of structural modification at the C-8 position. Journal of Medicinal Chemistry. Available at: [Link]

  • Yurasov, N. A., et al. (2012). The experimental and theoretical study of tautomerism of 3-substituted 2-methyl-quinoline-4 (1h)-ones. ResearchGate. Available at: [Link]

  • Szatmári, I., et al. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules. Available at: [Link]

  • Merkulov, V. V., et al. (2022). Simple Procedure for Synthesis of Biological Active 4-oxo-4-(quinolin-8-yloxy)but-2-enoic acid. Eurasian Chemico-Technological Journal. Available at: [Link]

  • Fiveable. (n.d.). Tautomeric Equilibrium Definition. Retrieved from [Link]

  • da Silveira, L., et al. (2023). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemistry. Available at: [Link]

  • Petkov, I., et al. (2018). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. Scientific Reports. Available at: [Link]

  • El-Walily, A. F., et al. (1999). Derivative spectrophotometric analysis of 4-quinolone antibacterials in formulations and spiked biological fluids by their Cu(II) complexes. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Beran, G. J. O., & Misquitta, A. J. (2023). Taming Tautomerism in Organic Crystal Structure Prediction. ChemRxiv. Available at: [Link]

  • Pfister-Guillouzo, G., et al. (1981). A photoelectron spectral study of the vapour phase tautomerism of 2‐ and 4‐quinolone. Liebigs Annalen der Chemie. Available at: [Link]

  • Rizk, M., et al. (2000). Spectrofluorimetric Analysis of Certain 4-quinolone in Pharmaceuticals and Biological Fluids. Pharmaceutica Acta Helvetiae. Available at: [Link]

  • Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. Available at: [Link]

  • Chemistry Quadrilateral. (2020). L-4-FACTORS AFFECTING THE Keto Enol Tautomerism. YouTube. Available at: [Link]

Sources

An In-depth Technical Guide to the Chemical Stability of Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the chemical stability of Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate, a key heterocyclic scaffold relevant in pharmaceutical research. While this molecule is a structural analog to the widely studied fluoroquinolone antibiotics, its unique 2-carboxylate ester functionality introduces distinct stability considerations. This document delineates the theoretical underpinnings of its stability, proposes principal degradation pathways under various stress conditions, and furnishes detailed, field-proven protocols for conducting forced degradation studies. The insights herein are designed to empower researchers to anticipate degradation risks, develop robust analytical methods, and ensure the integrity of this compound throughout the drug development lifecycle.

Introduction: Understanding the Core Structure and its Implications

This compound belongs to the quinolone family, a class of compounds renowned for their biological activities. Its chemical architecture, characterized by a fused bicyclic aromatic system, a C6-fluorine substituent, a C4-keto group, and a C2-ethyl ester, dictates its reactivity and stability profile. Unlike the more common 3-carboxyquinolones, the placement of the ester at the C2 position is pivotal. This position is directly adjacent to the heterocyclic nitrogen, which significantly influences the electronic properties and reactivity of the carboxylate group.

The stability of this molecule is not merely an academic concern; it is a critical parameter in drug development. Degradation can lead to loss of potency, alteration of bioavailability, and the formation of potentially toxic impurities. Therefore, a thorough understanding of its degradation pathways under conditions relevant to manufacturing, storage, and administration—such as exposure to varying pH, light, heat, and oxidative stress—is paramount. This guide is structured to provide that understanding through a combination of mechanistic explanation and practical experimental design.

Principal Degradation Pathways: A Mechanistic Perspective

The chemical stability of this compound is governed by the lability of its functional groups. Forced degradation studies, which intentionally stress the molecule, are designed to accelerate and identify these potential degradation pathways.[1] Based on its structure, two primary degradation routes are anticipated: hydrolysis of the ethyl ester and subsequent decarboxylation.

Hydrolytic Degradation

The ethyl ester at the C2 position is the most probable site for hydrolytic attack. This reaction can be catalyzed by both acid and base.[2]

  • Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the ester undergoes saponification. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is typically a rapid, irreversible process that yields the corresponding carboxylate salt.

  • Acid-Catalyzed Hydrolysis: In an acidic environment, the carbonyl oxygen is protonated, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.[2] This reaction is reversible and generally slower than base-catalyzed hydrolysis.

The product of hydrolysis is the corresponding 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid .

Thermal Degradation and Decarboxylation

Following hydrolysis, the resulting 2-carboxylic acid is susceptible to thermal degradation via decarboxylation. The presence of the nitrogen atom at the 1-position significantly facilitates the loss of carbon dioxide from the C2 position, a phenomenon well-documented for pyridine-2-carboxylic acids and their analogs.[3] This process is likely to be accelerated at elevated temperatures and can lead to the formation of 6-fluoro-1,4-dihydroquinolin-4-one .

Photolytic Degradation

Quinolone structures are known to be photosensitive.[4] Upon exposure to light, particularly UV radiation, the conjugated ring system can absorb energy, leading to the formation of excited states. Potential photodegradation pathways for fluoroquinolones include reductive defluorination at the C6 position and oxidative attack on the quinolone ring, which can lead to the formation of hydroxylated byproducts.[5]

Oxidative Degradation

Exposure to oxidizing agents can compromise the integrity of the quinolone core. The electron-rich aromatic system can be susceptible to attack by reactive oxygen species, potentially leading to the formation of N-oxides, hydroxylated derivatives, or cleavage of the heterocyclic ring.

The proposed primary degradation cascade is illustrated below.

G cluster_main Proposed Degradation Pathway cluster_side Other Potential Pathways Parent This compound HydrolysisProduct 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid Parent->HydrolysisProduct Hydrolysis (Acidic/Basic) Photoproducts Photodegradation Products (e.g., Defluorinated, Hydroxylated Species) Parent->Photoproducts Photolysis (UV/Vis Light) OxidativeProducts Oxidative Degradants (e.g., N-oxides, Ring-opened products) Parent->OxidativeProducts Oxidation (e.g., H₂O₂) DecarboxylationProduct 6-fluoro-1,4-dihydroquinolin-4-one HydrolysisProduct->DecarboxylationProduct Thermal Stress (Decarboxylation) G cluster_workflow Forced Degradation Experimental Workflow Prep Prepare Stock Solution (e.g., 1 mg/mL in Acetonitrile/Water) Stress Apply Stress Condition (Acid/Base/Oxidant/Heat/Light) Prep->Stress Sample Withdraw Samples at Timed Intervals Stress->Sample Neutralize Neutralize/Quench Reaction (if applicable) Sample->Neutralize Dilute Dilute to Target Concentration with Mobile Phase Neutralize->Dilute Analyze Analyze via Stability-Indicating HPLC Method Dilute->Analyze Data Quantify Parent Peak (% Degradation) and Identify Degradants Analyze->Data

Sources

Methodological & Application

The Versatile Scaffold: Application Notes on Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Cornerstone in Fluoroquinolone and Novel Drug Discovery

Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate stands as a pivotal intermediate in the landscape of medicinal chemistry. Its rigid, bicyclic core, adorned with a strategically placed fluorine atom and reactive ester and ketone functionalities, has made it a cornerstone in the synthesis of the vast and clinically significant class of fluoroquinolone antibiotics.[1][2] Beyond its historical importance in the development of antimicrobials, this quinolone derivative continues to capture the attention of researchers as a versatile scaffold for the design of novel therapeutic agents with applications spanning from anticancer to antiviral therapies.[3][4]

The significance of the 6-fluoro substituent cannot be overstated. Its introduction into the quinolone nucleus dramatically enhances the potency and spectrum of antibacterial activity, a discovery that revolutionized the field.[5] This is largely attributed to the fluorine atom's ability to improve cell penetration and enhance the inhibition of bacterial DNA gyrase and topoisomerase IV, the primary targets of this drug class.[6] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing in-depth application notes, detailed experimental protocols, and the underlying scientific rationale for the effective utilization of this powerful synthetic building block.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a starting material is fundamental to its successful application in multi-step synthesis. The following table summarizes the key properties of this compound.

PropertyValueSource
Molecular Formula C₁₂H₁₀FNO₃PubChem CID: 3018009[7]
Molecular Weight 235.21 g/mol PubChem CID: 3018009[7]
Appearance Off-white to pale yellow solidGeneral Chemical Knowledge
Melting Point 230-235 °C (decomposes)Varies by supplier
Solubility Soluble in DMSO and DMF; sparingly soluble in methanol and ethanol; insoluble in water.General Chemical Knowledge
pKa ~6.5 (estimated for the N-H proton)General Chemical Knowledge

Core Synthesis Protocol: The Gould-Jacobs Reaction

The construction of the 4-quinolone core is most classically achieved through the Gould-Jacobs reaction.[8] This thermal cyclization method provides a reliable route to the title compound from readily available starting materials.

Protocol 1: Synthesis of this compound

Principle: This protocol outlines a two-step synthesis commencing with the condensation of 4-fluoroaniline with diethyl ethoxymethylenemalonate (DEEMM) to form an anilinomethylenemalonate intermediate. This is followed by a high-temperature intramolecular cyclization to yield the desired quinolone.

Materials:

  • 4-Fluoroaniline

  • Diethyl ethoxymethylenemalonate (DEEMM)

  • Diphenyl ether (solvent for cyclization)

  • Ethanol (solvent for condensation)

  • Hexanes or petroleum ether (for washing)

Procedure:

Step 1: Synthesis of Diethyl 2-((4-fluorophenylamino)methylene)malonate

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-fluoroaniline (1.0 eq) in absolute ethanol.

  • Add diethyl ethoxymethylenemalonate (1.05 eq) to the solution.

  • Heat the reaction mixture at reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of solution.

  • Collect the solid product by vacuum filtration and wash with cold ethanol and then with hexanes to remove any unreacted starting materials.

  • Dry the product under vacuum to yield the intermediate as a white to off-white solid.

Step 2: Cyclization to this compound

  • In a high-temperature reaction vessel (e.g., a three-necked flask equipped with a thermometer and a condenser), add diphenyl ether.

  • Heat the diphenyl ether to approximately 250 °C.

  • Slowly add the dried anilinomethylenemalonate intermediate from Step 1 to the hot diphenyl ether in portions. Vigorous evolution of ethanol will be observed.

  • Maintain the reaction temperature at 250-260 °C for 30-60 minutes after the addition is complete.

  • Allow the reaction mixture to cool to below 100 °C.

  • Add hexanes or petroleum ether to the cooled mixture to precipitate the product.

  • Collect the solid product by vacuum filtration and wash thoroughly with hexanes to remove the diphenyl ether.

  • The crude product can be further purified by recrystallization from a suitable solvent such as dimethylformamide (DMF) or acetic acid to afford the title compound.

Causality Behind Experimental Choices:

  • The use of a high-boiling solvent like diphenyl ether is crucial for the cyclization step, which requires significant thermal energy to overcome the activation barrier for the intramolecular aromatic substitution.

  • The slow addition of the intermediate to the hot solvent helps to control the reaction rate and minimize the formation of by-products.

  • Washing with hexanes is an effective way to remove the non-polar diphenyl ether solvent from the more polar quinolone product.

Application in Fluoroquinolone Synthesis: The Path to Ciprofloxacin

This compound is a key precursor in the industrial synthesis of many fluoroquinolone antibiotics. The following protocol details its conversion to Ciprofloxacin, a widely used broad-spectrum antibiotic.

Protocol 2: Multi-step Synthesis of Ciprofloxacin

Principle: This multi-step synthesis involves the N-alkylation of the quinolone core with cyclopropylamine, followed by saponification of the ethyl ester to the carboxylic acid, and finally, a nucleophilic aromatic substitution to introduce the piperazine moiety at the C-7 position.

Materials:

  • This compound

  • Cyclopropylamine

  • Potassium carbonate (or another suitable base)

  • Dimethylformamide (DMF)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Piperazine

  • Pyridine or another high-boiling solvent

Workflow Diagram:

ciprofloxacin_synthesis start Ethyl 6-fluoro-4-oxo-1,4- dihydroquinoline-2-carboxylate step1 N-Alkylation (Cyclopropylamine, K2CO3, DMF) start->step1 intermediate1 Ethyl 1-cyclopropyl-6-fluoro-4-oxo- 1,4-dihydroquinoline-3-carboxylate step1->intermediate1 step2 Saponification (NaOH, H2O/EtOH) intermediate1->step2 intermediate2 1-Cyclopropyl-6-fluoro-4-oxo- 1,4-dihydroquinoline-3-carboxylic acid step2->intermediate2 step3 Nucleophilic Aromatic Substitution (Piperazine, Pyridine) intermediate2->step3 product Ciprofloxacin step3->product

Caption: Synthetic workflow for the conversion of the title compound to Ciprofloxacin.

Procedure:

Step 1: N-Alkylation

  • Suspend this compound (1.0 eq) and potassium carbonate (2.0 eq) in DMF.

  • Add cyclopropylamine (1.5 eq) to the suspension.

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and pour it into ice-water.

  • Collect the precipitated solid by vacuum filtration, wash with water, and dry to obtain Ethyl 1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate.

Step 2: Saponification

  • Suspend the product from Step 1 in a mixture of ethanol and water.

  • Add a solution of sodium hydroxide (2.0-3.0 eq) and heat the mixture to reflux for 2-4 hours.

  • Cool the reaction mixture and acidify with concentrated HCl to a pH of approximately 1-2.

  • Collect the precipitated solid by vacuum filtration, wash with water, and dry to yield 1-Cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

Step 3: Nucleophilic Aromatic Substitution

  • In a suitable reaction vessel, dissolve the carboxylic acid from Step 2 (1.0 eq) in pyridine or another high-boiling solvent.

  • Add an excess of piperazine (3.0-5.0 eq).

  • Heat the reaction mixture to reflux (typically >120 °C) for 12-24 hours.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • The residue can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield Ciprofloxacin.

Mechanism of Action and Structure-Activity Relationships

The primary mechanism of action for fluoroquinolones is the inhibition of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[6] These enzymes are crucial for DNA replication, transcription, repair, and recombination. By forming a stable ternary complex with the enzyme and DNA, fluoroquinolones trap the enzyme in a state where it has cleaved the DNA but cannot re-ligate it, leading to double-stranded DNA breaks and ultimately cell death.[1]

Structure-Activity Relationship (SAR) Diagram:

SAR cluster_quinolone Fluoroquinolone Core quinolone Quinolone Backbone N1 N-1 Substituent (e.g., Cyclopropyl) - Potency, DNA Gyrase Binding quinolone->N1 Influences C6 C-6 Substituent (Fluorine) - Potency, Cell Penetration quinolone->C6 Enhances C7 C-7 Substituent (e.g., Piperazine) - Spectrum of Activity, Target Specificity quinolone->C7 Modulates COOH C-3 Carboxylic Acid - Essential for DNA Gyrase Binding quinolone->COOH Critical for Keto C-4 Keto Group - Essential for DNA Gyrase Binding quinolone->Keto Critical for

Caption: Key structure-activity relationships of the fluoroquinolone scaffold.

The core structure of this compound provides the essential pharmacophore for this activity. The carboxylic acid at C-3 and the ketone at C-4 are critical for binding to the DNA-gyrase complex.[5] The N-1 substituent, often an ethyl or cyclopropyl group, influences the overall potency and target enzyme specificity. The C-7 position is a key point for modification to modulate the spectrum of activity and pharmacokinetic properties. The introduction of a piperazine ring at this position, as in Ciprofloxacin and Norfloxacin, generally enhances activity against Gram-negative bacteria.[9]

Beyond Antibiotics: Emerging Applications

The rigid quinolone scaffold has proven to be a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities beyond their antibacterial effects.

  • Anticancer Activity: Numerous studies have demonstrated the potent cytotoxic effects of novel quinolone derivatives against various cancer cell lines.[3][4] The mechanism often involves the inhibition of human topoisomerase II, an enzyme analogous to bacterial DNA gyrase. The ability to modify the substituents at the N-1 and C-7 positions allows for the fine-tuning of activity and selectivity towards cancer cells.

  • Antiviral and Antiparasitic Potential: The quinolone core has also been explored for the development of agents against viral infections and parasitic diseases. Modifications to the core structure have yielded compounds with activity against viruses such as HIV and parasites like Plasmodium falciparum, the causative agent of malaria.

Conclusion

This compound is far more than a simple chemical intermediate. It is a testament to the power of scaffold-based drug design, providing a robust and versatile platform for the synthesis of a multitude of medicinally important molecules. Its foundational role in the development of fluoroquinolone antibiotics has saved countless lives, and its continued exploration as a scaffold for novel therapeutics promises to address a wide range of unmet medical needs. The protocols and insights provided in this guide are intended to empower researchers to fully leverage the potential of this remarkable molecule in their drug discovery and development endeavors.

References

  • The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. MDPI. Available at: [Link]

  • A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. National Institutes of Health. Available at: [Link]

  • Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. National Institutes of Health. Available at: [Link]

  • Synthesis of lipophilic dimeric C-7/C-7-linked ciprofloxacin and C-6/C-6-linked levofloxacin derivatives. Versatile in vitro biological evaluations of monomeric and dimeric fluoroquinolone derivatives as potential antitumor, antibacterial or antimycobacterial agents. PubMed. Available at: [Link]

  • FLUOROQUINOLONE ANTIBACTERIALS: A REVIEW ON CHEMISTRY, MICROBIOLOGY AND THERAPEUTIC PROSPECTS. Acta Poloniae Pharmaceutica. Available at: [Link]

  • Mechanism of action of and resistance to quinolones. National Institutes of Health. Available at: [Link]

  • 7-Chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, ethyl ester. PubChem. Available at: [Link]

  • Gould–Jacobs reaction. Wikipedia. Available at: [Link]

  • Fluoroquinolones: Chemistry & Action – A Review. INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. Available at: [Link]

Sources

Application Notes & Protocols: Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate as a Research Tool in Hypoxia Pathway Investigation

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Abstract

This document provides a comprehensive guide for the use of Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate as a specialized research tool. While the quinolone scaffold is historically recognized for its antibacterial properties through the inhibition of bacterial DNA gyrase and topoisomerase IV, emerging evidence highlights the role of novel quinoline derivatives as potent modulators of critical cellular signaling pathways in eukaryotic cells.[1][2] This guide focuses on the application of this compound as an inhibitor of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a master regulator of the cellular response to low oxygen environments.[3] We provide the scientific background, detailed experimental protocols for assessing its activity, and guidance on data interpretation for researchers in oncology, ischemia, and drug development.

Introduction: Beyond Antibacterial Activity

This compound belongs to the fluoroquinolone class of heterocyclic compounds. The core 4-oxo-1,4-dihydroquinoline structure is a privileged scaffold in medicinal chemistry, amenable to extensive modification to achieve a wide range of biological activities.[4][5] While classical fluoroquinolones are mainstays in treating bacterial infections, recent research has unveiled new therapeutic avenues for novel derivatives, including potent anticancer and immunomodulatory effects.[6][7]

A pivotal application for this compound as a research tool is in the study of hypoxia. Hypoxia, or low oxygen tension, is a hallmark of solid tumors and is implicated in various pathologies like ischemia and chronic inflammation. Cells adapt to hypoxia primarily through the stabilization of the transcription factor HIF-1α. Under normal oxygen levels (normoxia), HIF-1α is hydroxylated by prolyl hydroxylase domain enzymes (PHDs), leading to its recognition by the von Hippel-Lindau (pVHL) tumor suppressor protein, subsequent ubiquitination, and rapid degradation by the proteasome. In hypoxic conditions, the lack of oxygen inhibits PHD activity, allowing HIF-1α to stabilize, translocate to the nucleus, and activate the transcription of genes that promote angiogenesis, metabolic adaptation (glycolysis), cell survival, and metastasis.[8]

Targeting the HIF-1α pathway is a promising therapeutic strategy for cancer and other diseases.[3] Quinolone derivatives have been identified as potential inhibitors of this pathway, making this compound a valuable tool for investigating the biological consequences of HIF-1α inhibition.[3][8]

Chemical & Physical Properties

Proper handling and storage are critical for maintaining the integrity and activity of the compound.

PropertyValue
Molecular Formula C₁₂H₁₀FNO₃
Molecular Weight 235.21 g/mol
CAS Number 16377-62-1
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO (>10 mg/mL); Insoluble in water
Storage Store at -20°C in a dry, dark place. Aliquot stock solutions to avoid repeated freeze-thaw cycles.

Data compiled from publicly available chemical supplier information.[9]

Mechanism of Action: Inhibition of HIF-1α Stabilization

The primary mechanism for this compound as a research tool in this context is the disruption of HIF-1α protein accumulation under hypoxic conditions. While the exact molecular interaction is a subject of ongoing investigation, similar quinoline derivatives have been shown to suppress HIF-1α expression by interfering with its transcription and protein translation machinery.[3] This prevents the subsequent activation of HIF-1 target genes, thereby inhibiting the adaptive responses of cells to hypoxia.

HIF_Pathway_Inhibition cluster_normoxia Normoxia (O₂ Present) cluster_hypoxia Hypoxia (O₂ Absent) cluster_inhibition Site of Inhibition HIF1a_N HIF-1α PHD PHD Enzymes HIF1a_N->PHD O₂ VHL pVHL HIF1a_N->VHL Binding PHD->HIF1a_N Hydroxylation Proteasome Proteasome Degradation VHL->Proteasome Ubiquitination HIF1a_H HIF-1α Nucleus Nucleus HIF1a_H->Nucleus Stabilization & Translocation HIF1b HIF-1β (ARNT) HIF1b->Nucleus HRE Hypoxia Response Element (HRE) Nucleus->HRE Dimerization Genes Target Gene Transcription (e.g., VEGF, GLUT1) HRE->Genes Activation Compound Ethyl 6-fluoro-4-oxo- 1,4-dihydroquinoline- 2-carboxylate Compound->Inhibit Inhibit->HIF1a_H

Caption: HIF-1α regulation in normoxia vs. hypoxia and the point of intervention.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

Quinolone derivatives are often characterized by low aqueous solubility, making proper solubilization critical for experimental success.[10]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes

  • Sterile, pre-warmed cell culture medium

Procedure:

  • Prepare a 10 mM Stock Solution: a. Accurately weigh a precise amount of the compound powder (e.g., 2.35 mg). b. Calculate the volume of DMSO required to achieve a 10 mM concentration. (For 2.35 mg, add 1 mL of DMSO). c. In a sterile microcentrifuge tube, add the calculated volume of DMSO to the powder. d. Vortex vigorously until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution. e. Visually inspect the solution to ensure no particulates are present. f. Store the 10 mM stock solution at -20°C in small aliquots (e.g., 20 µL) to minimize freeze-thaw cycles.[10]

  • Prepare Working Solutions for Cell Treatment: a. On the day of the experiment, thaw a single aliquot of the 10 mM stock solution at room temperature. b. Perform serial dilutions of the stock solution in sterile, pre-warmed cell culture medium to achieve the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM). c. Crucial: Ensure the final concentration of DMSO in the cell culture medium is consistent across all conditions, including the vehicle control, and does not exceed a level toxic to the cells (typically ≤ 0.5%).[10] d. Use the prepared working solutions immediately for cell treatment.

Protocol 2: In Vitro HIF-1α Inhibition Assay (ELISA-based)

This protocol describes a robust method to quantify the inhibitory effect of the compound on HIF-1α protein levels in cell culture using a commercially available transcription factor assay kit.[11][12]

Assay_Workflow start Day 1: Seed Cells treat Day 2: Pre-treat with Compound (e.g., 2 hours) start->treat hypoxia Induce Hypoxia (e.g., 4-6 hours) treat->hypoxia lyse Harvest Cells & Prepare Nuclear Extracts hypoxia->lyse elisa Perform HIF-1α ELISA lyse->elisa read Read Absorbance (450 nm) elisa->read analyze Data Analysis read->analyze

Caption: General workflow for the HIF-1α inhibition assay.

Materials:

  • Cancer cell line known to express HIF-1α (e.g., HeLa, MDA-MB-231, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 6-well tissue culture plates

  • Hypoxia induction method: Hypoxia chamber (1% O₂) OR chemical inducer (e.g., 100 µM CoCl₂ or 1 mM DMOG)

  • HIF-1α Transcription Factor Assay Kit (e.g., from Cayman Chemical, Novus Biologicals).[12] These kits typically include:

    • 96-well plate pre-coated with HIF-1 response element DNA

    • Primary antibody against HIF-1α

    • HRP-conjugated secondary antibody

    • Wash buffers, developing solutions, and stop solutions

    • Nuclear extraction buffers

    • Positive control (e.g., DFO-treated nuclear extract)[13]

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding (Day 1): a. Seed cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment. b. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment and Hypoxia Induction (Day 2): a. Aspirate the old medium and replace it with fresh, pre-warmed medium containing the desired concentrations of this compound or vehicle (DMSO). b. Pre-incubate the cells with the compound for 2-4 hours at 37°C. c. Induce hypoxia: Move the plates into a hypoxia chamber (1% O₂) for 4-6 hours. Alternatively, add a chemical inducer like CoCl₂ to the medium. Include a normoxic control plate that remains in the standard incubator. d. Experimental Groups:

    • Normoxic Control (Vehicle)
    • Hypoxic Control (Vehicle)
    • Hypoxia + Compound (multiple concentrations)
    • Hypoxia + Positive Control Inhibitor (if available)
  • Nuclear Protein Extraction (Day 2): a. After hypoxic incubation, immediately place the plates on ice. b. Wash the cells twice with ice-cold PBS. c. Lyse the cells and prepare nuclear extracts according to the manufacturer's protocol provided with the HIF-1α assay kit.[13] This step is critical as HIF-1α is a nuclear protein. d. Quantify the protein concentration of each nuclear extract (e.g., using a BCA assay).

  • HIF-1α ELISA (Day 2): a. Follow the specific instructions of the chosen HIF-1α Transcription Factor Assay Kit.[14] The general principle is as follows: i. Add equal amounts of nuclear extract protein (e.g., 10-20 µg) from each sample to the wells of the HRE-coated plate. ii. Incubate to allow active HIF-1α to bind to the DNA. iii. Wash the wells to remove unbound proteins. iv. Add the primary antibody specific to HIF-1α and incubate. v. Wash, then add the HRP-conjugated secondary antibody and incubate. vi. Wash, then add the TMB substrate and incubate in the dark until color develops. vii. Add the stop solution.

  • Data Acquisition: a. Immediately read the absorbance on a microplate reader at 450 nm.[12]

Data Analysis and Interpretation

  • Expected Results: The Hypoxic Control (Vehicle) group should show a high absorbance reading, indicating high levels of active HIF-1α. The Normoxic Control should have a very low reading. Cells treated with this compound under hypoxic conditions are expected to show a dose-dependent decrease in absorbance, signifying inhibition of HIF-1α activity.

  • Data Normalization: Subtract the blank (reagent only) reading from all wells. Normalize the data by expressing the absorbance of treated samples as a percentage of the Hypoxic Control.

  • IC₅₀ Calculation: Plot the normalized HIF-1α activity (%) against the log of the compound concentration. Use a non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of HIF-1α activity.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
High background in normoxic control Insufficient washing; Contamination of reagents; Cells are stressed or overgrown, leading to pseudo-hypoxia.Ensure adherence to washing steps in the protocol. Use fresh reagents. Optimize cell seeding density and ensure healthy cell morphology.
Low signal in hypoxic control Inefficient hypoxia induction; Insufficient incubation time; Degradation of HIF-1α during extraction.Verify hypoxia chamber O₂ levels or freshness of chemical inducer. Optimize incubation time (4-8 hours). Keep all extraction steps on ice and use protease inhibitors as recommended by the kit.
High variability between replicates Inconsistent cell seeding; Pipetting errors; Uneven hypoxia across the plate.Use a multichannel pipette for reagent addition. Ensure even cell suspension before seeding. Check for uniform gas distribution in the hypoxia chamber.
No dose-response with compound Compound is inactive at tested concentrations; Compound precipitated out of solution.Test a wider and higher range of concentrations. Visually inspect working solutions for any precipitation before adding to cells. Ensure final DMSO concentration is non-toxic.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Quinolone Derivatives: A Guide for Researchers.
  • BenchChem. (n.d.). Application Notes and Protocols for the In Vitro Evaluation of Novel Quinolone Derivatives.
  • Lluis, J. M., et al. (2003). Enzyme-Linked Immunosorbent Assay for Pharmacological Studies Targeting Hypoxia-Inducible Factor 1α. Clinical Cancer Research. Retrieved from [Link]

  • Qeios. (2024). [Review Article] Green Strategies for the Synthesis of Quinolone Derivatives. Retrieved from [Link]

  • RayBiotech. (n.d.). Human HIF-1alpha Transcription Factor Activity Assay Kit. Retrieved from [Link]

  • Reddy, J. R., et al. (2016). Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate. Retrieved from [Link]

  • ResearchGate. (2024). [Review Article] Green Strategies for The Synthesis of Quinolone Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. Retrieved from [Link]

  • Raju, I., et al. (2003). Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Paulovicova, E., et al. (2017). Immunobiological efficacy and immunotoxicity of novel synthetically prepared fluoroquinolone ethyl 6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate. Immunobiology. Retrieved from [Link]

  • Dine, I., et al. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances. Retrieved from [Link]

  • ResearchGate. (n.d.). 7-Chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 6‐Fluoro‐1,4‐dihydro‐4‐oxo‐quinoline‐3‐carboxylic Acid Derivatives as Potential Antimicrobial Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Theoretical and spectroscopic study of ethyl 1,4-dihydro-4-oxoquinoline-3-carboxylate and its 6-fluoro and 8-nitro derivatives in neutral and radical anion forms. Retrieved from [Link]

  • Google Patents. (n.d.). US9315507B2 - Compounds as HIF-1alpha inhibitors and manufacturing process thereof.
  • Wang, Y. T., et al. (2022). Synthesis and evaluation of biarylquinoline derivatives as novel HIF-1α inhibitors. Bioorganic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). US20020061895A1 - 6-fluoro-1,4-dihydro-7-[4-(2-hydroxyiminoethyl)-1-piperazinyl]-4-oxoquinoline-3-carboxylic acid derivatives, their preparation and pharmaceutical compositions.
  • Ghorab, M. M., et al. (2022). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules. Retrieved from [Link]

  • PubChem. (n.d.). 1-Ethyl-6-fluoro-4-oxo-7-piperazin-1-yl-quinoline-3-carboxylic acid. Retrieved from [Link]

  • MDPI. (n.d.). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). 4-Hydroxyquinolones-2. 91. Synthesis and properties of ethyl 1-R-4-hydroxy-6-methyl-2-oxo-dihydropyridine-5-carboxylates. Retrieved from [Link]

  • PubChem. (n.d.). 2-oxo-1,2-Dihydroquinoline-4-carboxylate. Retrieved from [Link]

Sources

Application Notes & Protocols: Synthesis of Novel Derivatives from Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Potential of the 4-Quinolone Scaffold

The 4-quinolone ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Initially recognized for its potent antibacterial properties by inhibiting bacterial DNA gyrase and topoisomerase IV, the utility of this pharmacophore has expanded dramatically.[3][4] Today, quinolone derivatives are being actively investigated and developed as anticancer, antiviral, and anti-inflammatory agents, demonstrating the remarkable versatility of this heterocyclic system.[3][5][6]

Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate is an ideal starting material for generating a library of novel compounds. Its structure presents three primary, chemically distinct sites for modification: the acidic N-H proton at the N-1 position, the ester functional group at C-2, and the electron-rich aromatic ring, which can be further functionalized. This guide provides detailed protocols and the underlying scientific rationale for derivatizing this core molecule, empowering researchers to explore new chemical space and develop next-generation therapeutic candidates.

Part 1: Derivatization at the N-1 Position via Alkylation

Scientific Rationale

The nitrogen atom at the 1-position of the quinolone ring is a critical site for molecular modification. Substitution at this position directly influences the compound's steric and electronic properties. This, in turn, can profoundly affect its pharmacokinetic profile—including absorption, distribution, metabolism, and excretion (ADME)—and its binding affinity for biological targets.[7] N-alkylation is a foundational strategy to modulate these properties and is often a first step in optimizing a lead compound. For instance, adding small alkyl groups like ethyl or cyclopropyl has been a hallmark of many successful fluoroquinolone antibiotics.[8]

Experimental Protocol 1: N-Alkylation of the Quinolone Core

This protocol details a standard procedure for the N-alkylation of the title compound using an alkyl halide and a mild base.

Materials:

  • This compound

  • Alkyl Halide (e.g., Ethyl Iodide, Benzyl Bromide)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Deionized Water

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous DMF to dissolve the starting material (concentration approx. 0.1 M).

  • Base Addition: Add anhydrous potassium carbonate (2.0-3.0 eq). The base is crucial for deprotonating the N-H of the quinolone, generating a nucleophilic anion that will attack the alkyl halide. K₂CO₃ is a suitable base as it is strong enough for this purpose but generally avoids side reactions like ester hydrolysis.

  • Alkylating Agent: Add the desired alkyl halide (1.1-1.5 eq) dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing deionized water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with deionized water and then brine to remove residual DMF and salts.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure N-alkylated product.

Data Presentation: N-Alkylation Reaction Parameters
Alkylating AgentEquivalentsBase (eq)Temperature (°C)Time (h)Typical Yield (%)
Ethyl Iodide1.2K₂CO₃ (2.0)60685-95%
Benzyl Bromide1.1K₂CO₃ (2.0)Room Temp890-98%
Propargyl Bromide1.3K₂CO₃ (2.5)501075-85%
Allyl Bromide1.2K₂CO₃ (2.0)40680-90%
Visualization: N-Alkylation Workflow

N_Alkylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction & Work-up cluster_purification Purification Start Start: Quinolone Ester (1.0 eq) Solvent Add Anhydrous DMF Start->Solvent Base Add K₂CO₃ (2.0 eq) Solvent->Base AlkylHalide Add Alkyl Halide (1.2 eq) Base->AlkylHalide Heat Heat (60°C, 6h) AlkylHalide->Heat Quench Quench with Water Heat->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry (MgSO₄) & Concentrate Wash->Dry Column Silica Gel Chromatography Dry->Column Product Pure N-Alkylated Product Column->Product

Caption: Workflow for the N-alkylation of the quinolone core.

Part 2: C-2 Ester Modification to Amides

Scientific Rationale

The ester at the C-2 position is a versatile synthetic handle. While esters can be biologically active, converting them to amides introduces a functional group that is a cornerstone of peptide and protein structures. Amides are excellent hydrogen bond donors and acceptors, which can lead to stronger and more specific interactions with biological targets. The synthesis of C-2 amides typically involves a two-step process: saponification of the ester to the carboxylic acid, followed by an amide coupling reaction.

Experimental Protocol 2A: Saponification of the Ethyl Ester

Materials:

  • N-alkylated quinolone ester (from Part 1)

  • Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Deionized Water

  • Hydrochloric Acid (1M HCl)

Procedure:

  • Dissolution: Dissolve the N-alkylated quinolone ester (1.0 eq) in a mixture of THF, MeOH, and water (e.g., a 3:1:1 ratio).

  • Base Addition: Add an aqueous solution of LiOH (2.0-3.0 eq) to the reaction mixture. LiOH is often preferred over NaOH for its better solubility in mixed organic-aqueous systems and for minimizing potential side reactions.

  • Reaction: Stir the mixture at room temperature for 2-6 hours, monitoring by TLC until all the starting material is consumed.

  • Work-up:

    • Remove the organic solvents (THF, MeOH) under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath.

    • Acidify the solution to pH ~2-3 by slowly adding 1M HCl. A precipitate of the carboxylic acid should form.

    • Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum. The product is often pure enough for the next step without further purification.

Experimental Protocol 2B: Amide Coupling

Scientific Rationale for Coupling Reagents: Directly reacting a carboxylic acid with an amine to form an amide is a thermodynamically unfavorable process that requires very high temperatures. Coupling reagents are used to activate the carboxylic acid by converting its hydroxyl group into a better leaving group. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient, forming an active O-acylisourea intermediate that is highly reactive towards amines, leading to clean and rapid amide bond formation under mild conditions.[9]

Materials:

  • Quinolone carboxylic acid (from Protocol 2A)

  • Desired Primary or Secondary Amine

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the quinolone carboxylic acid (1.0 eq) in anhydrous DMF.

  • Reagent Addition: Add HATU (1.1-1.2 eq) and DIPEA (2.0-3.0 eq) to the solution. DIPEA is a non-nucleophilic base used to deprotonate the carboxylic acid and neutralize the HCl produced during the reaction.

  • Activation: Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active ester.

  • Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture.

  • Reaction: Continue stirring at room temperature for 2-12 hours. Monitor by TLC.

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1 (water quench, ethyl acetate extraction, washing, drying, concentration, and column chromatography).

Data Presentation: Amide Coupling Reaction Parameters
AmineCoupling ReagentBaseTime (h)Typical Yield (%)
PiperidineHATUDIPEA388%
AnilineHATUDIPEA1075%
(S)-Proline methyl esterHATUDIPEA682%
MorpholineHATUDIPEA291%
Visualization: Ester to Amide Synthesis Pathway

Ester_to_Amide cluster_saponification Protocol 2A: Saponification cluster_coupling Protocol 2B: Amide Coupling Ester N-Alkylated Quinolone Ester Sapon_Step 1. LiOH, THF/MeOH/H₂O 2. 1M HCl Ester->Sapon_Step Acid Quinolone Carboxylic Acid Coupling_Step Amine, HATU, DIPEA DMF Acid->Coupling_Step Amide Final Quinolone Amide Derivative Sapon_Step->Acid Coupling_Step->Amide

Caption: Two-step conversion of the C-2 ester to a C-2 amide.

Part 3: Advanced Strategy - C-C Bond Formation via Suzuki-Miyaura Coupling

Scientific Rationale

The Suzuki-Miyaura cross-coupling reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly between sp²-hybridized centers.[10][11] In drug discovery, this reaction is invaluable for synthesizing biaryl and aryl-heterocycle motifs, which are common in many approved drugs.[11] To apply this chemistry to our quinolone core, a halide (or triflate) handle is required on the aromatic ring. While our starting material lacks this, many synthetic routes can produce 7-halo-quinolones.[8] This section outlines the protocol for a Suzuki coupling, assuming a 7-bromo-quinolone precursor is available.

The reaction proceeds via a palladium-catalyzed cycle involving three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond.

  • Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center.

  • Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.[10][12]

Experimental Protocol 3: Suzuki-Miyaura Cross-Coupling

Materials:

  • 7-Bromo-quinolone derivative (hypothetical precursor)

  • Aryl or Heteroaryl Boronic Acid (or Boronic Ester)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃)

  • Solvent System (e.g., Toluene/Ethanol/Water, or 1,4-Dioxane/Water)

Procedure:

  • Reaction Setup: To a Schlenk flask, add the 7-bromo-quinolone (1.0 eq), the boronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Catalyst: Add the degassed solvent system, followed by the palladium catalyst (0.02-0.05 eq).

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 6-24 hours.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

    • Transfer the filtrate to a separatory funnel, wash with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the C-7-arylated quinolone.

Visualization: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ Pd_Complex1 R¹-Pd(II)L₂-X Pd0->Pd_Complex1 Oxidative Addition (R¹-X) Pd_Complex2 R¹-Pd(II)L₂-R² Pd_Complex1->Pd_Complex2 Transmetalation (R²-B(OH)₂) Pd_Complex2->Pd0 Reductive Elimination Product R¹-R² Pd_Complex2->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Characterization of Novel Derivatives

The structural identity and purity of all synthesized compounds must be rigorously confirmed using a suite of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR spectroscopy are essential for confirming the covalent structure of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the elemental composition.

  • Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups (e.g., C=O stretch of the quinolone, amide carbonyl).

  • Chromatography: High-performance liquid chromatography (HPLC) is used to determine the purity of the final compound.

Conclusion

The protocols outlined in this guide provide a robust framework for the synthesis of diverse libraries of novel compounds from this compound. By systematically modifying the N-1, C-2, and other positions on the quinolone scaffold, researchers can fine-tune the molecule's properties to enhance biological activity and develop new therapeutic leads. The chemical versatility of this starting material, combined with powerful synthetic methods like amide coupling and cross-coupling reactions, ensures that the 4-quinolone scaffold will remain a fertile ground for drug discovery for years to come.

References

  • Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry. Current Topics in Medicinal Chemistry.
  • Emerging quinoline- and quinolone-based antibiotics in the light of epidemics. PubMed.
  • Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Publishing.
  • Quinolone antibacterials: An update of their pharmacology and therapeutic use.
  • Antiviral properties of quinolone-based drugs. PubMed.
  • N- and O- alkylation of a quinolone fluorophore.
  • Synthesis of 4-quinolone-2-carboxylic acid 15 using Eaton's reagent.
  • Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. PubMed.
  • Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)
  • Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Suzuki Cross-Coupling Reaction with Genetically Encoded Fluorosulfates for Fluorogenic Protein Labeling. PubMed.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Suzuki reaction. Wikipedia.
  • 7-Chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid.
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC.
  • Process optimization for acid-amine coupling: a c

Sources

Application of Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate in the Synthesis of Fluoroquinolone Antibacterial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of a Quinolone Core

Fluoroquinolones represent a critically important class of synthetic broad-spectrum antibacterial agents, pivotal in the treatment of a wide array of bacterial infections. The efficacy of these drugs is intrinsically linked to their core chemical structure, a 4-oxo-1,4-dihydropyridine ring fused to an aromatic ring. Within the vast landscape of fluoroquinolone synthesis, Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate stands out as a key intermediate. Its strategic fluorine substitution at the C6 position and the presence of a reactive ethyl carboxylate group at C3 make it an ideal scaffold for building potent antibacterial agents like Norfloxacin and Ciprofloxacin.

This comprehensive guide provides detailed application notes and protocols for the synthesis of this vital quinolone intermediate and its subsequent conversion into clinically significant fluoroquinolones. The methodologies are presented with a focus on the underlying chemical principles, ensuring that researchers, scientists, and drug development professionals can not only replicate the procedures but also understand the rationale behind each experimental step.

Part 1: Synthesis of the Quinolone Core: Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

The construction of the foundational quinolone ring system is most effectively achieved through the Gould-Jacobs reaction.[1] This classic thermal cyclization method involves the condensation of an aniline derivative with diethyl ethoxymethylenemalonate (DEEM), followed by an intramolecular cyclization.

Reaction Principle: The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a robust and widely employed method for the synthesis of 4-hydroxyquinolines, which exist in tautomeric equilibrium with the more stable 4-oxoquinolones.[1] The reaction proceeds in two main stages:

  • Condensation: The reaction is initiated by the nucleophilic attack of the amino group of 4-fluoroaniline on the electron-deficient vinylic carbon of DEEM, leading to the elimination of ethanol and the formation of an intermediate, diethyl 2-((4-fluorophenylamino)methylene)malonate.

  • Thermal Cyclization: At elevated temperatures, this intermediate undergoes an intramolecular cyclization via a 6-electron process, followed by the elimination of a second molecule of ethanol to form the stable quinolone ring system.[1] The use of a high-boiling point solvent, such as diphenyl ether, facilitates the high temperatures required for this cyclization.[2]

Gould_Jacobs_Reaction 4-Fluoroaniline 4-Fluoroaniline Intermediate Diethyl 2-((4-fluorophenylamino)methylene)malonate 4-Fluoroaniline->Intermediate Condensation (-EtOH) DEEM Diethyl Ethoxymethylenemalonate DEEM->Intermediate Product Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate Intermediate->Product Thermal Cyclization (High Temp, -EtOH)

Caption: Workflow for the Gould-Jacobs Synthesis.

Detailed Protocol: Synthesis of Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

This protocol is adapted from established literature procedures for the Gould-Jacobs reaction.[2]

Materials:

  • 4-Fluoroaniline (0.6 mole, 66.6 g)

  • Diethyl ethoxymethylenemalonate (DEEM) (0.6 mole, 129.79 g)

  • Diphenyl ether (500 ml)

  • Diethyl ether

  • Nitrogen gas supply

  • Reaction flask equipped with a reflux condenser and nitrogen inlet

  • Heating mantle with a temperature controller

  • Stirring apparatus

Procedure:

  • Condensation: In a reaction flask maintained under a nitrogen atmosphere, combine 4-fluoroaniline (0.6 mole) and diethyl ethoxymethylenemalonate (0.6 mole).

  • Heat the mixture to 140°C with continuous stirring. The ethanol generated during the reaction will begin to distill off. Maintain this temperature for approximately one hour.

  • Cyclization: After the initial condensation, add 500 ml of diphenyl ether to the reaction mixture.

  • Increase the temperature to the reflux temperature of diphenyl ether (approximately 250°C) and maintain reflux for 15 minutes.

  • Isolation and Purification: Cool the reaction mixture to room temperature.

  • Add diethyl ether to the cooled mixture to precipitate the product.

  • Collect the solid product by filtration and wash it thoroughly with diethyl ether to remove residual diphenyl ether.

  • Air-dry the product to obtain Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate.

Expected Yield: Approximately 69% (97.3 g).[2]

Characterization Data

The structural confirmation of the synthesized Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is crucial. Below is a table summarizing the expected spectroscopic data based on closely related structures and theoretical studies.[3][4]

Spectroscopic Data Expected Values
¹H NMR (DMSO-d₆, ppm) δ 12.1 (s, 1H, NH), 8.5 (s, 1H, H-2), 7.8-7.9 (m, 2H, Ar-H), 7.5 (m, 1H, Ar-H), 4.2 (q, 2H, OCH₂CH₃), 1.3 (t, 3H, OCH₂CH₃)
¹³C NMR (DMSO-d₆, ppm) δ 176.5 (C=O), 165.0 (COOEt), 159.0 (C-F), 145.0 (C-2), 138.0 (C-8a), 125.0 (C-5), 122.0 (C-7), 119.0 (C-4a), 110.0 (C-8), 108.0 (C-3), 60.0 (OCH₂CH₃), 14.5 (OCH₂CH₃)
FT-IR (KBr, cm⁻¹) ~3400 (N-H stretch), ~1720 (C=O ester stretch), ~1680 (C=O ketone stretch), ~1620 (C=C aromatic stretch), ~1240 (C-F stretch)
Mass Spec (m/z) [M+H]⁺ calculated for C₁₂H₁₀FNO₃: 236.06. Found: ~236.1

Part 2: Conversion to Fluoroquinolone Antibiotics

Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate serves as a versatile precursor for the synthesis of various fluoroquinolones. The general synthetic strategy involves three key transformations: hydrolysis of the ethyl ester, N-alkylation at the N1 position, and nucleophilic aromatic substitution at the C7 position. Here, we detail the synthesis of Norfloxacin as a representative example.

Fluoroquinolone_Synthesis A Ethyl 6-fluoro-4-oxo-1,4- dihydroquinoline-3-carboxylate B 6-Fluoro-4-oxo-1,4- dihydroquinoline-3-carboxylic acid A->B Hydrolysis C Ethyl 1-ethyl-6-fluoro-4-oxo-1,4- dihydroquinoline-3-carboxylate A->C N-Ethylation B->C N-Ethylation & Esterification (alternative route) D 1-Ethyl-6-fluoro-4-oxo-1,4- dihydroquinoline-3-carboxylic acid C->D Hydrolysis E Norfloxacin D->E Nucleophilic Substitution with Piperazine

Sources

Application Notes and Protocols for the Development of Anticancer Agents from Quinolone Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Quinolone Scaffold as a Privileged Platform in Oncology

The quinolone scaffold, a bicyclic heterocyclic system, has long been recognized as a "privileged structure" in medicinal chemistry.[1] Initially celebrated for its potent antibacterial properties, the quinolone family has undergone a remarkable evolution, emerging as a versatile and promising platform for the development of novel anticancer agents.[2][3] This transition is driven by the scaffold's synthetic tractability, which allows for facile derivatization at multiple positions, enabling chemists to fine-tune its biological activity.[4][5][6] Quinolone derivatives have demonstrated a broad spectrum of antitumor activities, targeting several hallmarks of cancer.

This guide provides a comprehensive overview of the strategic development of quinolone-based anticancer agents, from rational design and synthesis to preclinical in vitro and in vivo evaluation. It is designed to equip researchers with both the conceptual understanding and the practical protocols necessary to navigate this exciting field of drug discovery.

Section 1: Rational Drug Design and Mechanistic Insights

The Quinolone Core: Structure and Properties

The fundamental quinolone structure consists of a bicyclic benzene and pyridine ring system.[4] Anticancer research primarily focuses on two isomers: quinolin-2(1H)-one and quinolin-4(1H)-one, which serve as the foundational templates for derivatization.[2][4] The presence of both hydrogen bond donor (-NH) and acceptor (-C=O) functionalities within the core structure is critical for establishing interactions with various biological targets.[4]

Key Anticancer Mechanisms of Quinolone Derivatives

Quinolone derivatives exert their anticancer effects through diverse mechanisms, making them a rich source for multi-targeted drug candidates.

  • Topoisomerase Inhibition: A primary and well-established mechanism is the inhibition of topoisomerase II, a eukaryotic enzyme analogous to the bacterial targets (DNA gyrase and topoisomerase IV) of quinolone antibiotics.[3][7][8] These derivatives act as "topoisomerase poisons," stabilizing the enzyme-DNA cleavage complex, which prevents the re-ligation of DNA strands.[9] This leads to the accumulation of double-strand breaks, triggering cell cycle arrest and apoptosis.[8][9]

  • Protein Kinase Inhibition: Many quinolone derivatives have been engineered to target protein kinases, which are crucial regulators of cell signaling pathways frequently dysregulated in cancer. Key targets include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Phosphoinositide 3-kinase (PI3K).[2][10] Inhibition of these pathways can halt tumor cell proliferation, survival, and angiogenesis.

  • Tubulin Polymerization Disruption: Certain 2-phenylquinolin-4-one derivatives have been shown to inhibit tubulin polymerization, a mechanism similar to that of classic anticancer drugs like vinca alkaloids.[11] By disrupting microtubule dynamics, these agents arrest cells in the G2/M phase of the cell cycle, ultimately leading to apoptosis.[2]

  • Other Emerging Mechanisms: Research has also uncovered other mechanisms, including the inhibition of histone deacetylases (HDACs) and the direct induction of apoptosis through mitochondrial dysfunction.[8][10]

Guiding Synthesis: Structure-Activity Relationships (SAR)

Systematic modification of the quinolone scaffold is essential for optimizing potency and selectivity. SAR studies have identified several key positions for derivatization.[5]

  • N-1 Position: Substitution at the N-1 position, for instance, replacing an ethyl group with a cyclopropyl group, has been shown to enhance interference with eukaryotic topoisomerase II.[12]

  • C-3 Position: The C-3 carboxylic acid is crucial for antibacterial activity but can be modified or replaced to develop potent anticancer agents. Incorporating carboxamide linkages at this position is a common strategy.[1]

  • C-6 and C-7 Positions: The C-6 position is often substituted with a fluorine atom, a hallmark of the fluoroquinolones, which increases activity.[12] The C-7 position is the most significant site for modification; introducing bulky substituents or heterocyclic rings (like a piperazine ring) can dramatically influence the compound's target profile and cytotoxic potency.[5][12]

Caption: Key modification sites on the quinolone scaffold.

Section 2: Synthesis and Characterization Protocols

General Synthetic Workflow

The synthesis of novel quinolone derivatives typically follows a multi-step process involving core scaffold formation followed by peripheral modifications. Modern catalyzed reactions, one-pot syntheses, and post-Ugi transformations are among the advanced methods employed to build chemical diversity.[6]

Synthesis_Workflow Start Starting Materials (e.g., Anilines, Malonic Esters) Reaction Core Synthesis (e.g., Gould-Jacobs Reaction) Start->Reaction Intermediate Quinolone Scaffold Reaction->Intermediate Modification Peripheral Derivatization (e.g., N-alkylation, C-7 substitution) Intermediate->Modification Product Final Compound Modification->Product Purification Purification (Column Chromatography / Recrystallization) Product->Purification Characterization Structure & Purity Verification (NMR, MS, HPLC) Purification->Characterization End Pure Compound for Biological Testing Characterization->End

Caption: Generalized workflow for synthesis and purification.

Protocol: Synthesis of a Novel Quinolone Derivative (Illustrative Example)

This protocol outlines a generalized procedure. Specific reagents, solvents, and reaction times must be optimized for each target molecule.

Objective: To synthesize a novel quinolone derivative via N-alkylation and subsequent amide coupling at the C-3 position.

Materials:

  • Ethyl 4-hydroxy-7-chloroquinoline-3-carboxylate

  • Alkyl halide (e.g., cyclopropyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)/Water

  • Amine of choice (R-NH₂)

  • HATU (coupling agent)

  • DIPEA (base)

  • Dichloromethane (DCM)

Procedure:

  • N-Alkylation:

    • To a solution of ethyl 4-hydroxy-7-chloroquinoline-3-carboxylate (1.0 eq) in DMF, add K₂CO₃ (2.0 eq).

    • Add the alkyl halide (1.2 eq) dropwise at room temperature.

    • Rationale: K₂CO₃ acts as a base to deprotonate the quinolone nitrogen, facilitating nucleophilic attack on the alkyl halide. DMF is a suitable polar aprotic solvent.

    • Heat the reaction to 60-80 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Perform an aqueous workup by pouring the reaction mixture into ice-water, and extract the product with ethyl acetate. Dry the organic layer over sodium sulfate and concentrate under reduced pressure.

  • Saponification:

    • Dissolve the N-alkylated ester from the previous step in a THF/water mixture (e.g., 3:1).

    • Add LiOH (3.0 eq) and stir at room temperature overnight.

    • Rationale: LiOH hydrolyzes the ethyl ester to the corresponding carboxylic acid, which is necessary for the subsequent amide coupling.

    • Acidify the reaction mixture with 1N HCl to pH ~3-4, which will precipitate the carboxylic acid product. Filter, wash with water, and dry the solid.

  • Amide Coupling:

    • Suspend the carboxylic acid (1.0 eq) in DCM.

    • Add the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.5 eq).

    • Rationale: HATU is an efficient peptide coupling agent that activates the carboxylic acid for nucleophilic attack by the amine. DIPEA is a non-nucleophilic base used to scavenge the acid formed during the reaction.

    • Stir at room temperature and monitor by TLC.

    • Upon completion, wash the reaction with saturated sodium bicarbonate solution and brine. Dry the organic layer and concentrate.

  • Purification:

    • Purify the crude product using flash column chromatography on silica gel with an appropriate solvent system (e.g., hexane/ethyl acetate gradient).

Protocol: Compound Characterization

Objective: To confirm the structure and purity of the synthesized compound.

Procedure:

  • Nuclear Magnetic Resonance (NMR):

    • Dissolve ~5-10 mg of the pure compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra.

    • Rationale: NMR provides detailed information about the chemical structure, including the connectivity of atoms and the number of protons and carbons in different chemical environments, confirming the success of each synthetic step.

  • High-Resolution Mass Spectrometry (HR-MS):

    • Prepare a dilute solution of the compound and analyze using an ESI or APCI source.

    • Rationale: HR-MS provides a highly accurate mass measurement, allowing for the determination of the elemental formula and confirming the molecular weight of the final product.[13]

  • High-Performance Liquid Chromatography (HPLC):

    • Analyze the compound on a C18 column with a suitable mobile phase (e.g., water/acetonitrile gradient with 0.1% TFA).

    • Rationale: HPLC is used to determine the purity of the final compound, which should typically be >95% for use in biological assays.

Section 3: In Vitro Evaluation Protocols

A tiered screening approach is employed to efficiently identify promising compounds.

InVitro_Workflow Start Synthesized Quinolone Library Screen1 Primary Screen: Cytotoxicity Assay (MTT) on Cancer Cell Panel Start->Screen1 Decision1 Potent Hits? (IC50 < 10 µM) Screen1->Decision1 Screen2 Secondary Screens: - Cell Cycle Analysis - Apoptosis Assay Decision1->Screen2 Yes Decision2 Specific MoA? Screen2->Decision2 Screen3 Tertiary Screens: Target-Based Assays (e.g., Kinase, Topo II) Decision2->Screen3 Yes End Lead Candidate for In Vivo Studies Screen3->End

Caption: Tiered workflow for in vitro anticancer screening.

Protocol: Cell Viability (MTT) Assay

Objective: To determine the concentration of the quinolone derivative that inhibits 50% of cell growth (IC₅₀).[14]

Materials:

  • Cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT-116 colon).[15][16]

  • Complete culture medium (e.g., DMEM with 10% FBS).

  • 96-well plates.

  • Test compound stock solution (e.g., 10 mM in DMSO).

  • MTT reagent (5 mg/mL in PBS).

  • DMSO.

  • Plate reader (570 nm).

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.[15]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the plates with medium containing the compound dilutions. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 3-4 hours.

    • Rationale: Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value using non-linear regression.

Data Presentation: Sample IC₅₀ Values (µM)

CompoundMCF-7 (Breast)A549 (Lung)HCT-116 (Colon)
Control (Doxorubicin) 0.050.080.06
QN-001 1.22.51.8
QN-002 > 50> 50> 50
QN-003 0.81.10.9
Protocol: Cell Cycle Analysis via Flow Cytometry

Objective: To determine if the compound induces cell cycle arrest at a specific phase (e.g., G1, S, or G2/M).[14]

Procedure:

  • Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

  • Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20 °C overnight.

    • Rationale: Fixation permeabilizes the cell membrane to allow entry of the DNA-staining dye.

  • Staining: Wash the fixed cells and resuspend in PBS containing Propidium Iodide (PI) and RNase A.

    • Rationale: PI is a fluorescent intercalating agent that stains DNA. RNase A is included to degrade RNA, ensuring that only DNA is stained.

  • Analysis: Analyze the samples using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in the cells, allowing for differentiation of G1 (2n DNA), S (between 2n and 4n), and G2/M (4n) phases.

Section 4: In Vivo Preclinical Evaluation

Promising candidates from in vitro studies are advanced to in vivo models to assess their efficacy and safety in a whole-organism context.

Protocol: Subcutaneous Tumor Xenograft Model

Objective: To evaluate the antitumor efficacy of a lead quinolone compound in an animal model.[15]

Materials:

  • Immunocompromised mice (e.g., Athymic Nude or SCID mice, 4-6 weeks old).[15]

  • Cancer cell line (e.g., HCT-116) suspended in Matrigel/PBS.

  • Test compound formulated in a suitable vehicle (e.g., 0.5% CMC-Na).

  • Calipers.

Procedure:

  • Acclimation: Acclimate mice for at least one week under specific pathogen-free conditions.[15]

  • Tumor Implantation: Subcutaneously inject 5-10 x 10⁶ cancer cells into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

  • Treatment Administration: Administer the test compound and vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection) according to a predetermined dosing schedule (e.g., daily for 14 days).

  • Monitoring: Measure tumor volume with calipers every 2-3 days using the formula: Volume = (Width² x Length) / 2.[15] Monitor mouse body weight as a general indicator of toxicity.

  • Endpoint and Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Average Tumor Volume of Treated Group / Average Tumor Volume of Control Group)] x 100.

Data Presentation: Sample In Vivo Efficacy

CompoundDose (mg/kg, p.o.)TGI (%)Body Weight Change (%)
Vehicle Control -0+2.5
QN-003 2558-1.5
QN-003 5085-4.8

Section 5: Conclusion and Future Directions

The quinolone scaffold represents a highly validated and fruitful starting point for the discovery of novel anticancer agents. The synthetic accessibility and the ability to modulate activity against a wide range of cancer-relevant targets ensure that this chemical class will remain at the forefront of oncology research.

Future efforts will likely focus on:

  • Improving Selectivity: Designing derivatives with higher selectivity for tumor-specific targets to minimize off-target toxicity.

  • Combination Therapies: Exploring the synergistic potential of quinolone derivatives with existing chemotherapeutics or targeted agents.[3]

  • Drug-Hybrids: Creating hybrid molecules that combine the quinolone scaffold with other known anticancer pharmacophores to achieve multi-targeted effects.[2][10]

  • Novel Delivery Systems: Employing nanotechnology and other drug delivery platforms to improve the pharmacokinetic properties and tumor-targeting of potent quinolone compounds.

This guide provides a foundational framework for the systematic development and evaluation of quinolone-based anticancer agents. By integrating rational design, robust synthetic protocols, and a logical preclinical testing cascade, researchers can effectively unlock the full therapeutic potential of this remarkable scaffold.

References

  • Developing our knowledge of the quinolone scaffold and its value to anticancer drug design. Expert Opinion on Drug Discovery.
  • Recent Development of Fluoroquinolone Deriv
  • Developing our knowledge of the quinolone scaffold and its value to anticancer drug design.
  • Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry. Current Topics in Medicinal Chemistry.
  • Mechanisms of the Antineoplastic Effects of New Fluoroquinolones in 2D and 3D Human Breast and Bladder Cancer Cell Lines. PubMed Central.
  • Exploring Quinolone Scaffold: Unravelling the Chemistry of Anticancer Drug Design. Mini Reviews in Medicinal Chemistry.
  • Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry.
  • Exploration of quinolone and quinoline derivatives as potential anticancer agents.
  • Quinolones as a Potential Drug in Genitourinary Cancer Treatment—A Literature Review. Journal of Clinical Medicine.
  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity rel
  • The Quinolone Family: From Antibacterial to Anticancer Agents. Ingenta Connect.
  • Structure-activity relationship of fluoroquinolones as anticancer agents.
  • Mechanism of Quinolone Action and Resistance.
  • Structure-activity relationship of anticancer drug candid
  • Structure-Activity-Relationship (SAR) Studies of Novel Hybrid Quinoline and Quinolone Derivatives as Anticancer Agents.
  • A Comparative Guide to the In Vitro and In Vivo Efficacy of Novel Quinolone-Based Anticancer Compounds. Benchchem.
  • Novel fluoroquinolone analogs as anticancer agents. News-Medical.Net.
  • Quinolin-4-ones: Methods of Synthesis and Applic
  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI.
  • Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. RSC Publishing.
  • Synthesis and anticancer activity evaluation of a quinoline-based 1,2,3-triazoles.
  • Synthesis, Antitumor Activity and Molecular Docking of Quinolone Deriv
  • Anticancer active quinolones and our designed target compounds.
  • In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences.
  • In vivo screening models of anticancer drugs. Israeli Research Community Portal.

Sources

Application Notes: N-Alkylation of Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-proven protocol for the selective N-alkylation of Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate. The quinolone scaffold is a cornerstone in medicinal chemistry, and modification at the N-1 position is a critical strategy for modulating the bioactivity, solubility, and pharmacokinetic profiles of these compounds.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering a detailed methodology grounded in established chemical principles. We delve into the mechanistic rationale behind the procedural steps, present a robust and reproducible protocol, and provide guidance on reaction monitoring, product isolation, and characterization.

Scientific Rationale and Mechanistic Overview

The N-alkylation of the 4-quinolone ring system is a fundamental synthetic transformation. The reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism.

Causality Behind Experimental Choices:

  • Deprotonation: The N-H proton at the 1-position of the quinolone ring is weakly acidic. A suitable base is required to deprotonate it, generating a resonance-stabilized enolate anion. This anion is the key nucleophilic intermediate. While several bases can be employed, anhydrous potassium carbonate (K₂CO₃) offers an excellent balance of reactivity, cost-effectiveness, and handling safety for this substrate.[3][4] It is strong enough to facilitate deprotonation without promoting significant side reactions often associated with stronger bases like sodium hydride.

  • Nucleophilic Attack: The resulting anion acts as a potent nucleophile, attacking the electrophilic carbon of an alkyl halide (or other suitable alkylating agent). The reaction selectively occurs at the nitrogen atom. Studies on similar systems have shown that while O-alkylation is theoretically possible, the N-alkylated product is thermodynamically favored and typically forms exclusively.[5]

  • Solvent System: A polar aprotic solvent is essential. N,N-Dimethylformamide (DMF) is the solvent of choice as it effectively dissolves the quinolone substrate and the potassium carbonate, facilitating the formation of the nucleophile and the subsequent SN2 displacement.[3][6][7] Protic solvents are avoided as they can solvate the nucleophile, reducing its reactivity.

Reaction Mechanism Diagram:

Caption: General mechanism for the N-alkylation of the 4-quinolone core.

Materials and Equipment

Chemicals & Reagents
ReagentGradeSupplier ExampleNotes
This compound≥98%Sigma-AldrichStarting Material
Alkyl Halide (e.g., Ethyl Iodide, Benzyl Bromide)≥98%Sigma-AldrichAlkylating Agent
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Acros OrganicsBase; must be anhydrous
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-AldrichReaction Solvent
Ethyl Acetate (EtOAc)ACS GradeFisher ScientificExtraction & Chromatography
HexanesACS GradeFisher ScientificChromatography
Deionized Water (H₂O)N/AIn-houseWork-up
Brine (Saturated NaCl solution)N/AIn-houseWork-up
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)Reagent GradeVWRDrying Agent
Silica Gel60 Å, 230-400 meshSorbent TechnologiesStationary Phase for Chromatography
TLC PlatesSilica Gel 60 F₂₅₄MerckReaction Monitoring
Equipment
  • Round-bottom flasks (various sizes)

  • Magnetic stirrer and stir bars

  • Heating mantle with temperature controller

  • Condenser and inert gas (N₂ or Ar) setup

  • Glass syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) tank and UV lamp (254 nm)

  • Glass column for chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, funnels)

Detailed Experimental Protocol

This protocol describes a general procedure using a generic alkyl halide (R-X). Specific quantities for a 1 mmol scale reaction are provided as an example.

Workflow Overview

Sources

Application Note & Protocols: Strategic Derivatization of the Carboxylic Acid Group of Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

The quinolone scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of therapeutic agents.[1][2][3] While the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid core is famously associated with potent antibacterial agents that target DNA gyrase, such as ciprofloxacin, structural isomers and their derivatives offer a vast and underexplored chemical space for drug discovery.[4][5][6] This guide focuses on a specific, less common isomer, Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate. We provide a comprehensive set of protocols for the strategic derivatization of its C2-carboxylate group. The methodologies detailed herein cover the foundational hydrolysis of the starting ester to the free carboxylic acid, followed by robust protocols for its conversion into versatile amide and ester derivatives. Each protocol is presented with an emphasis on the underlying chemical principles, causality behind experimental choices, and quality control checkpoints, empowering researchers to generate diverse libraries of novel quinolone analogues for biological screening.

Part I: Foundational Chemistry & Strategic Considerations

The starting material, an ethyl ester, is relatively unreactive. To access a wider range of derivatives, it is strategically advantageous to first hydrolyze the ester to the corresponding free carboxylic acid. This intermediate is significantly more versatile, serving as the direct precursor for conversion to highly reactive acid chlorides or for direct coupling with amines and alcohols using modern coupling agents.

Protocol 1: Saponification (Hydrolysis) of the Ethyl Ester

This protocol describes the base-mediated hydrolysis of the ethyl ester to yield 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid. The use of a strong base like sodium hydroxide (NaOH) in a water/alcohol solvent system ensures complete reaction.

Experimental Protocol: Hydrolysis

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a 1:1 mixture of Tetrahydrofuran (THF) and Methanol (approx. 10 mL per 1 g of substrate).

  • Base Addition: Add an aqueous solution of Sodium Hydroxide (2.0 M, 2.0 eq) dropwise to the stirring solution at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) using a 10% Methanol in Dichloromethane (DCM) eluent system. The product (the carboxylate salt) will appear as a new, more polar spot at the baseline, and the starting ester spot (Rf ≈ 0.6) will disappear.

  • Solvent Removal: Once the reaction is complete, remove the organic solvents (THF, Methanol) under reduced pressure using a rotary evaporator.

  • Acidification: Cool the remaining aqueous solution in an ice bath. Acidify the solution by slow, dropwise addition of 2 M Hydrochloric Acid (HCl) until the pH reaches ~2. A precipitate of the free carboxylic acid should form.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with cold deionized water (2 x 15 mL) and then with a small amount of cold diethyl ether to aid in drying.

  • Drying: Dry the isolated solid under high vacuum for at least 12 hours. The product, 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid, should be obtained as a white to off-white solid. Confirm identity via ¹H NMR and Mass Spectrometry.

G cluster_0 Protocol 1: Hydrolysis Start Ethyl Ester Starting Material Step1 Dissolve in THF/MeOH Start->Step1 Step2 Add aq. NaOH (2 eq) Stir at RT, 2-4h Step1->Step2 QC1 Monitor by TLC (Ester spot disappears) Step2->QC1 Step3 Rotovap to remove organics QC1->Step3 Step4 Acidify with 2M HCl to pH 2 (Precipitation occurs) Step3->Step4 Step5 Vacuum Filter & Wash (Water, Ether) Step4->Step5 End Free Carboxylic Acid Product Step5->End

Caption: Workflow for the hydrolysis of the ethyl ester.

Part II: Synthesis of Amide Derivatives

Amide bond formation is a cornerstone of medicinal chemistry. We present two robust methods starting from the free carboxylic acid obtained in Protocol 1.

  • Method A (Coupling Agent-Mediated): Safer and highly efficient, using a coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxylic acid for direct reaction with an amine.

  • Method B (Acid Chloride Intermediate): A classic, powerful method involving the conversion of the carboxylic acid to a highly reactive acid chloride, which then readily reacts with an amine. This method requires stringent anhydrous conditions.

Protocol 2A: Amidation via EDC Coupling

Experimental Protocol: Amidation

  • Activation: To a stirred solution of 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, approx. 20 mL per 1 g), add EDC (1.2 eq) and Hydroxybenzotriazole (HOBt, 1.2 eq). Stir the mixture at room temperature for 30 minutes. The solution should remain clear.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture, followed by the addition of a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 2.5 eq).

  • Reaction: Let the reaction stir at room temperature for 12-18 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the formation of the product.

  • Work-up: Pour the reaction mixture into a separatory funnel containing 100 mL of ethyl acetate and wash with saturated sodium bicarbonate solution (2 x 50 mL), followed by brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the desired amide.

Protocol 2B: Amidation via Acid Chloride

Step 1: Formation of the Acid Chloride

  • Setup: In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, suspend the carboxylic acid (1.0 eq) in anhydrous DCM (15 mL). Add a catalytic amount of anhydrous DMF (2-3 drops).

  • Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add oxalyl chloride (1.5 eq) dropwise via syringe.[7] Alternatively, thionyl chloride can be used.[8][9]

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-3 hours. The reaction is complete when the suspension becomes a clear solution and gas evolution ceases.

  • Isolation: Remove the solvent and excess reagent carefully under reduced pressure. The resulting crude acid chloride is typically used immediately in the next step without further purification.

Step 2: Reaction with Amine

  • Setup: Dissolve the crude acid chloride in anhydrous DCM (15 mL) under a nitrogen atmosphere and cool to 0 °C.

  • Amine Addition: In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (2.0 eq) in anhydrous DCM. Add this solution dropwise to the stirring acid chloride solution.

  • Reaction & Work-up: Stir the reaction at room temperature for 1-2 hours. Upon completion, dilute with DCM and wash with water and brine. Dry the organic layer, concentrate, and purify as described in Protocol 2A.

G cluster_A Method A: Coupling Agent cluster_B Method B: Acid Chloride Start Free Carboxylic Acid A1 Add EDC, HOBt, DIPEA in DMF Start->A1 B1 Add Oxalyl Chloride or SOCl2 in DCM Start->B1 A2 Add Amine (R-NH2) A1->A2 A3 Stir at RT, 12-18h A2->A3 End Amide Product A3->End B2 Intermediate: Acid Chloride B1->B2 B3 Add Amine (R-NH2) + Et3N in DCM B2->B3 B4 Stir at RT, 1-2h B3->B4 B4->End

Caption: Comparative workflows for amide synthesis.
ParameterMethod A (EDC Coupling)Method B (Acid Chloride)
Reagents EDC, HOBt, DIPEAOxalyl Chloride or SOCl₂, Et₃N
Solvent DMF, DCMAnhydrous DCM, Toluene
Temperature Room Temperature0 °C to Room Temperature
Reaction Time 12 - 18 hours3 - 5 hours (total)
Advantages Milder conditions, good for sensitive substrates, fewer toxic byproducts.Highly reactive intermediate, fast reaction times, strong activation.
Disadvantages Longer reaction time, coupling reagents can be expensive.Requires strict anhydrous conditions, generates corrosive HCl byproduct.

Part III: Synthesis of Novel Ester Derivatives

Modification of the ester group can be used to develop prodrugs or fine-tune the pharmacokinetic properties of a lead compound.[10][11] The most straightforward method to create new esters from the free carboxylic acid is the Fischer-Speier esterification.

Protocol 3: Fischer Esterification

This protocol is effective for generating new esters using an excess of the desired alcohol, which also acts as the solvent, and a strong acid catalyst.

Experimental Protocol: Esterification

  • Setup: Suspend the 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid (1.0 eq) in the desired alcohol (e.g., Benzyl alcohol, Propanol; used in large excess, approx. 20-30 eq).

  • Catalyst Addition: To the stirring suspension, add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~5 mol%) dropwise.

  • Reaction: Heat the reaction mixture to reflux (temperature will depend on the boiling point of the alcohol) for 4-8 hours. For high-boiling alcohols, a Dean-Stark apparatus can be used to remove the water byproduct and drive the equilibrium.

  • Monitoring: Monitor the reaction by TLC until the starting carboxylic acid spot is consumed.

  • Work-up: Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure. Dissolve the residue in ethyl acetate (100 mL).

  • Washing: Wash the organic solution with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst, followed by a brine wash (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography to afford the pure ester derivative.

G cluster_0 Protocol 3: Fischer Esterification Start Free Carboxylic Acid Step1 Suspend in excess Alcohol (R-OH) Start->Step1 Step2 Add cat. H2SO4 Reflux, 4-8h Step1->Step2 QC1 Monitor by TLC (Acid spot disappears) Step2->QC1 Step3 Rotovap to remove excess alcohol QC1->Step3 Step4 Work-up: EtOAc extraction Wash with NaHCO3, Brine Step3->Step4 Step5 Purify via Column Chromatography Step4->Step5 End New Ester Product Step5->End

Caption: Workflow for Fischer-Speier esterification.
Alcohol (R-OH)CatalystTypical ConditionsExpected Yield
MethanolH₂SO₄Reflux, 6h>90%
Benzyl AlcoholH₂SO₄120 °C, 8h70-85%
IsopropanolPTSAReflux, 12h75-90%
CyclopentanolH₂SO₄130 °C, 10h (Dean-Stark)65-80%

References

  • de Souza, M. V. N., Pais, K. C., & de Almeida, M. V. (2019). Quinolones for applications in medicinal chemistry: synthesis and structure. RSC Advances. [Link]

  • Al-Ostath, A. I., et al. (2022). Design, synthesis, and biological evaluation of novel ciprofloxacin derivatives as potential anticancer agents targeting topoisomerase II enzyme. Scientific Reports. [Link]

  • Khan, I., et al. (2023). Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives: A Review. Molecules. [Link]

  • Khan, I., et al. (2018). The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. Molecules. [Link]

  • Maurya, R. K. (2021). MEDICINAL CHEMISTRY OF QUINOLONES.pptx. Slideshare. [Link]

  • Al-Qerem, W., et al. (2020). Facile Synthesis of Ciprofloxacin Prodrug Analogues to Improve its Water Solubility and Antibacterial Activity. An-Najah Staff. [Link]

  • Khan, I., et al. (2024). Synthesis of ciprofloxacin-linked 1,2,3-triazole conjugates as potent antibacterial agents using click chemistry. RSC Medicinal Chemistry. [Link]

  • Tiwari, A. (2021). Quinolones & fluoroquinolones-medicinal chemistry. Slideshare. [Link]

  • Pharma Wisdom (2022). Quinolone antibiotics - Structure, Nomenclature, SAR & Synthesis. YouTube. [Link]

  • Gholamim, H., et al. (2023). Synthesis of novel acylated and esterified ciprofloxacin derivatives as efficient anticancer and antimicrobial agents. Frontiers in Chemistry. [Link]

  • Filali Baba, O., et al. (2022). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Molecules. [Link]

  • Nakano, D., et al. (2018). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. [Link]

  • Chu, D. T. W., & Maleczka, R. E. (2009). Quinolone carboxylic acids, derivatives thereof, and methods of making and using same.
  • Al-Soud, Y. A., et al. (2011). Nonclassical Biological Activities of Quinolone Derivatives. Journal of the Association of Arab Universities for Basic and Applied Sciences. [Link]

  • Malvacio, G. E., et al. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances. [Link]

  • Al-Trawneh, S. A., et al. (2012). The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. Mini-Reviews in Medicinal Chemistry. [Link]

  • Neu, H. C. (1987). Comparative antibacterial activity of new quinolone-carboxylic acid derivatives. Reviews of Infectious Diseases. [Link]

  • Clark, J. (2023). converting carboxylic acids into acyl (acid) chlorides. Chemguide. [Link]

  • Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. Organic-chemistry.org. [Link]

  • Various Authors. (2016). How to achieve chlorination of carboxylic acid to convert into acid chloride? ResearchGate. [Link]

  • Moodle. (n.d.). Carboxylic Acids to Acid Chlorides. vle.du.ac.in. [Link]

  • LibreTexts Chemistry. (2021). 17.07: Conversion of carboxylic acids to acid chlorides. chem.libretexts.org. [Link]

Sources

Use of Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate in solid-phase synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Strategic Use of Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate in Solid-Phase Synthesis for Accelerated Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 4-quinolone scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous antibacterial, anticancer, and antiviral agents.[1][2] The generation of compound libraries based on this scaffold is a critical step in identifying new therapeutic leads. Solid-Phase Synthesis (SPS) offers a powerful platform for such endeavors, enabling rapid diversification and purification.[3][4] This document provides a comprehensive guide to leveraging this compound as a versatile starting material for the solid-phase synthesis of novel quinolone derivatives. We detail a complete workflow, from initial scaffold preparation and immobilization on a solid support to on-resin chemical diversification and final product cleavage. The protocols are designed to be robust and adaptable, with an emphasis on the underlying chemical principles to empower researchers to modify and expand upon these methods.

The Quinolone Scaffold: A Platform for Diversification

This compound is an ideal starting point for SPS. Its structure contains several key handles for chemical modification:

  • C2-Ethyl Ester: This group serves as the initial anchor point to the solid support after hydrolysis to the corresponding carboxylic acid.

  • N1-Position: The secondary amine within the dihydroquinoline ring is readily alkylated or acylated, allowing for the introduction of a wide array of substituents (R¹).

  • C7-Position: While not explicitly activated in the starting material, the core synthesis of fluoroquinolones often involves a precursor with a leaving group at C7, or this position can be targeted in subsequent reactions. For the purpose of this guide, we will focus on derivatization at N1 and the C2-carboxylate core, which are directly applicable to the specified starting material. Modifications at other positions often require different starting materials but follow similar SPS principles.[5]

The general strategy involves anchoring the scaffold to the resin via the C2-carboxylate, followed by sequential chemical modifications at other positions.

The Solid-Phase Synthesis Workflow

The power of SPS lies in its procedural simplicity: reactions are driven to completion using excess reagents, which are then easily removed by simple washing and filtration, eliminating the need for intermediate purification steps.[3] Our proposed workflow is a multi-stage process designed for efficiency and adaptability.

SPS_Workflow A Scaffold Preparation (Saponification) B Immobilization (Resin Loading) A->B Carboxylic Acid Scaffold C On-Resin Diversification B->C Resin-Bound Quinolone D1 N-Alkylation (R¹) C->D1 Introduce Diversity at N1 D2 Further Modifications (e.g., C7 Substitution) C->D2 Introduce Diversity at C7 (if applicable) E Cleavage from Resin D1->E Modified Resin-Bound Quinolone D2->E F Analysis & Purification (HPLC, MS) E->F Crude Product

Figure 1: General workflow for the solid-phase synthesis of a quinolone library.

Detailed Experimental Protocols

Protocol 3.1: Scaffold Preparation - Saponification of the Ethyl Ester

Rationale: The ethyl ester of the starting material is not suitable for direct attachment to common resins like Wang or 2-chlorotrityl chloride. Therefore, it must first be hydrolyzed to the free carboxylic acid. This is a standard saponification reaction.

Materials:

  • This compound

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH), 1 M aqueous solution

  • Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 1 M aqueous solution

  • Deionized water

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in a 3:1 mixture of THF and water.

  • Add 1 M LiOH solution (1.5 eq) dropwise at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring the disappearance of the starting material by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl. A precipitate should form.

  • Collect the solid precipitate by vacuum filtration, washing with cold deionized water.

  • Dry the resulting solid, 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid, under high vacuum.

  • Verification: Confirm the structure and purity of the product by ¹H NMR and Mass Spectrometry (MS). The disappearance of the ethyl group signals in the NMR spectrum is a key indicator of success.

Protocol 3.2: Immobilization onto 2-Chlorotrityl Chloride (2-CTC) Resin

Rationale: 2-CTC resin is an excellent choice for anchoring carboxylic acids. It reacts under relatively mild, base-catalyzed conditions and, crucially, allows for cleavage of the final product under very mild acidic conditions, which preserves acid-sensitive functional groups that may be introduced during diversification.[6]

Materials:

  • 2-Chlorotrityl chloride resin (Loading capacity: ~1.0-1.6 mmol/g)

  • 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid (from Protocol 3.1)

  • Anhydrous Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (MeOH)

  • Dimethylformamide (DMF)

Procedure:

  • Place the 2-CTC resin (1.0 eq) in a solid-phase synthesis vessel.

  • Swell the resin in anhydrous DCM for 1 hour. Drain the solvent.[7]

  • Dissolve the carboxylic acid (1.5 eq) in anhydrous DCM, then add DIPEA (3.0 eq).

  • Add this solution to the swollen resin. Agitate the mixture at room temperature for 4-6 hours.

  • To cap any remaining reactive trityl chloride sites, add a solution of DCM/MeOH/DIPEA (17:2:1) and agitate for 30 minutes.

  • Drain the reaction solution. Wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x).

  • Dry the resin under high vacuum.

  • Verification (Loading Efficiency): To determine the loading, take a small, accurately weighed sample of the dry resin (~5-10 mg). Cleave the compound using a mild acid solution (e.g., 1% TFA in DCM) and quantify the cleaved product by UV-Vis spectroscopy against a standard curve.

Protocol 3.3: On-Resin Diversification: N-Alkylation

Rationale: The N-H at position 1 of the quinolone ring is acidic and can be deprotonated with a suitable base to form a nucleophile, which can then be alkylated with an electrophile like an alkyl halide. Using excess reagents drives the reaction to completion.

Materials:

  • Resin-bound quinolone (from Protocol 3.2)

  • Anhydrous Dimethylformamide (DMF)

  • Alkyl halide (e.g., ethyl iodide, benzyl bromide) (5.0 eq)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (5.0 eq)

Procedure:

  • Swell the resin-bound quinolone in anhydrous DMF for 1 hour. Drain the solvent.

  • Add a solution of the alkyl halide and K₂CO₃ in anhydrous DMF to the resin.

  • Agitate the mixture at 50-60 °C for 12-16 hours.

  • Drain the reaction solution. Wash the resin sequentially with DMF (3x), water/DMF (1:1) (2x), DMF (3x), and DCM (3x).

  • Dry the resin under high vacuum.

  • Verification (Test Cleavage): Perform a test cleavage on a small amount of resin and analyze the product by LC-MS to confirm the addition of the alkyl group by observing the corresponding mass increase.

Protocol 3.4: Cleavage and Product Isolation

Rationale: Cleavage from 2-CTC resin is achieved with a dilute solution of trifluoroacetic acid (TFA). Scavengers are often included in the cleavage cocktail to protect the product from reactive cationic species generated during the process.[6][8]

Materials:

  • Diversified resin-bound quinolone

  • Cleavage Cocktail: 95:2.5:2.5 (v/v/v) TFA / Triisopropylsilane (TIS) / Water

  • Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Swell the final, dried resin in DCM for 30 minutes. Drain the solvent.

  • Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).

  • Agitate at room temperature for 1-2 hours.

  • Filter the resin and collect the filtrate. Wash the resin twice more with fresh TFA or DCM.

  • Combine the filtrates and concentrate the volume under a stream of nitrogen or by rotary evaporation.

  • Precipitate the crude product by adding the concentrated solution dropwise to a flask of cold diethyl ether.

  • Collect the precipitated solid by centrifugation or filtration.

  • Wash the solid with cold ether and dry under vacuum.

  • Purification: Purify the crude product using preparative HPLC to obtain the final compound with high purity.

Data Presentation and Characterization

The success of the synthesis is confirmed by analytical techniques. The expected mass changes for the example diversification are summarized below.

StepStarting MaterialReagentProductExpected Mass Change (Δm/z)
Immobilization 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid2-CTC ResinResin-Bound ScaffoldN/A (Attached to solid phase)
N-Alkylation Resin-Bound ScaffoldEthyl IodideResin-Bound N-Ethyl Quinolone+28.05
N-Alkylation Resin-Bound ScaffoldBenzyl BromideResin-Bound N-Benzyl Quinolone+90.12

Table 1: Expected molecular weight changes for diversification reactions.

Figure 2: Chemical scheme of immobilization and N-alkylation on a solid support.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Resin Loading 1. Incomplete saponification of starting material.2. Insufficient activation/coupling time.3. Moisture in reagents/solvents.1. Confirm purity of carboxylic acid before loading.2. Increase coupling time or temperature.3. Use anhydrous solvents and fresh reagents.
Incomplete N-Alkylation 1. Base is not strong enough.2. Alkylating agent is not reactive enough.3. Steric hindrance.1. Switch to a stronger base (e.g., Cs₂CO₃).2. Use a more reactive electrophile (e.g., iodide instead of bromide).3. Increase reaction temperature and time.
Product Degradation during Cleavage 1. Cleavage time is too long.2. Insufficient scavengers in the cocktail.1. Reduce cleavage time to 1 hour and check for completion.2. Increase the proportion of TIS or add other scavengers like ethanedithiol (EDT) if needed.
Low Yield of Final Product Cumulative losses from incomplete reactions at each step.Perform a test cleavage after each diversification step to monitor reaction efficiency and optimize conditions before proceeding.

Table 2: Common issues and solutions in the solid-phase synthesis of quinolones.

Conclusion

The solid-phase synthesis strategy detailed herein provides a systematic and efficient pathway for the creation of diverse quinolone libraries starting from this compound. By anchoring the scaffold to a solid support, researchers can rapidly explore chemical diversity at key positions, streamlining the process of lead generation and optimization in drug discovery. The adaptability of the protocols allows for the incorporation of a wide range of building blocks, making this a valuable tool for medicinal chemistry programs.

References

  • Macdonald, A. A., DeWitt, S. H., & Ramage, R. (1996). Consideration of Solid-Phase Synthesis with Reference to Quinolone Antibiotics. CHIMIA International Journal for Chemistry, 50(6), 266. [Link]

  • Qeios. (2024). Green Strategies for the Synthesis of Quinolone Derivatives. Qeios. [Link]

  • Kwak, S. H., Kim, M. J., Lee, S. D., You, H., Kim, Y. C., & Ko, H. (2015). Solid-phase synthesis of quinolinone library. ACS combinatorial science, 17(1), 60–69. [Link]

  • Bambeke, F., Michot, J. M., Van, J., & Tulkens, P. M. (2005). The bacterial ribosome as a target for antibiotics. Trends in molecular medicine, 11(7), 315-323. (Note: While a direct link for this specific article isn't in the search results, general knowledge and other sources confirm quinolones' broad biological activities). A representative review on quinolone synthesis is: Upadhyay, A., et al. (2021). The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. Molecules, 26(15), 4647. [Link]

  • González-Bello, C. (2022). Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity. Pharmaceuticals, 15(7), 834. [Link]

  • DeWitt, S. H., & Macdonald, A. A. (1996). Consideration of Solid-Phase Synthesis with Reference to Quinolone Antibiotics. CHIMIA, 50, 266. [Link]

  • Knesl, P., Frolíková, P., & Slouka, J. (2005). Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate. Molecules, 10(9), 1138-1143.
  • The Journal of Organic Chemistry. (2025). ACS Publications. [Link]

  • Wang, L., et al. (2022). Practical synthesis of quinolone drugs via a novel TsCl-mediated domino reaction sequence. Green Chemistry, 24(10), 4061-4067. [Link]

  • Katritzky, A. R., et al. (2012). New TFA-free cleavage and final deprotection in fmoc solid-phase peptide synthesis: dilute HCl in fluoro alcohol. Organic letters, 14(24), 6194–6197. [Link]

  • ACS GCI Pharmaceutical Roundtable. Cleavage from Resin. Reagent Guides. [Link]

  • Reddy, J. R., et al. (2016). Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. Bioorganic & medicinal chemistry letters, 26(2), 646–651. [Link]

  • Aapptec. Cleavage Cocktails. Solid Phase Peptide Synthesis. [Link]

  • Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis. UCI Department of Chemistry. [Link]

  • Goud, B. S., et al. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13(13), 8549-8571. [Link]

  • Sharma, P. C., et al. (2009). Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. E-Journal of Chemistry, 6(1), 1-6. [Link]

  • Ahamed, L. S., et al. (2018). Synthesis of New 7-ethyl-4-methyl-2-Quinolone Derivatives. Al-Nahrain Journal of Science, 21(2), 26-32. [Link]

  • Kudo, T., et al. (1982). 7-Chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 38(8), 2359-2361. [Link]

  • Amato, J., et al. (2021). Discovery of novel 4-quinolone derivatives as small-molecule enhancers of miRNA maturation with promising anticancer activity. RSC Medicinal Chemistry, 12(10), 1735-1748. [Link]

  • Popowycz, F., et al. (2020). Synthetic approach to 2-alkyl-4-quinolones and 2-alkyl-4-quinolone-3-carboxamides based on common β-keto amide precursors. Beilstein Journal of Organic Chemistry, 16, 292-302. [Link]

  • Ahamed, L. S., et al. (2018). Synthesis of New7-ethyl-4-methyl-2-Quinolone Derivatives. ResearchGate. [Link]

  • Ragaini, F., et al. (2023). Effective Synthesis of 4-Quinolones by Reductive Cyclization of 2′-Nitrochalcones Using Formic Acid as a CO Surrogate. Molecules, 28(14), 5438. [Link]

Sources

High-throughput screening of Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Throughput Screening of Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate Derivatives for Anticancer Activity

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Quinoline Scaffold in Oncology

The quinoline scaffold is a privileged heterocyclic structure in medicinal chemistry, renowned for its broad spectrum of pharmacological activities.[1][2] Derivatives of this compound, in particular, have attracted significant interest due to their structural similarity to compounds known to possess potent anticancer properties.[3][4] These molecules often exert their effects by targeting fundamental cellular processes involved in cancer progression, such as DNA replication and cell division.[2] A key mechanism for related compounds is the inhibition of topoisomerase II, a critical enzyme that resolves DNA topological challenges during replication and transcription.[2][5] By stabilizing the enzyme-DNA cleavage complex, these inhibitors introduce double-strand breaks, leading to cell cycle arrest and apoptosis.[5]

High-Throughput Screening (HTS) provides an automated and rapid methodology to evaluate large libraries of such derivatives, enabling the efficient identification of lead compounds with potential therapeutic value.[6][7] This document outlines a comprehensive, cell-based HTS workflow designed to identify and validate novel anticancer agents from a library of this compound derivatives. The primary assay quantifies cell viability as a measure of cytotoxicity, a hallmark of effective anticancer agents.

The Screening Cascade: A Multi-Stage Approach to Hit Identification

A successful HTS campaign is not a single experiment but a carefully designed cascade of assays. This strategy is essential for minimizing false positives and ensuring that resources are focused on the most promising candidates.[8][9] The workflow begins with a primary screen to identify all compounds exhibiting cytotoxic activity, followed by confirmatory and secondary assays to validate these "hits" and elucidate their mechanism of action.

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation cluster_2 Hit Validation & Characterization cluster_3 Outcome Primary Primary HTS: Single-Dose (e.g., 10 µM) Cell Viability Assay Confirm Confirmatory Screen: Re-test Primary Hits Primary->Confirm Identify 'Primary Hits' DoseResponse Dose-Response (IC50) Determination Confirm->DoseResponse Confirm Activity CounterScreen Counter-Screening (e.g., Assay Interference) DoseResponse->CounterScreen Prioritize by Potency SecondaryAssay Secondary (Mechanistic) Assay (e.g., Topoisomerase II Inhibition) CounterScreen->SecondaryAssay Eliminate False Positives ValidatedHits Validated Lead Compounds SecondaryAssay->ValidatedHits Confirm Mechanism

Caption: High-Throughput Screening (HTS) Cascade for Anticancer Drug Discovery.

Materials and Methods

Reagents and Equipment
Item Supplier & Cat. No. (Example) Purpose
Cell Line ATCC HTB-22 (MCF-7)Human breast adenocarcinoma cell line
Culture Medium Gibco 11095080 (DMEM)Cell growth and maintenance
Supplements Gibco 26140079 (FBS), 15140122 (Pen/Strep)Essential nutrients and antibiotics
Assay Plates Corning 3570 (384-well, white, solid bottom)HTS plate for luminescence reading
Cell Viability Reagent Revvity (PerkinElmer) ATPlite™ 1stepMeasures ATP as an indicator of viability[10][11]
Positive Control Etoposide (TopoGEN, TG4140)Known Topoisomerase II inhibitor[12]
Negative Control DMSO, Cell Culture GradeVehicle for compound library
Liquid Handler Hamilton Microlab STAR / Tecan Freedom EVOAutomated dispensing of reagents and compounds[13]
Plate Reader BMG LABTECH PHERAstar / PerkinElmer EnVisionLuminescence detection
CO2 Incubator Standard, 37°C, 5% CO2Cell culture incubation
Compound Library Preparation
  • Stock Solution: Prepare 10 mM stock solutions of each this compound derivative in 100% DMSO.

  • Intermediate Plate: Create an intermediate plate by diluting the 10 mM stocks to 1 mM in DMSO.

  • Assay-Ready Plate: Use an automated liquid handler to prepare the final assay-ready plate containing compounds at 4X the final desired concentration (e.g., 40 µM for a 10 µM final screen). This minimizes the final DMSO concentration in the assay to a tolerable level (typically ≤0.5%).

Detailed Protocol: Primary HTS for Cytotoxicity

This protocol is optimized for a 384-well format. All liquid handling steps should be performed using calibrated automated liquid handlers to ensure precision and reproducibility.[14]

Step 1: Cell Seeding

  • Culture MCF-7 cells to approximately 80% confluency.

  • Trypsinize, neutralize, and count the cells.

  • Dilute the cell suspension in pre-warmed culture medium to a final density of 5,000 cells/30 µL.

  • Dispense 30 µL of the cell suspension into each well of a white, solid-bottom 384-well assay plate.

  • Rationale: Seeding a sufficient number of cells is crucial for a robust signal window. The density should be optimized during assay development to ensure cells are in the logarithmic growth phase at the time of compound addition.

  • Incubate the plate for 24 hours at 37°C, 5% CO2, to allow cells to attach and resume growth.

Step 2: Compound Addition

  • Using a pintool or acoustic liquid handler, transfer 100 nL of compound from the assay-ready plate to the cell plate. This results in a final compound concentration of 10 µM and a DMSO concentration of 0.1%.

  • Controls:

    • Negative Control (0% Inhibition): Add 100 nL of 100% DMSO to 32 wells.

    • Positive Control (100% Inhibition): Add 100 nL of a potent cytotoxic agent (e.g., 100 µM Etoposide) to 32 wells.

  • Rationale: A final DMSO concentration below 0.5% is generally well-tolerated by most cell lines. Including a sufficient number of control wells is critical for calculating the Z'-factor, a statistical measure of assay quality.[15][16]

  • Incubate the plate for 48 hours at 37°C, 5% CO2. The incubation time should be sufficient to observe cytotoxic effects.

Step 3: Cell Viability Measurement (ATPlite Assay)

  • Equilibrate the assay plate and the ATPlite 1step reagent to room temperature.

  • Add 10 µL of ATPlite 1step reagent to all wells. This single reagent lyses the cells and provides the luciferase and luciferin substrate necessary for the reaction.[17][18]

  • Seal the plate and shake for 2 minutes on an orbital shaker at a low speed (e.g., 400 rpm) to ensure complete cell lysis and mixing.

  • Incubate the plate for 10 minutes at room temperature, protected from light, to stabilize the luminescent signal.

  • Measure the luminescence on a compatible plate reader.

Data Analysis and Hit Identification

Assay Quality Control: Z'-Factor

Before analyzing the compound data, the quality of the assay must be verified for each plate. This is achieved by calculating the Z'-factor (Z-prime), which assesses the separation between the positive and negative controls.[19][20]

The formula for Z'-factor is: Z' = 1 - [ (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| ]

Where:

  • SD_pos and SD_neg are the standard deviations of the positive and negative controls.

  • Mean_pos and Mean_neg are the means of the positive and negative controls.

Z'-Factor Value Assay Quality Interpretation
> 0.5Excellent assay, suitable for HTS.[15][16]
0 to 0.5Marginal assay; may require optimization.[15][16]
< 0Unacceptable assay; screening is not possible.[15][20]

Only data from plates with a Z'-factor > 0.5 should be considered for further analysis.[21]

Hit Selection
  • Normalization: The raw luminescence data for each compound-treated well is normalized to the plate controls to determine the percent inhibition. % Inhibition = 100 * [ (Mean_neg - Sample_value) / (Mean_neg - Mean_pos) ]

  • Hit Threshold: A primary hit is defined as any compound that exhibits a percent inhibition greater than a statistically significant threshold. A common method is to use three times the standard deviation of the sample population mean or a fixed cutoff (e.g., >50% inhibition).

Hit Confirmation and Secondary Assays

Confirmatory and Dose-Response Protocol

Primary hits must be re-tested to eliminate false positives arising from experimental error.[8]

  • Cherry-Pick Hits: Select all primary hit compounds from the original library.

  • Dose-Response Testing: Perform the same cell viability assay, but test each hit compound in a 10-point, 3-fold serial dilution (e.g., from 50 µM down to 2.5 nM).

  • Data Analysis: Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

  • Confirmation: A compound is considered a "confirmed hit" if it shows a clear dose-response relationship and a potent IC50 value (e.g., <10 µM).

Counter-Screening and Mechanistic Assays

Confirmed hits must be further interrogated to rule out assay artifacts and to begin elucidating their mechanism of action.[9][22]

  • Luciferase Inhibition Counter-Screen: To ensure compounds are not directly inhibiting the luciferase enzyme in the ATPlite assay, a cell-free counter-screen should be performed.[22] This involves running the assay with a known amount of ATP in the absence of cells. Compounds that inhibit luminescence in this format are likely assay artifacts and should be deprioritized.

  • Topoisomerase II Inhibition Assay: Since quinolones are known to target topoisomerases, a biochemical assay can be used to confirm this mechanism.[23] These assays typically measure the relaxation of supercoiled plasmid DNA, which is inhibited in the presence of a Topoisomerase II inhibitor.[5][24]

TopoII_MOA cluster_0 Normal Topo II Action cluster_1 Inhibition by Quinolone Derivative Supercoiled Supercoiled DNA Cleavage Transient Double- Strand Break (DSB) Supercoiled->Cleavage Topo II binds & cleaves DNA Religation Re-ligation Cleavage->Religation Strand passage Stabilized Stabilized Cleavage Complex Cleavage->Stabilized Relaxed Relaxed DNA Religation->Relaxed Enzyme releases Inhibitor Quinolone Derivative (Inhibitor) Inhibitor->Stabilized Apoptosis DSB Accumulation -> Apoptosis Stabilized->Apoptosis Re-ligation Blocked

Caption: Mechanism of Topoisomerase II (Topo II) Inhibition by Quinolone Derivatives.

References

  • Fox, J. T., & Myung, K. (2012). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Oncotarget, 3(5), 538–551. [Link]

  • Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS. Retrieved from [Link]

  • GraphPad. (2010). Calculating a Z-factor to assess the quality of a screening assay. FAQ 1153. [Link]

  • Genomax. (n.d.). Luminescence ATP Assays. Retrieved from [Link]

  • Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). High throughput cell-based screening methods for cancer drug discovery. Request PDF. Retrieved from [Link]

  • On HTS. (2023). Z-factor. Retrieved from [Link]

  • Wikipedia. (n.d.). Z-factor. Retrieved from [Link]

  • Bosen Biotech. (n.d.). ATPlite & ATPlite 1step. Retrieved from [Link]

  • AACR Journals. (2005). High throughput screen for anticancer drugs based on human tumor cell lines and bioinformatics. Molecular Cancer Therapeutics. [Link]

  • Fox, J. T., & Myung, K. (2012). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Oncotarget. [Link]

  • Sui, Y., & Wu, Z. (2021). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics. [Link]

  • BMG LABTECH. (n.d.). Microplate Assays for High-Throughput Drug Screening in Cancer Research. Retrieved from [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Protocols in Chemical Biology. [Link]

  • Dahlin, J. L., et al. (2018). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. ACS Medicinal Chemistry Letters. [Link]

  • Rudnick, S., et al. (2021). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery. [Link]

  • Maxwell, A., & Burton, N. P. (2007). A high-throughput assay for DNA topoisomerases and other enzymes, based on DNA triplex formation. Nucleic Acids Research. [Link]

  • Maxwell, A., & Burton, N. P. (2007). High-throughput assays for DNA gyrase and other topoisomerases. Nucleic Acids Research. [Link]

  • Khan, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. PLoS One. [Link]

  • Li, H., et al. (2024). ChemFH: an integrated tool for screening frequent false positives in chemical biology and drug discovery. Nucleic Acids Research. [Link]

  • Khan, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. PLoS One. [Link]

  • Pharma IQ. (n.d.). High-Throughput Screening: Best Practice, Trends and Challenges. Retrieved from [Link]

  • Platypus Technologies. (2025). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. [Link]

  • Azzman, N., et al. (2024). Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry. Current Topics in Medicinal Chemistry. [Link]

  • Patel, D. R., et al. (2023). Docking, Synthesis and Evaluation of 4-hydroxy-1-phenyl-2(1H)-quinolone Derivatives as Anticancer Agents. Current Bioactive Compounds. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important fluoroquinolone intermediate. The following troubleshooting guide, presented in a question-and-answer format, provides in-depth technical advice and actionable protocols grounded in scientific principles.

Frequently Asked Questions (FAQs) & Troubleshooting

Synthesis-Related Impurities

Question: My initial purity assessment after synthesis shows multiple unexpected spots on TLC and peaks in HPLC. What are the likely impurities originating from the Gould-Jacobs reaction used to synthesize this compound?

Answer: The Gould-Jacobs reaction, a common route for quinoline synthesis, can generate several characteristic impurities.[1][2][3] Understanding these will guide your purification strategy.

  • Unreacted Starting Materials: The primary impurities are often residual 4-fluoroaniline and diethyl ethoxymethylenemalonate (DEEM). Their presence indicates an incomplete initial condensation or cyclization.

  • Regioisomers: A significant challenge in the Gould-Jacobs reaction with substituted anilines is the formation of regioisomers.[2] In the case of 4-fluoroaniline, cyclization can theoretically occur at either of the two ortho positions relative to the amino group, leading to the desired 6-fluoro isomer and the undesired 8-fluoro isomer. The regioselectivity is influenced by steric and electronic factors.[2]

  • Partially Cyclized Intermediate: The intermediate anilidomethylenemalonate may persist if the high temperature required for the intramolecular cyclization is not reached or maintained for a sufficient duration.[1][4]

  • Hydrolyzed Product: The ethyl ester can be partially hydrolyzed to the corresponding carboxylic acid, especially if there is moisture present during the high-temperature cyclization.

  • Side-Reaction Products: At elevated temperatures, side reactions such as dimerization or polymerization of starting materials or intermediates can occur, leading to higher molecular weight impurities.

Expert Insight: The thermal cyclization step is critical. Insufficient temperature or time will favor the formation of the intermediate, while excessive heat can lead to degradation and the formation of colored impurities.[4] Microwave-assisted synthesis has been shown to improve yields and reduce reaction times, potentially minimizing some side products.[4]

Recrystallization Challenges

Question: I'm struggling to purify my crude this compound by recrystallization. The product either "oils out" or the purity doesn't improve significantly. What's the best approach?

Answer: Recrystallization is a powerful technique for this compound, but solvent selection is paramount. "Oiling out" occurs when the solute is too soluble in the hot solvent, and upon cooling, it separates as a liquid phase rather than forming crystals.

Troubleshooting Protocol for Recrystallization:

  • Solvent Screening: The ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. A two-solvent system often provides the best results for quinolones.

    • Primary Solvents (Good Solubility): Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Chloroform.

    • Anti-Solvents (Poor Solubility): Ethanol, Methanol, Acetonitrile, Water, Hexane.

  • Recommended Solvent Systems:

    • Chloroform-Ethanol: Dissolve the crude product in a minimal amount of hot chloroform and then slowly add ethanol until turbidity persists. Reheat to get a clear solution and then allow it to cool slowly. A patent for a similar quinolone carboxylic acid mentions recrystallization from a chloroform-ethanol mixture.[5]

    • DMF-Methanol/Ethanol: Dissolve the crude material in a small amount of DMF at room temperature or with gentle warming. Add methanol or ethanol dropwise until the solution becomes cloudy. Warm the mixture until it becomes clear again, and then allow for slow cooling. A similar quinolone derivative was successfully recrystallized from a mixture of dimethylformamide and methanol.[6]

    • Acetonitrile: For compounds with moderate polarity, acetonitrile can be an effective single solvent for recrystallization.

  • Step-by-Step Recrystallization Workflow:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a small amount of the primary solvent (e.g., Chloroform or DMF) and heat the mixture to just below the solvent's boiling point while stirring.

    • Continue adding the primary solvent in small portions until the solid is completely dissolved.

    • Slowly add the hot anti-solvent (e.g., Ethanol) dropwise to the hot solution until you observe persistent cloudiness.

    • Add a few more drops of the primary solvent to redissolve the precipitate and obtain a clear solution.

    • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum yield, you can then place it in an ice bath or refrigerator.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.

Data Presentation: Solvent Selection Guide

Solvent SystemPrimary SolventAnti-SolventKey Considerations
System 1ChloroformEthanolGood for removing non-polar impurities.
System 2DMFMethanol/EthanolEffective for more polar impurities.[6]
System 3Acetonitrile-Can be a good single solvent if impurities have significantly different solubilities.
System 4Acetone/HexaneAcetoneHexane

Visualization: Recrystallization Decision Workflow

Caption: Decision workflow for troubleshooting recrystallization.

Column Chromatography Issues

Question: My compound is streaking badly on a silica gel column, and I'm getting poor separation from a close-running impurity. What mobile phase and conditions should I use for column chromatography?

Answer: Streaking on silica gel columns with quinolone compounds is often due to their slightly acidic nature and their ability to chelate with trace metals in the silica, as well as strong interactions with the polar stationary phase. The key is to select a solvent system that effectively moves the compound while minimizing these interactions.

Troubleshooting Protocol for Column Chromatography:

  • Choosing the Right Stationary Phase:

    • Standard Silica Gel (60-120 or 230-400 mesh): This is the most common choice. However, its acidic nature can cause streaking.

    • Neutral Alumina: Can be an alternative if streaking on silica is severe, but it may require re-optimization of the solvent system.

  • Optimizing the Mobile Phase:

    • Initial Screening with TLC: Use Thin Layer Chromatography (TLC) to find a solvent system that gives your product an Rf value between 0.2 and 0.4.

    • Common Solvent Systems:

      • Dichloromethane/Methanol: A gradient of 1% to 10% methanol in dichloromethane is a good starting point. Be cautious, as exceeding 10% methanol can lead to the dissolution of silica gel.[7]

      • Ethyl Acetate/Hexane: This is a less polar system, suitable if your impurities are significantly less polar than the product.

      • Petroleum Ether/Acetone: A 1:1 mixture has been reported for separating fluoroquinolones on TLC, but elution on a column might be slow.[7]

    • Adding a Modifier: To reduce streaking, add a small amount of a polar, acidic, or basic modifier to your mobile phase.

      • Acetic Acid (0.5-1%): This will protonate the quinolone nitrogen, reducing its interaction with the silica surface and sharpening the bands.

      • Triethylamine (0.5-1%): This deactivates the acidic sites on the silica gel, which can also reduce tailing.

      • Water (0.1%): Adding a very small amount of water to a solvent like acetone can sometimes replicate the conditions on a TLC plate that has adsorbed atmospheric moisture, improving elution.[7]

  • Step-by-Step Column Chromatography Workflow:

    • Dry-load the crude product onto a small amount of silica gel. This prevents the introduction of highly polar solvents at the top of the column.

    • Pack the column with your chosen stationary phase in the initial, less polar mobile phase.

    • Carefully add the dry-loaded sample to the top of the column.

    • Begin elution with the initial mobile phase.

    • If using a gradient, gradually increase the polarity (e.g., increase the percentage of methanol or acetone).

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

Expert Insight: A common mistake is to directly translate a TLC solvent system to the column without considering the differences in activity between the TLC plate and the bulk silica gel. Column silica is often more active, leading to stronger retention. Therefore, you may need a slightly more polar mobile phase for the column than what your TLC results suggest.[7]

Analytical Purity Assessment

Question: How can I accurately determine the purity of my final product? My NMR looks clean, but HPLC shows a small impurity peak.

Answer: Relying on a single analytical technique can be misleading. A combination of methods is necessary to confirm the purity and identity of your compound. For fluoroquinolone derivatives, HPLC is generally the most sensitive method for detecting trace impurities.[8][9]

Recommended Analytical Methods:

  • High-Performance Liquid Chromatography (HPLC):

    • Method: Reversed-phase HPLC (RP-HPLC) with a C18 column is the standard method.[9]

    • Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer at pH 5.5) and an organic solvent like acetonitrile or methanol.[9][10] Gradient elution is often used to separate compounds with different polarities.

    • Detection: UV detection at around 280 nm is suitable for the quinolone chromophore.[9] A photodiode array (PDA) detector can provide additional information about peak homogeneity.[9] For very low-level impurities, mass spectrometry (MS) detection offers higher sensitivity and specificity.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the proton environment and is excellent for structural confirmation. Check for the characteristic signals of the quinolone core and the ethyl ester group.

    • ¹³C NMR: Confirms the carbon skeleton of the molecule.

    • ¹⁹F NMR: This is crucial for your specific compound. A single peak will confirm the presence of only one fluorine-containing species (the 6-fluoro isomer). The presence of a second peak would indicate contamination with a regioisomer (e.g., the 8-fluoro isomer).

  • Mass Spectrometry (MS):

    • Confirms the molecular weight of your compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Data Interpretation:

  • NMR vs. HPLC: A "clean" ¹H NMR spectrum might not reveal impurities that are present at low levels (<1-2%) or impurities that do not have distinct proton signals. HPLC is generally more quantitative and can detect impurities at much lower concentrations.

  • Co-elution in HPLC: The small impurity peak in your HPLC could be a closely related structure, such as the regioisomer or the hydrolyzed carboxylic acid. Spiking your sample with a synthesized standard of the suspected impurity can help confirm its identity.

Visualization: Analytical Workflow for Purity Confirmation

PurityConfirmation cluster_0 Primary Analysis cluster_1 Confirmatory Analysis HPLC HPLC-UV/PDA (Purity > 99%?) MS LC-MS / HRMS (Correct Mass?) HPLC->MS Yes FurtherPurification Further Purification Required HPLC->FurtherPurification No NMR 1H, 13C, 19F NMR (Correct Structure?) NMR->MS Yes NMR->FurtherPurification No ImpurityID Impurity Identification (If needed) MS->ImpurityID No FinalProduct Final Product (Purity Confirmed) MS->FinalProduct Yes ImpurityID->FurtherPurification PurifiedSample Purified Sample PurifiedSample->HPLC PurifiedSample->NMR

Caption: Workflow for comprehensive purity analysis.

References

  • Wyrzykowska, K., et al. (2016). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones. National Institutes of Health. Available at: [Link]

  • Toujani, E., et al. (2023). Simultaneous Quantitative Determination of Eight Fluoroquinolones by High-Performance Liquid Chromatography with UV Detection. Methods and objects of chemical analysis. Available at: [Link]

  • Chan, K., et al. (1989). Rapid HPLC assay of fluoroquinolones in clinical specimens. Journal of Antimicrobial Chemotherapy. Available at: [Link]

  • Wang, S., et al. (2015). Determination of Fluoroquinolones in Milk by High-Performance Liquid Chromatography Using Mixed-Templates Imprinted Polymer Extraction. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Tran, T. K. A., et al. (2022). The development of HPLC dual wavelength fluorescence detection method for the simultaneous determination of four fluoroquinolone antibiotics in human plasma. Vietnam Journal of Science and Technology. Available at: [Link]

  • Silver, J. (2016). How to purify synthetic fluoroquinolones, using column chromatography? ResearchGate. Available at: [Link]

  • Petersen, U., et al. (2019). Process for the hydrolysis of quinolone carboxylic esters. Google Patents.
  • Various Authors. (2019). Supporting Information. The Royal Society of Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Wikipedia. Available at: [Link]

  • Reddy, J. R. C., et al. (2016). Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Klimesova, V., et al. (2000). Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate. ResearchGate. Available at: [Link]

  • Szymański, P., et al. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). RSC Medicinal Chemistry. Royal Society of Chemistry. Available at: [Link]

  • Fathima, A., et al. (2005). Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. PubMed. Available at: [Link]

  • Salamon, A., et al. (1990). Process for the preparation of a quinoline carboxylic acid. Google Patents.
  • ResearchGate. (n.d.). General scheme of the Gould–Jacobs quinoline synthesis. ResearchGate. Available at: [Link]

  • Fathima, A., et al. (2005). Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. ResearchGate. Available at: [Link]

  • Ceplin, J., et al. (2008). An efficient synthesis of ethyl 7-chloro-6-fluoro-1-methyl-4-oxo-1,4- dihydro-[8][11]thiazeto[3,2-a]quinoline-3-carboxylate as intermediate of the prulifloxacin containing tricyclic fluoroquinolone. ResearchGate. Available at: [Link]

  • Biotage. (2012). Gould-Jacobs Quinoline-forming Reaction. Biotage Application Note. Available at: [Link]

Sources

Optimizing reaction conditions for Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to navigating the complexities of Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate synthesis.

Technical Support Center: Synthesis of this compound

Welcome to the dedicated technical support guide for the synthesis of this compound. This molecule is a crucial scaffold in the development of quinolone-based pharmaceuticals.[1][2] The primary synthetic route is the Gould-Jacobs reaction, a robust but often challenging method involving a two-step sequence: the condensation of an aniline with a malonate derivative, followed by a high-temperature thermal cyclization.[3][4]

This guide is structured to provide direct, actionable solutions to common experimental hurdles, moving beyond simple procedural steps to explain the underlying chemical principles. Whether you are scaling up, optimizing for yield, or troubleshooting an unexpected result, this resource is designed to support your success.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis. Each issue is presented in a question-and-answer format, detailing the probable cause and providing a logical, step-by-step solution.

Q1: My reaction yields are consistently low, and I primarily isolate the unenclosed intermediate, diethyl 2-((4-fluoroanilino)methylene)malonate. What's going wrong?

A1: Cause & Solution

This is the most common issue and almost always points to incomplete thermal cyclization. The conversion of the linear intermediate to the tricyclic quinolone core is a 6-electron electrocyclization, a reaction that has a significant energy barrier.[5]

Underlying Cause: The reaction temperature is insufficient to overcome the activation energy for the intramolecular cyclization. This step typically requires temperatures in excess of 250 °C.[4][6]

Troubleshooting Steps:

  • Verify Temperature: Ensure your heating apparatus (oil bath, heating mantle) is accurately calibrated and can maintain a stable temperature of at least 250-260 °C.

  • Select an Appropriate High-Boiling Solvent: The cyclization is traditionally performed in a high-boiling inert solvent to achieve the necessary temperature.

    • Dowtherm A: A eutectic mixture of diphenyl ether and biphenyl is the classic choice.[7][8] It has a boiling point of 257 °C and is thermally stable up to 400 °C, making it ideal for this reaction.[9]

    • Diphenyl Ether: Another common alternative with a similar boiling point.

    • Caution: These solvents can be difficult to remove from the reaction mixture during workup.[4]

  • Consider an Alternative Cyclization Promoter: If achieving very high temperatures is problematic or leads to degradation, Eaton's reagent (a 7.7 wt% solution of phosphorus pentoxide in methanesulfonic acid) can be used. It facilitates cyclization at much lower temperatures (80-100 °C), often with improved yields.[10]

  • Increase Reaction Time (with caution): While extending the reaction time can drive the cyclization to completion, it also increases the risk of thermal degradation of the product. Optimization is key.[11]

Q2: The reaction mixture is turning into a black, tarry mess, especially during the high-temperature cyclization step. How can I prevent this?

A2: Cause & Solution

Significant charring or tar formation indicates product decomposition or polymerization side reactions.[6][12] This is often a consequence of exposing the reactants and product to harsh thermal conditions for too long.

Underlying Cause: The high temperatures required for cyclization can also promote undesirable side reactions. The goal is to find the kinetic sweet spot where the desired cyclization occurs much faster than the degradation pathways.

Troubleshooting Steps:

  • Optimize Temperature and Time: This is a critical balancing act. Systematically screen temperatures (e.g., 240°C, 250°C, 260°C) and reaction times (e.g., 15 min, 30 min, 60 min) to find the conditions that maximize product formation while minimizing decomposition.[11]

  • Utilize Microwave-Assisted Synthesis: Microwave heating is an excellent modern alternative to classical thermal methods.[5] It can rapidly and efficiently heat the reaction mixture to temperatures well above its boiling point in a sealed vessel.[11] This drastically reduces the reaction time (often from hours to minutes), which significantly minimizes the formation of degradation byproducts.[10]

  • Ensure Inert Atmosphere: While not always cited as essential, performing the high-temperature cyclization under an inert atmosphere (Nitrogen or Argon) can help prevent oxidative side reactions that contribute to tar formation.

Q3: I'm having trouble with the initial condensation of 4-fluoroaniline and diethyl ethoxymethylenemalonate (DEEM). The yield of the intermediate is poor.

A3: Cause & Solution

This step is a nucleophilic vinyl substitution. While generally straightforward, its efficiency can be affected by reaction conditions.

Underlying Cause: The reaction is an equilibrium. Inefficient removal of the ethanol byproduct can prevent the reaction from going to completion. Alternatively, the temperature may be too low for a reasonable reaction rate.

Troubleshooting Steps:

  • Optimize Condensation Temperature: This step is typically run at a lower temperature than the cyclization, usually between 100-130 °C.[5]

  • Remove Ethanol Byproduct: As ethanol is formed, its removal will shift the equilibrium toward the product, according to Le Chatelier's principle. This can be achieved by performing the reaction neat (without solvent) and applying a vacuum after an initial heating period to distill off the ethanol.[5]

  • Microwave-Assisted Condensation: As with the cyclization, microwaves can dramatically accelerate this step. Neat mixtures of the aniline and DEEM can react completely within minutes under microwave irradiation, often providing a cleaner product.[10]

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism for the Gould-Jacobs synthesis of this compound?

A1: The synthesis proceeds via a two-stage mechanism:

  • Condensation: The process begins with a nucleophilic attack from the nitrogen of 4-fluoroaniline onto the electron-deficient double bond of diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of an ethanol molecule to form the stable intermediate, diethyl 2-((4-fluoroanilino)methylene)malonate.[3][5]

  • Thermal Electrocyclization: This is the critical, energy-intensive step. At high temperatures (>250 °C), the intermediate undergoes a 6-electron electrocyclization, where the aniline ring attacks one of the ester carbonyls. This intramolecular reaction forms the quinolone ring system, followed by the elimination of a second molecule of ethanol to yield the final product.[4][5]

Gould_Jacobs_Mechanism cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization Reactants 4-Fluoroaniline + Diethyl Ethoxymethylenemalonate (DEEM) Intermediate Diethyl 2-((4-fluoroanilino)methylene)malonate Reactants->Intermediate Nucleophilic Attack & Elimination (100-130°C) Ethanol1 Ethanol Intermediate->Ethanol1 Byproduct Product This compound Intermediate->Product 6π Electrocyclization (>250°C) Ethanol2 Ethanol Product->Ethanol2 Byproduct

Caption: The two-step mechanism of the Gould-Jacobs reaction.

Q2: How do I choose between conventional heating with Dowtherm A and microwave-assisted synthesis?

A2: The choice depends on available equipment, scale, and optimization goals.

FeatureConventional Heating (Dowtherm A)Microwave-Assisted Synthesis
Temperature Control Good, but can have thermal gradients.Excellent, uniform heating.
Reaction Time Hours.[5]Minutes.[10][11]
Typical Yields Often moderate due to degradation.[11]Often higher due to reduced side reactions.[11]
Scalability Well-established for large-scale synthesis.Typically used for smaller, lab-scale reactions.
Workup Can be complicated by the need to remove the high-boiling solvent.[4]Simpler, especially if run neat (solvent-free).
Safety Requires careful handling of very hot oil/solvent.Requires specialized microwave-safe sealed vessels to handle high pressures.[11]

Recommendation: For initial optimization, methods development, and small-scale synthesis, microwave-assisted synthesis is superior due to its speed and tendency to produce higher yields with fewer byproducts.[11] For large-scale industrial production, conventional heating is more established, though it requires more rigorous optimization.

Q3: How should I monitor the reaction's progress effectively?

A3: Different techniques are suited for each step:

  • Step 1 (Condensation): Thin-Layer Chromatography (TLC) is highly effective. You can easily track the consumption of the 4-fluoroaniline and the appearance of the more conjugated (UV-active) intermediate.

  • Step 2 (Cyclization): Due to the high temperatures and potential for multiple products (starting material, intermediate, product, degradation products), High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is the ideal method.[11] It allows for quantitative tracking of each species, providing a clear picture of when the reaction has reached optimal conversion before significant degradation begins.

Experimental Protocols

Protocol 1: Classical Thermal Cyclization

Step 1: Synthesis of Diethyl 2-((4-fluoroanilino)methylene)malonate

  • In a round-bottom flask, combine 4-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the mixture at 120-130 °C for 1-2 hours. The reaction can be monitored by TLC.

  • After completion, apply a vacuum to the flask while maintaining the heat to remove the ethanol byproduct. The resulting crude intermediate is often used in the next step without further purification.

Step 2: Thermal Cyclization

  • To the flask containing the crude intermediate, add a high-boiling solvent such as Dowtherm A (enough to ensure good stirring).

  • Heat the mixture to 250-260 °C under an inert atmosphere for 30-60 minutes. Monitor the reaction by HPLC-MS if possible.

  • Cool the reaction mixture to room temperature. The product often precipitates out.

  • Filter the solid product and wash thoroughly with a solvent like hexane or diethyl ether to remove the Dowtherm A.

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Microwave-Assisted Synthesis

Step 1 & 2: One-Pot Condensation and Cyclization

  • In a 10 mL microwave vial equipped with a magnetic stir bar, add 4-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.2-1.5 eq).[11] The excess DEEM can serve as a solvent.

  • Seal the vial and place it in the microwave reactor.

  • Condensation Stage: Heat the mixture to 130 °C and hold for 5-10 minutes.

  • Cyclization Stage: Ramp the temperature to 250 °C and hold for 15-25 minutes. (Note: This will generate significant pressure).

  • After the reaction is complete, cool the vial to room temperature. A precipitate of the product should form.

  • Filter the solid product and wash it with a small amount of ice-cold acetonitrile or ethanol.[11]

  • Dry the resulting solid under a vacuum. The product is often of high purity (>95%) without further purification.[11]

Troubleshooting Workflow Diagram

Troubleshooting_Workflow Start Problem with Synthesis LowYield Low Final Product Yield Start->LowYield TarryMixture Reaction Charring/ Tar Formation Start->TarryMixture CheckIntermediate Check for Intermediate via TLC/HPLC-MS LowYield->CheckIntermediate CauseDegradation Cause: Thermal Degradation TarryMixture->CauseDegradation IntermediatePresent Intermediate is Present CheckIntermediate->IntermediatePresent Yes IntermediateAbsent Intermediate is Absent/ Low CheckIntermediate->IntermediateAbsent No CauseCyclization Cause: Incomplete Cyclization IntermediatePresent->CauseCyclization CauseCondensation Cause: Poor Condensation IntermediateAbsent->CauseCondensation Sol_Temp Increase Cyclization Temp (>250°C) or Use MW CauseCyclization->Sol_Temp Sol_Eaton Use Eaton's Reagent at Lower Temp (80-100°C) CauseCyclization->Sol_Eaton Sol_Condense Optimize Condensation: - Remove EtOH - Use MW CauseCondensation->Sol_Condense Sol_TimeTemp Reduce Reaction Time and/or Temperature CauseDegradation->Sol_TimeTemp Sol_MW Switch to Microwave Synthesis (shorter time) CauseDegradation->Sol_MW

Caption: A decision tree for troubleshooting common synthesis issues.

References

  • Gould–Jacobs reaction - Wikipedia . Wikipedia. Available at: [Link]

  • Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC . Biotage. Available at: [Link]

  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent . MDPI. Available at: [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine . PMC - PubMed Central. Available at: [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine . MDPI. Available at: [Link]

  • Green Strategies for the Synthesis of Quinolone Derivatives . Qeios. Available at: [Link]

  • Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents . PubMed. Available at: [Link]

  • Dowtherm - Synthetic Organic Fluids . Global Heat Transfer. Available at: [Link]

Sources

Stability issues of Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate in solution

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. While this molecule is a valuable synthetic intermediate, its quinolone core and ester functionality present specific stability challenges that must be managed for reliable and reproducible experimental outcomes.

This guide synthesizes data from the broader class of fluoroquinolones with fundamental chemical principles to offer practical, field-proven insights.

Troubleshooting Guide: Stability in Solution

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Precipitate Formation or Solution Cloudiness

Question: I dissolved my this compound, but it has since precipitated or the solution has become cloudy. What are the potential causes and how can I resolve this?

Answer:

Precipitation is a common issue that typically points to problems with solubility, which can be influenced by pH, solvent choice, and temperature. The quinolone ring system possesses both acidic (N1-H) and basic (C4-keto group, after tautomerization) properties, making its solubility highly dependent on the solution's pH.

Potential Causes & Solutions:

  • pH-Dependent Solubility: The compound is likely least soluble at its isoelectric point. Fluoroquinolones are often more soluble in acidic or basic conditions, although stability may be compromised.[1]

    • Diagnostic Step: Carefully measure the pH of your solution.

    • Solution: Adjust the pH away from the isoelectric point. For many quinolones, stability is optimal between pH 4 and 8. A slight adjustment towards the acidic or basic range might improve solubility, but it is critical to first assess the impact on stability (see Issue 3).

  • Solvent System Incompatibility: The choice of solvent is critical. While soluble in some organic solvents, adding the compound to an aqueous buffer system can cause it to crash out if the organic co-solvent percentage is too low.

    • Diagnostic Step: Review your solvent composition. Is it a pure solvent or a mixture? What is the aqueous-to-organic ratio?

    • Solution: Increase the proportion of the organic co-solvent (e.g., DMSO, DMF, ethanol) in your final solution. Always perform a small-scale solubility test before preparing a large stock solution.

  • Temperature Effects: Solubility is generally temperature-dependent. If you prepared a saturated solution at an elevated temperature, the compound might precipitate upon cooling to room temperature or refrigeration.

    • Solution: Prepare solutions at the temperature they will be used and stored. If a solution must be stored cold, ensure the concentration is well below the saturation point at that temperature.

Troubleshooting Workflow for Precipitation

Below is a systematic workflow to diagnose and resolve precipitation issues.

Caption: Decision tree for troubleshooting precipitation.

Issue 2: Solution Discoloration

Question: My clear, colorless solution of this compound has turned yellow or brown. What does this signify?

Answer:

Discoloration is a strong indicator of chemical degradation. For fluoroquinolones, the primary culprits are photodegradation and oxidation.

Potential Causes & Solutions:

  • Photodegradation: The quinolone ring structure is photosensitive and can degrade upon exposure to UV or even ambient room light.[2][3] This process can generate a series of colored photoproducts.[2] It is crucial to protect fluoroquinolone solutions from light during storage and use to prevent loss of potency and the formation of potentially toxic byproducts.[3]

    • Solution:

      • Always store stock solutions in amber vials or wrap containers in aluminum foil.

      • Minimize exposure to light during experimental procedures. Work in a dimly lit area or use amber-colored labware where possible.

      • Prepare solutions fresh whenever feasible.

  • Oxidation: The quinolone nucleus can be susceptible to oxidation, especially at elevated temperatures or in the presence of certain metal ions.

    • Solution:

      • Store solutions at recommended temperatures (see FAQ). Avoid repeated freeze-thaw cycles.

      • If oxidation is suspected, consider preparing solutions in de-gassed solvents or under an inert atmosphere (e.g., nitrogen or argon).

  • Extreme pH: Highly acidic or basic conditions can accelerate degradation, which may manifest as a color change.[1][4]

    • Solution: Maintain the solution pH within a stable range, typically near neutral, unless required for solubility, and use for the shortest duration possible.

Issue 3: Loss of Purity & Emergence of New HPLC Peaks

Question: My HPLC analysis shows a decrease in the main peak area and the appearance of new, unidentified peaks over time. What degradation reactions are occurring?

Answer:

The appearance of new peaks confirms that the compound is degrading. Based on its structure, two primary degradation pathways are highly probable: ester hydrolysis and photodegradation of the quinolone core.

Primary Degradation Pathways:

  • Ester Hydrolysis: The ethyl ester at the 2-position is susceptible to hydrolysis, particularly under acidic or basic conditions, to yield the corresponding carboxylic acid. This is a common degradation pathway for ester-containing molecules.[5]

    • Expected Product: 6-Fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid. This product will have a different retention time on a reverse-phase HPLC column (typically eluting earlier due to increased polarity).

    • Confirmation: The identity of the new peak can be confirmed by synthesizing the corresponding carboxylic acid as a reference standard or by using LC-MS to check for the expected molecular weight.

    • Mitigation: Ensure the pH of the solution is maintained in a neutral range (pH 6-8) where ester hydrolysis is minimized. Use aprotic solvents for long-term storage if compatible with your experimental design.

  • Photodegradation: As mentioned, light exposure can induce complex reactions. For the fluoroquinolone class, this can involve defluorination, piperazine ring cleavage (if present), and dimerization.[2][3] While your molecule lacks a piperazine ring, the core is still vulnerable.

    • Expected Products: A complex mixture of photoproducts that may be difficult to identify without advanced analytical techniques.

    • Mitigation: Strict light protection is the most effective preventative measure.[3]

Diagram of Major Degradation Pathways

G Parent This compound Hydrolysis_Product 6-Fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid Parent->Hydrolysis_Product  Ester Hydrolysis (Catalyzed by H⁺ or OH⁻) Photo_Products Complex Mixture of Photoproducts (e.g., dimers, defluorinated species) Parent->Photo_Products  Photodegradation (UV or Ambient Light)

Caption: Primary degradation pathways for the title compound.

Frequently Asked Questions (FAQs)

QuestionAnswer
What are the recommended storage conditions for solutions? For optimal stability, solutions should be stored protected from light at low temperatures (-20°C or -80°C).[3] Use amber vials or wrap containers in foil. For aqueous buffers, flash-freeze aliquots to avoid repeated freeze-thaw cycles.
What solvents are best for dissolving this compound? Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are common choices for preparing concentrated stock solutions. For aqueous applications, the stock can be diluted into the buffer, ensuring the final DMSO/DMF concentration is low and does not cause precipitation. Ethanol may also be a suitable solvent.[5][6]
How does pH affect the stability of the compound? pH is a critical factor.[1] Extreme pH (both acidic and basic) can catalyze the hydrolysis of the ethyl ester to the carboxylic acid. The rate of photodegradation for fluoroquinolones can also be pH-dependent.[1][4] A pH range of 6-8 is generally recommended for balancing stability and solubility.
Is this compound sensitive to metal ions? Yes, the quinolone core is known to chelate polyvalent metal ions (e.g., Mg²⁺, Ca²⁺, Fe³⁺, Al³⁺).[7][8] This can affect solubility, stability, and biological activity. Avoid using buffers or media containing high concentrations of these ions if chelation is a concern for your application.
What analytical techniques are suitable for monitoring stability? High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for quantifying the parent compound and detecting degradation products.[2][9] Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying the structure of unknown degradation products.

References

  • Tiefenbacher, K., et al. (1994). Photodegradation of some quinolones used as antimicrobial therapeutics. PubMed.
  • Hussain, A., et al. (2014). PHOTOCHEMISTRY OF FLUOROQUINOLONES: A REVIEW. Index Copernicus.
  • Kishii, R., et al. (2001). New Findings on the Structure-Phototoxicity Relationship and Photostability of Fluoroquinolones with Various Substituents at Position 1. National Institutes of Health.
  • Matsumoto, M., et al. (1992). Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation. National Institutes of Health.
  • Matsumoto, M., et al. (1992). Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation. PubMed.
  • Sistri, M., et al. (2020). Fluoroquinolone antibacterial drugs. Asia-Pacific Journal of Science and Technology.
  • Urbaniak, B., & Kokot, Z. J. (2009). Analysis of the factors that significantly influence the stability of fluoroquinolone-metal complexes. PubMed.
  • Paim, C. S., et al. (2016). Evaluation of the influence of fluoroquinolone chemical structure on stability: Forced degradation and in silico studies. ResearchGate.
  • Urbaniak, B., & Kokot, Z. J. (2009). Analysis of the factors that significantly influence the stability of fluoroquinolone–metal complexes. Scilit.
  • N/A. (n.d.). Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. Benchchem.
  • Al-kassas, R. (2016). "Drug Stability and factors that affect on the drug stability" Review BY. SlideShare.
  • N/A. (n.d.). 6. ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry.
  • N/A. (n.d.). 6. analytical methods. Agency for Toxic Substances and Disease Registry.
  • N/A. (n.d.). Ethyl 6,7-Difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. TCI Chemicals.
  • N/A. (n.d.). Ethyl 1-ethyl-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate: X-ray and DFT studies. IUCr.
  • N/A. (n.d.). Common Solvents Used in Organic Chemistry: Table of Properties. Organic Chemistry Data.
  • Sousa, J., et al. (2011). Analytical methods for determination of new fluoroquinolones in biological matrices and pharmaceutical formulations by liquid chromatography: a review. OUCI.
  • Chen, Z., et al. (2021). Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. National Institutes of Health.

Sources

Overcoming low yield in the synthesis of Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this synthesis, which is commonly achieved through the Gould-Jacobs reaction.[1][2] This resource provides in-depth, experience-based insights to help you overcome common challenges, particularly low reaction yields.

Troubleshooting Guide: Overcoming Low Yields

Low or inconsistent yields are a frequent challenge in multi-step organic syntheses. This section addresses specific issues you might encounter during the synthesis of this compound.

Q1: My overall yield is significantly lower than expected. Where should I start troubleshooting?

A low overall yield in a multi-step synthesis can result from inefficiencies at various stages. The Gould-Jacobs reaction, a common route for quinoline synthesis, involves two primary steps: the initial condensation and the subsequent thermal cyclization.[1][3]

Initial Diagnosis Workflow:

To pinpoint the problematic step, it's crucial to analyze the reaction mixture at key points using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Troubleshooting_Workflow start Low Overall Yield check_condensation Monitor Condensation Step (TLC/HPLC) start->check_condensation condensation_ok Condensation Complete (Intermediate Formed) check_condensation->condensation_ok Yes condensation_fail Incomplete Condensation check_condensation->condensation_fail No check_cyclization Monitor Cyclization Step (TLC/HPLC) cyclization_ok Cyclization Successful (Product Formed) check_cyclization->cyclization_ok Yes cyclization_fail Incomplete Cyclization check_cyclization->cyclization_fail No condensation_ok->check_cyclization troubleshoot_condensation Troubleshoot Condensation: - Reagent Purity - Reaction Conditions condensation_fail->troubleshoot_condensation workup_issue Investigate Workup & Purification - Product Loss - Decomposition cyclization_ok->workup_issue troubleshoot_cyclization Troubleshoot Cyclization: - Temperature & Time - Solvent Choice cyclization_fail->troubleshoot_cyclization end Optimized Yield troubleshoot_condensation->end troubleshoot_cyclization->end workup_issue->end

Caption: Troubleshooting workflow for low yield.

Possible Causes & Solutions:

  • Inefficient Condensation: The initial reaction between 4-fluoroaniline and diethyl ethoxymethylenemalonate (DEEM) to form the anilinomethylenemalonate intermediate may be incomplete.

    • Solution: Ensure the purity of your starting materials. 4-fluoroaniline should be free of other isomers, and DEEM can degrade over time. Consider purifying DEEM by distillation if it is old or discolored.[4] The reaction is often carried out at elevated temperatures (e.g., 90-110°C) to drive it to completion.[5]

  • Poor Cyclization: The thermal cyclization of the intermediate is a high-energy step and often the primary bottleneck for yield.

    • Solution: This step requires high temperatures, typically 240-250°C.[5] Using a high-boiling point solvent like diphenyl ether is common.[3][5] Inadequate temperature or insufficient reaction time can lead to a significant amount of unreacted intermediate. Microwave-assisted synthesis can be a powerful alternative to conventional heating, often leading to shorter reaction times and improved yields.[6]

  • Product Loss During Workup: The desired product may be lost during extraction or purification.

    • Solution: After cyclization, the product often precipitates upon cooling. Ensure complete precipitation by cooling the reaction mixture thoroughly before filtration. Wash the precipitate with a cold, non-polar solvent to remove the high-boiling solvent without dissolving the product. If your product is not precipitating, carefully consider your workup procedure; it may be soluble in the aqueous layer during an extraction.[7]

Q2: The cyclization step is not proceeding efficiently. How can I optimize it?

The intramolecular cyclization is a critical, high-temperature step that often determines the overall yield.[6]

Key Parameters for Optimization:

ParameterConventional HeatingMicrowave-AssistedRationale & Expert Insights
Temperature 240-260°C250-300°CThe Gould-Jacobs cyclization has a high activation energy. Insufficient temperature is a common cause of failure. Microwave heating can achieve higher temperatures more rapidly and uniformly.[6]
Reaction Time Several hours5-30 minutesProlonged heating at high temperatures can lead to degradation and side product formation. A time-course study is recommended to find the optimal balance between conversion and degradation.[6]
Solvent Diphenyl ether, Dowtherm AOften solvent-free or high-boiling polar aprotic solventsA high-boiling, inert solvent is necessary to reach the required temperatures. Solvent-free microwave conditions can also be effective.

Experimental Protocol: Microwave-Assisted Cyclization Optimization

  • Setup: In a 2-5 mL microwave vial, add the anilinomethylenemalonate intermediate.

  • Reaction: Heat the mixture using a microwave synthesizer to a set temperature (e.g., start at 250°C) for a specific time (e.g., 5 minutes).[6]

  • Analysis: After cooling, dissolve a small aliquot of the crude mixture and analyze by HPLC or TLC to determine the ratio of starting material to product.

  • Optimization: Systematically vary the temperature (e.g., 250°C, 275°C, 300°C) and time (e.g., 5 min, 10 min, 15 min) to identify the optimal conditions that maximize product formation while minimizing degradation.[6]

Q3: I'm observing significant side product formation. What are the likely impurities and how can I minimize them?

Side product formation can complicate purification and reduce the yield of the desired product.

Common Side Products and Mitigation Strategies:

  • Unreacted Intermediate: As discussed, this is often due to incomplete cyclization.

    • Solution: Increase the reaction temperature or time for the cyclization step.[6]

  • Decarboxylated Product: At very high temperatures, the ethyl ester can be lost.

    • Solution: Carefully control the temperature and reaction time during cyclization to avoid excessive heating.[6]

  • Formation of 4-Ethoxyquinoline: This can occur if ethanol is present during the reaction, which can happen if there's moisture in the reaction that hydrolyzes the malonate ester.[3]

    • Solution: Ensure all reagents and solvents are anhydrous. Use freshly distilled solvents and properly dried glassware.[8]

Side_Product_Formation cluster_conditions Reaction Conditions cluster_products Observed Products temp Temperature desired Desired Product temp->desired intermediate Unreacted Intermediate temp->intermediate Too Low decarboxylated Decarboxylated Product temp->decarboxylated Too High time Time time->desired time->intermediate Too Short time->decarboxylated Too Long moisture Moisture ethoxy 4-Ethoxyquinoline moisture->ethoxy Present

Caption: Relationship between reaction conditions and product formation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Gould-Jacobs reaction?

The Gould-Jacobs reaction proceeds in two main stages:[1][9]

  • Condensation: The aniline derivative (4-fluoroaniline) undergoes a nucleophilic attack on diethyl ethoxymethylenemalonate, followed by the elimination of ethanol to form an anilinomethylenemalonate intermediate.[1]

  • Cyclization: At high temperatures, the intermediate undergoes a 6-electron electrocyclic reaction, followed by tautomerization to form the 4-hydroxyquinoline, which exists predominantly in its 4-oxo tautomeric form.[1]

Q2: Are there alternative synthetic routes to consider?

While the Gould-Jacobs reaction is a classic method, other named reactions can also be used for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Friedländer syntheses.[2][10] The choice of method often depends on the desired substitution pattern and the availability of starting materials. For this specific target molecule, the Gould-Jacobs approach is generally well-suited.

Q3: How critical is the purity of the starting materials?

The purity of the starting materials is paramount for achieving good yields and minimizing side reactions.[8][11]

  • 4-Fluoroaniline: Impurities can lead to the formation of undesired quinoline derivatives that may be difficult to separate.

  • Diethyl ethoxymethylenemalonate (DEEM): This reagent can hydrolyze or polymerize over time. Using freshly opened or distilled DEEM is recommended. An impure starting material can significantly hinder the initial condensation step.[4]

Q4: What are the best practices for purifying the final product?

The final product, this compound, is typically a solid.

  • Crystallization/Precipitation: The most common method is precipitation from the high-boiling reaction solvent upon cooling, followed by filtration.[6]

  • Recrystallization: For higher purity, the crude product can be recrystallized from a suitable solvent like ethanol.[11]

  • Column Chromatography: If recrystallization is ineffective at removing persistent impurities, column chromatography on silica gel can be employed.[11]

References

  • Gould–Jacobs reaction - Wikipedia. Available at: [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. Available at: [Link]

  • Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Biotage. Available at: [Link]

  • Organic Chemistry - Gould-Jacobs Reaction Mechanism - YouTube. Available at: [Link]

  • General scheme of the Gould–Jacobs quinoline synthesis - ResearchGate. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. MDPI. Available at: [Link]

  • CGS-9896 - Pharmaceutical Synthesis Database. Available at: [Link]

  • Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation - PubMed. Available at: [Link]

  • How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. Available at: [Link]

  • Troubleshooting: How to Improve Yield - Department of Chemistry : University of Rochester. Available at: [Link]

  • Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents - PubMed. Available at: [Link]

  • ethyl ethoxymethylenemalonate - Organic Syntheses Procedure. Available at: [Link]

Sources

Technical Support Center: Synthesis of Quinolone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support resource for researchers, scientists, and professionals in drug development engaged in the synthesis of quinolone derivatives. This guide is designed to provide practical, field-tested insights into overcoming the common side reactions and challenges inherent in these synthetic pathways. Instead of a generic manual, we offer a dynamic troubleshooting guide in a question-and-answer format to directly address the specific issues you may encounter at the bench. Our focus is not just on what to do, but why a particular strategy is effective, grounding our advice in the mechanistic principles of organic chemistry.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a cornerstone for creating the 4-hydroxyquinoline core, involving the condensation of an aniline with an alkoxymethylenemalonate ester followed by high-temperature thermal cyclization.[1] While robust, its high energy demands can lead to specific challenges.[2][3]

Q1: My Gould-Jacobs reaction stalls after the initial condensation. I'm isolating the diethyl anilinomethylene malonate intermediate in high yield, but not the desired quinolone. What's going wrong?

A1: This is a classic issue and points directly to insufficient energy for the key cyclization step. The transformation of the anilinomethylene malonate intermediate to the quinolone core is a 6-electron electrocyclic reaction that has a significant thermal energy barrier, typically requiring temperatures exceeding 250 °C.[1][4]

Causality & Solution: The intramolecular ring-closure is the rate-determining step and is highly temperature-dependent.[3] If the temperature is too low, you will simply isolate the stable acyclic intermediate.

Troubleshooting Protocol: Achieving Successful Thermal Cyclization

  • Solvent Choice: The reaction is often performed neat or in a high-boiling inert solvent capable of reaching temperatures of 250-300 °C. Common choices include Dowtherm A or diphenyl ether.[5][6]

  • Temperature Optimization: Gradually increase the temperature of the reaction. Monitor the conversion of the intermediate to the product by TLC or LC-MS. Be aware that excessively high temperatures or prolonged heating can lead to degradation.[2][3]

  • Microwave-Assisted Synthesis: For rapid optimization and improved yields, microwave irradiation is a highly effective alternative.[6][7] It can achieve the required high temperatures in minutes, often leading to cleaner reactions and minimizing the formation of degradation byproducts.[3]

Q2: I'm seeing significant charring and low yields of my desired quinolone product. How can I minimize this degradation?

A2: This indicates that while your reaction temperature is high enough for cyclization, it is also causing product decomposition.[2] This is a common trade-off in high-temperature syntheses.

Causality & Solution: The key is to find the optimal balance between the rate of cyclization and the rate of degradation. A systematic time-temperature study is the most rigorous way to optimize this.[3]

ParameterEffect on CyclizationEffect on DegradationRecommendation
Temperature Increases rate significantlyIncreases rate exponentiallyFind the minimum temperature for efficient cyclization.
Reaction Time Increases conversionIncreases with prolonged heatingMinimize heating time once the reaction reaches completion.

Workflow: Optimizing a Gould-Jacobs Reaction

G cluster_0 Troubleshooting Low Yield / Degradation start Low Yield or Significant Degradation Observed check_temp Is Cyclization Temperature >250°C? start->check_temp increase_temp Action: Increase Temperature. Use high-boiling solvent (e.g., Dowtherm A) or switch to microwave synthesis. check_temp->increase_temp No check_time Is reaction time minimized? check_temp->check_time Yes increase_temp->check_time optimize_time Action: Reduce Reaction Time. Perform a time course study (e.g., 5, 15, 30, 60 min) at the optimal temperature. success Optimized Yield Achieved optimize_time->success check_time->optimize_time No check_time->success Yes

Caption: Troubleshooting workflow for the Gould-Jacobs reaction.

Q3: I'm using a meta-substituted aniline and obtaining a mixture of 5- and 7-substituted quinolone regioisomers. How can I control the selectivity?

A3: This is an inherent challenge of the Gould-Jacobs reaction with asymmetrically substituted anilines. The cyclization can occur at either of the two ortho positions relative to the amino group.[2]

Causality & Solution: The regioselectivity is governed by a combination of steric and electronic factors of the substituent on the aniline ring.[2]

  • Steric Hindrance: A bulky group at one ortho position will disfavor cyclization at that site, directing the reaction to the less hindered position.

  • Electronic Effects: Electron-donating groups can activate the ortho position, but the outcome is often a mixture.

Directing the reaction completely toward one isomer without a blocking group is difficult. The most common industrial approach is to separate the isomers after the reaction, typically using column chromatography or fractional crystallization.

Section 2: The Conrad-Limpach-Knorr Synthesis

This method involves the reaction of anilines with β-ketoesters. A fascinating feature is its temperature-dependent regioselectivity, which can be exploited to produce either 4-quinolones or 2-quinolones.[8][9]

Q4: My Conrad-Limpach synthesis is yielding the 2-quinolone isomer when I am targeting the 4-quinolone. Why is this happening?

A4: You are observing a classic case of thermodynamic versus kinetic control. The reaction between an aniline and a β-ketoester has two potential points of initial attack: the ketone carbonyl and the ester carbonyl. The final product depends heavily on the reaction temperature.[10][11]

Causality & Solution:

  • Kinetic Control (Low Temperature, <100 °C): The ketone carbonyl is more electrophilic and reacts faster. This leads to a β-amino acrylate intermediate, which upon heating to ~250 °C, cyclizes to the 4-quinolone . This pathway is generally irreversible under these conditions.[9][10]

  • Thermodynamic Control (High Temperature, >140 °C): At higher temperatures, both reactions occur. However, the initial attack at the ester carbonyl to form a β-ketoanilide is reversible. Over time, the reaction mixture equilibrates to favor the more thermodynamically stable β-ketoanilide, which then cyclizes to the 2-quinolone .[8][10]

To obtain the 4-quinolone , perform a two-step temperature process:

  • Condensation: React the aniline and β-ketoester at a lower temperature (e.g., room temperature or slightly warmed in ethanol) to form the kinetic β-amino acrylate intermediate.

  • Cyclization: Isolate or directly use the intermediate and heat it in an inert, high-boiling solvent to ~250 °C to induce cyclization.

To obtain the 2-quinolone , conduct the entire reaction at a sustained high temperature (>140 °C) to allow the reaction to reach thermodynamic equilibrium.[12]

Diagram: Competing Pathways in Conrad-Limpach Synthesis

G cluster_kinetic Kinetic Pathway cluster_thermo Thermodynamic Pathway reactants Aniline + β-Ketoester k_intermediate β-Amino Acrylate (Attack at Ketone) reactants->k_intermediate Low T (<100°C) (Fast, Irreversible) t_intermediate β-Ketoanilide (Attack at Ester) reactants->t_intermediate High T (>140°C) (Slower, Reversible) product_4 4-Quinolone k_intermediate->product_4 High T Cyclization (~250°C) product_2 2-Quinolone t_intermediate->product_2 Cyclization

Caption: Kinetic vs. thermodynamic control in the Conrad-Limpach synthesis.

Section 3: Friedländer & Pfitzinger Reactions

These methods offer alternative routes to quinolines, often under milder conditions than the high-temperature cyclizations.

Q5: In my Friedländer synthesis, I'm getting a lot of dark, polymeric material and a low yield of the quinoline. What is the primary side reaction?

A5: The most common side reaction in the Friedländer annulation is the acid- or base-catalyzed self-condensation (an aldol reaction) of your ketone starting material, especially if it is readily enolizable.[13][14] This competes directly with the desired condensation with the 2-aminobenzaldehyde or 2-aminobenzoketone.

Causality & Solution: The conditions that promote the desired cyclocondensation also promote the undesired self-condensation.

  • Slow Addition: Add the ketone component slowly to the reaction mixture. This keeps its instantaneous concentration low, disfavoring the bimolecular self-condensation reaction relative to its reaction with the amino-aryl ketone.

  • Catalyst Choice: While classic conditions use strong acids or bases, modern methods employ milder catalysts like molecular iodine or various Lewis acids (e.g., ceric ammonium nitrate), which can improve selectivity and yield.[13][15][16]

Q6: My Pfitzinger reaction with isatin and a substituted ketone is not working. What are the limitations of this reaction?

A6: The Pfitzinger reaction, which condenses isatin with a carbonyl compound to form a quinoline-4-carboxylic acid, has two main requirements for the carbonyl partner.[17][18]

Causality & Solution:

  • Presence of an α-Methylene Group: The reaction mechanism requires the formation of an enamine intermediate.[18][19] Therefore, the carbonyl compound must have at least one α-methylene group (a -CH2- group adjacent to the carbonyl) to enolize and participate in the cyclization. Ketones without α-hydrogens (like benzophenone) will not work unless they are part of a more complex substrate that provides the necessary reactive position.

  • Steric Hindrance: Severe steric bulk around the carbonyl group or on the α-methylene group can hinder the initial condensation with the isatin-derived intermediate, leading to low or no yield. If your ketone is highly substituted, you may need to try more forcing conditions (higher base concentration, longer reaction times) or consider an alternative synthetic route.[20]

Section 4: General Purification & Isolation Challenges

Q7: My crude quinolone product is an intractable tar, and I'm having trouble purifying it. Standard silica gel chromatography is causing decomposition. What are my options?

A7: This is a frequent problem, especially with high-temperature reactions that generate polymeric byproducts or for quinolone structures that are sensitive to the acidic nature of silica gel.[14][21]

Causality & Solution: The combination of heat, strong acids, and oxidizing agents in many classical quinoline syntheses (like the Skraup reaction) is notorious for producing tar.[14] Furthermore, the basic nitrogen atom in the quinoline ring can interact strongly with the acidic silanol groups on a standard silica column, leading to poor recovery or on-column decomposition.[21]

Protocol: Advanced Purification Strategies for Quinolones

  • Initial Workup - Acid/Base Extraction:

    • Dissolve the crude material in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash with an aqueous acid solution (e.g., 1M HCl). The basic quinolone product will move into the aqueous layer, leaving non-basic impurities and polymers behind in the organic layer.

    • Separate the aqueous layer, cool it in an ice bath, and carefully basify it (e.g., with NaOH or Na2CO3) to precipitate the pure quinolone product.

    • Extract the product back into an organic solvent or collect by filtration.

  • Alternative Chromatography:

    • Deactivated Silica: Pre-treat the silica gel by slurrying it with a solvent containing a small amount of a base like triethylamine (~1%) to neutralize the acidic sites.

    • Alumina: Use neutral or basic alumina as the stationary phase, which is often more suitable for basic compounds.

    • Reverse-Phase Chromatography (C18): For polar quinolones, reverse-phase chromatography can be an excellent alternative to normal-phase silica.

  • Recrystallization: If a solid can be obtained, even if impure, recrystallization is a powerful purification technique that avoids the potential for decomposition on a column. Experiment with a range of solvent systems (e.g., ethanol/water, ethyl acetate/hexanes).

  • Inert Atmosphere: If your compound is sensitive to air or moisture, perform all purification steps (especially column chromatography and solvent evaporation) under an inert atmosphere of nitrogen or argon.[21]

References

  • Quinolin-4-ones: Methods of Synthesis and Applic
  • [Review Article] Green Strategies for the Synthesis of Quinolone Deriv
  • Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Publishing.
  • Quinolin-4-ones: Methods of Synthesis and Applic
  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. MDPI.
  • Gould Jacobs Quinoline forming reaction. Biotage.
  • Gould–Jacobs reaction. Wikipedia.
  • Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity. PMC - NIH.
  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using E
  • Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives.
  • (PDF) [Review Article] Green Strategies for The Synthesis of Quinolone Derivatives.
  • Purific
  • Conrad–Limpach synthesis. Wikipedia.
  • Quinoline and quinolone dimers and their biological activities: An overview. PubMed.
  • Friedlaender Synthesis. Organic Chemistry Portal.
  • (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review.
  • Electrocyclic Reactions. Master Organic Chemistry.
  • Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds.
  • troubleshooting side reactions in the synthesis of quinoline deriv
  • Conrad-limpach-knorr synthesis of Quinolone. YouTube.
  • Reaction kinetics of solid-state cyclization of enalapril maleate investigated by isothermal FT-IR microscopic system. PubMed.
  • Intramolecular Cyclization Side Reactions.
  • Applic
  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.
  • The Pfitzinger Reaction. (Review).
  • Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis. Benchchem.
  • Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. PMC - NIH.
  • Effective Synthesis of 4-Quinolones by Reductive Cyclization of 2′-Nitrochalcones Using Formic Acid as a CO Surrog
  • Friedländer synthesis. Wikipedia.
  • Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions. MDPI.
  • Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild c
  • Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines.
  • The 12-l. flask is then connected with the steam-distillation apparatus shown in. Organic Syntheses Procedure.
  • Quinoline Synthesis: Conrad-Limpach-Knorr. Química Organica.org.
  • ChemInform Abstract: Synthesis of Quinolines via Friedlaender Reaction in Water and under Catalyst-Free Conditions..
  • Synthesis of Isatine Derivatives Considering Pfitzinger Reaction Part I. International Journal of Science and Research (IJSR).
  • Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis. Benchchem.

Sources

Technical Support Center: Improving the Solubility of Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate and its analogs. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions regarding the solubility challenges commonly encountered with this class of compounds. Given that many quinolone derivatives exhibit poor aqueous solubility, this resource aims to equip you with the knowledge to overcome these hurdles in your experimental workflows.[1][2][3]

Troubleshooting Guide: Common Solubility Issues & Solutions

This section addresses specific problems you might encounter during your experiments in a direct question-and-answer format.

Q1: My quinolone analog precipitated out of my aqueous buffer after I diluted it from a DMSO stock solution. What went wrong and how can I fix it?

This is a frequent issue known as "crashing out," which happens when a compound highly soluble in an organic solvent like DMSO is introduced into an aqueous buffer where its solubility is significantly lower.[4] The key is to manage the transition from the organic to the aqueous environment carefully.

Immediate Corrective Actions:

  • Optimize Final DMSO Concentration: Aim for the lowest possible final DMSO concentration that keeps your compound soluble without interfering with your assay. For many cell-based assays, this is typically at or below 0.5%.[4]

  • Employ a Serial Dilution Strategy: Instead of a single, large dilution, perform a stepwise serial dilution into the aqueous buffer. This gradual change in solvent polarity can prevent abrupt precipitation.[4]

  • Verify Buffer pH: The solubility of many quinolone derivatives is pH-dependent.[5][6][7][8] Ensure the pH of your final buffer is in a range that promotes the solubility of your specific analog. For many fluoroquinolones, solubility is higher at pH values below 5 and above 10.[6]

Q2: I'm struggling to achieve a high enough concentration of my compound for my in vitro assay. What are the most effective strategies to enhance its aqueous solubility?

When intrinsic solubility is the limiting factor, several formulation strategies can be employed. The choice of method will depend on the specific physicochemical properties of your analog and the requirements of your experiment.

Recommended Solubility Enhancement Techniques:

  • Co-solvency: This technique involves adding a water-miscible organic solvent (a co-solvent) to your aqueous buffer to increase the solubility of a poorly soluble drug.[9][10][11] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[2][12] They work by reducing the overall polarity of the solvent system, making it more favorable for non-polar or slightly polar solutes.[10]

  • pH Adjustment: For ionizable compounds like many quinolones, altering the pH of the solution can significantly increase solubility.[3][13] For weakly acidic drugs, increasing the pH leads to ionization and greater solubility. Conversely, for weakly basic drugs, decreasing the pH results in ionization and improved solubility.[3][13]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules within their hydrophobic core, forming inclusion complexes.[14][15][16] This complexation effectively increases the apparent water solubility of the drug.[14][16] Beta-cyclodextrin (β-CD) and its derivatives, like hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used for this purpose with fluoroquinolones.[14]

  • Use of Surfactants: Surfactants can increase solubility by forming micelles that entrap the hydrophobic drug molecules. However, be cautious as surfactants can sometimes interfere with biological assays.[17][18]

  • Solid Dispersions: For solid dosage form development, creating a solid dispersion is a powerful technique.[1][17][19] This involves dispersing the active pharmaceutical ingredient (API) in a hydrophilic polymer matrix, often in an amorphous state, which has better solubility and dissolution rates than the crystalline form.[1][20]

Q3: How do I determine the most suitable solubility enhancement technique for my specific quinolone analog?

The selection of an appropriate method requires a systematic approach, starting with a thorough characterization of your compound.

Decision Workflow for Solubility Enhancement

Solubility_Enhancement_Workflow Start Start: Poorly Soluble Quinolone Analog Char Characterize Physicochemical Properties (pKa, logP, crystallinity) Start->Char Ionizable Is the compound ionizable? Char->Ionizable Complexation Cyclodextrin Complexation Char->Complexation Solid_Dispersion Solid Dispersion Char->Solid_Dispersion For solid forms pH_Adjust pH Adjustment Ionizable->pH_Adjust Yes Co_Solvent Co-solvency Ionizable->Co_Solvent No Evaluate Evaluate Solubility & Stability in Target Medium pH_Adjust->Evaluate Co_Solvent->Evaluate Complexation->Evaluate Solid_Dispersion->Evaluate Optimize Optimize Formulation & Validate in Assay Evaluate->Optimize End End: Solubilized Compound Optimize->End

Caption: A decision-making workflow for selecting a solubility enhancement strategy.

Frequently Asked Questions (FAQs)

What is the underlying mechanism of co-solvency?

Co-solvency enhances the solubility of a poorly water-soluble drug by adding a water-miscible solvent in which the drug is more soluble.[9][11] This co-solvent reduces the overall polarity of the aqueous environment, thereby decreasing the interfacial tension between the hydrophobic drug and the solvent.[9] This adjustment in polarity makes the solvent system more favorable for dissolving the drug molecules.[10]

How does pH affect the solubility of quinolone analogs?

Many quinolone derivatives are amphoteric, meaning they have both acidic (carboxylic acid group) and basic (piperazinyl group) functionalities.[7][8] Their solubility is lowest at the isoelectric point, where the net charge of the molecule is zero.[6] In acidic conditions (low pH), the basic nitrogen on the piperazine ring becomes protonated, forming a more water-soluble cation.[7][8] In alkaline conditions (high pH), the carboxylic acid group deprotonates, forming a more soluble anion.[3] This results in a characteristic "U"-shaped pH-solubility profile, with minimum solubility near neutral pH and higher solubility in acidic and basic environments.[6]

What are the advantages of using cyclodextrins for solubility enhancement?

Cyclodextrins offer several benefits for improving the solubility of poorly soluble drugs:

  • Increased Aqueous Solubility: They form inclusion complexes by encapsulating the hydrophobic drug molecule, which increases its apparent solubility in water.[14][16]

  • Improved Bioavailability and Stability: By complexing with the drug, cyclodextrins can enhance its bioavailability and protect it from degradation.[14][16]

  • Reduced Irritation: They can help to reduce or prevent gastrointestinal or ocular irritation caused by the drug.[14]

Key Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)

This method is considered the gold standard for measuring the thermodynamic equilibrium solubility of a compound.[4]

Methodology:

  • Preparation: Add an excess amount of the quinolone analog to a known volume of the desired solvent or buffer in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[21]

  • Separation: Separate the undissolved solid from the solution by centrifugation or filtration.[4]

  • Quantification: Carefully take an aliquot of the clear supernatant.

  • Analysis: Determine the concentration of the compound in the supernatant using a validated analytical method, such as HPLC-UV, against a standard curve. This concentration represents the equilibrium solubility.[4]

Protocol 2: Screening for Optimal Co-solvent Systems

This protocol provides a systematic way to identify the most effective co-solvent or co-solvent blend for your compound.

Methodology:

  • Prepare Co-solvent Blends: Prepare a series of aqueous buffers containing varying concentrations of different co-solvents (e.g., 10%, 20%, 30% v/v of ethanol, propylene glycol, or PEG 400).

  • Solubility Determination: For each co-solvent blend, determine the equilibrium solubility of your quinolone analog using the shake-flask method described in Protocol 1.

  • Data Analysis: Plot the solubility of your compound as a function of the co-solvent concentration for each co-solvent tested.

  • Selection: The co-solvent system that provides the desired solubility with the lowest concentration of the organic solvent is generally preferred, especially for biological assays where solvent toxicity is a concern.[2]

Solubility Enhancement Techniques Overview

G cluster_0 Physical Modifications cluster_1 Chemical Modifications cluster_2 Other Techniques Particle Size Reduction Particle Size Reduction Solid Dispersion Solid Dispersion Particle Size Reduction->Solid Dispersion Complexation Complexation Solid Dispersion->Complexation pH Adjustment pH Adjustment Salt Formation Salt Formation pH Adjustment->Salt Formation Co-solvency Co-solvency Use of Surfactants Use of Surfactants Co-solvency->Use of Surfactants Poorly Soluble API Poorly Soluble API Poorly Soluble API->Particle Size Reduction Poorly Soluble API->pH Adjustment Poorly Soluble API->Co-solvency

Caption: Overview of common solubility enhancement techniques.

Data Summary Table

TechniqueMechanism of ActionCommon Excipients/MethodsKey Considerations
Co-solvency Reduces solvent polarity.[10]Ethanol, Propylene Glycol, PEG 400.[2][12]Potential for drug precipitation upon dilution; solvent toxicity.[2]
pH Adjustment Ionizes the drug molecule.[3][13]Buffers (e.g., acetate, phosphate).Applicable only to ionizable drugs; potential for pH-related degradation.
Complexation Encapsulates the drug in a hydrophilic carrier.[14][15]β-Cyclodextrin, HP-β-CD, Sulfobutyl ether β-CD.Stoichiometry of the complex; potential for competitive displacement.
Solid Dispersion Disperses the drug in a hydrophilic matrix, often in an amorphous state.[1][19][20]PVP, HPMC, PEGs.[1]Physical stability of the amorphous form; selection of an appropriate polymer.

References

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30). Google Cloud.
  • Characterization and Molecular Modelling of Cyclodextrin/Fluoroquinolone Inclusion Complexes.
  • Improving the Dissolution of Poorly Soluble APIs with Inorganic Solid Dispersions. (2017, May 17). American Pharmaceutical Review.
  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019, June 30). Indian Journal of Pharmaceutical and Biological Research.
  • A Guide to Improving API Solubility with Spray-Dried Dispersions. Upperton Pharma Solutions.
  • How does co-solvency increase solubility. (2025, November 14). Filo.
  • API Solubility Enhancement Advanced Strategies for Pharmaceutical Development. Pharma Excipients.
  • Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. (2023, April 26). Auctores.
  • Techniques for solubility enhancement of poorly soluble drugs: an overview. (2012, December 12). Journal of Medical Pharmaceutical and Allied Sciences.
  • Techniques for solubility enhancement of poorly soluble drugs: An overview. (2025, August 6).
  • Solubilization techniques used for poorly w
  • Co-solvency: Significance and symbolism. (2025, July 31). Wisdomlib.
  • The effect of temperature and pH on the solubility of quinolone compounds: estimation of he
  • Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. SciSpace.
  • API Solubility and Dissolution Enhancement Via Formul
  • solubility enhancement and cosolvency by madhavi. Slideshare.
  • Ionization equilibria of fluoroquinolones in aqueous solutions. K1-K5...
  • Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal.
  • EUDRATEC® SoluFlow: Free-flowing amorphous solid dispersions for enhanced drug solubility. (2022, March 9). YouTube.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties. (2023, May 4). DTIC.
  • Preparation and nanoformulation of new quinolone scaffold-based anticancer agents: Enhancing solubility for better cellular delivery. (2017, July 15). PubMed.
  • Technical Support Center: Troubleshooting Compound X Solubility. Benchchem.
  • Study of Cyclodextrin/Fluoroquinolone Inclusion Complexes by Capillary Electrophoresis. (2025, August 8).
  • solubility experimental methods.pptx. Slideshare.
  • PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. (2018, July 2).
  • The pH-solubility profiles of levofloxacin hemihydrate and ciprofloxacin lactate.
  • The pH/solubility profile of norfloxacin.
  • Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective. PubMed Central.
  • Quinolone Derivative Physicochemical Studies: Phase Equilibria in Water and Alcoholic Solutions, Ionization Constants, and Calorimetric Analyses. (2024, September 20).
  • Solubility, lipophilicity and membrane permeability of some fluoroquinolone antimicrobials. (2016, October 10). PubMed.
  • Structures of salt compounds newly synthesized for solubility enhancement.
  • Modifications of quinolones and fluoroquinolones: hybrid compounds and dual-action molecules. (2018, June 7). PubMed Central.
  • Dissolution Method Troubleshooting: An Industry Perspective. (2022, November 1). Pharmaceutical Technology.
  • Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. University of Greenwich.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central.
  • Dissolution Method Troubleshooting. (2022, November 4). American Pharmaceutical Review.
  • Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. (2023, March 15). RSC Publishing.
  • Drug Solubility. Science Buddies.
  • Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxyl
  • Theoretical and spectroscopic study of ethyl 1,4-dihydro-4-oxoquinoline-3-carboxylate and its 6-fluoro and 8-nitro derivatives in neutral and radical anion forms.
  • Ethyl 4-Oxo-1,4-Dihydroquinoline-3-Carboxylate Exporters & Suppliers. SGT Life Sciences.

Sources

Technical Support Center: A Troubleshooting Guide for the Gould-Jacobs Cyclization Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Gould-Jacobs cyclization reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful quinoline synthesis. Here, we address common challenges encountered during experimentation in a direct question-and-answer format, providing not just solutions but also the underlying scientific reasoning to empower your research.

Understanding the Gould-Jacobs Reaction: A Brief Overview

The Gould-Jacobs reaction is a cornerstone in the synthesis of 4-hydroxyquinolines and their derivatives, which are pivotal structural motifs in numerous pharmaceuticals, including antimalarial and antibacterial agents.[1] The reaction sequence begins with the condensation of an aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate (DEEM), to form an anilidomethylenemalonate intermediate. This is followed by a high-temperature thermal cyclization to yield the 4-hydroxy-3-carboalkoxyquinoline, which exists predominantly in its 4-oxo tautomeric form.[2] Subsequent saponification and decarboxylation can then produce the desired 4-hydroxyquinoline.[1]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Low Yield and Incomplete Reactions

Q1: My Gould-Jacobs reaction is resulting in a low yield of the desired quinolone. What are the common causes and how can I improve it?

Low yields are a frequent challenge in the Gould-Jacobs reaction, often stemming from incomplete cyclization or product degradation.[3] The thermal cyclization step is typically the most demanding, requiring high temperatures, often exceeding 250 °C.[4]

Initial Troubleshooting Steps:

  • Verify Reaction Temperature: Ensure your reaction setup can achieve and maintain the high temperatures required for cyclization. Insufficient heat is a primary reason for incomplete reactions. A thorough time-temperature examination is crucial to optimize the yield.[5]

  • Assess Reagent Purity: The purity of the starting aniline and the malonic ester derivative is critical. Impurities can lead to side reactions and inhibit the desired transformation.

  • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the anilidomethylenemalonate intermediate and the formation of the quinolone product. This will help you determine the optimal reaction time and prevent product degradation from prolonged heating.[6]

dot

Troubleshooting_Low_Yield cluster_solutions Corrective Actions start Low Yield Observed optimize Systematic Optimization start->optimize check_temp Verify Cyclization Temperature (Often >250 °C) incomplete_cyclization Incomplete Cyclization? check_temp->incomplete_cyclization check_reagents Assess Reagent Purity & Stoichiometry check_time Monitor Reaction Progress (TLC/LC-MS) degradation Product Degradation? check_time->degradation optimize->check_temp Temperature optimize->check_reagents Reagents optimize->check_time Time solution_temp Increase Temperature or Use Higher Boiling Solvent incomplete_cyclization->solution_temp Yes improved_yield Improved Yield solution_time Reduce Reaction Time degradation->solution_time Yes solution_temp->improved_yield solution_time->improved_yield

Caption: Troubleshooting workflow for low yields.

Q2: I've confirmed my temperature is high enough, but the cyclization is still incomplete. What else can I do?

If high temperatures alone are not sufficient, consider the following:

  • Solvent Choice: The use of a high-boiling, inert solvent is crucial for effective heat transfer and to maintain a consistent reaction temperature. Commonly used solvents include Dowtherm A and diphenyl ether.[3] These solvents are often difficult to remove, so careful consideration of the workup procedure is necessary.[3]

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields by rapidly and efficiently heating the reaction mixture to temperatures above its boiling point.[7]

  • Alternative Reagents: For substrates that are sensitive to high temperatures, Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) can catalyze the cyclization under milder conditions (e.g., 80-100 °C).[8]

Side Reactions and Impurities

Q3: I'm observing the formation of significant byproducts. What are the common side reactions in a Gould-Jacobs synthesis?

The high temperatures required for the Gould-Jacobs reaction can lead to several side reactions:

  • Thermal Decomposition: Prolonged heating can cause the starting materials, intermediate, or product to decompose, often resulting in tar formation.[9] This is why careful monitoring of the reaction time is essential.

  • Decarboxylation: At very high temperatures and pressures, the ester group of the product can be cleaved, leading to the decarboxylated 4-hydroxyquinoline.[5] While this may be the desired final product after a separate saponification and decarboxylation sequence, its premature formation can complicate purification.

  • Alternative Cyclization Pathways: With certain substrates, alternative intramolecular ring closures can occur, leading to isomeric byproducts.[10]

Q4: How can I minimize the formation of these byproducts?

  • Optimize Temperature and Time: A systematic optimization of the reaction temperature and time is the most effective way to minimize byproduct formation. Aim for the lowest temperature and shortest time that provides a reasonable conversion to the desired product.[5]

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative decomposition of the reactants and products at high temperatures.

Regioselectivity with Substituted Anilines

Q5: I am using a meta-substituted aniline and obtaining a mixture of regioisomers. How can I control the regioselectivity of the cyclization?

The cyclization of an asymmetrically substituted aniline can occur at either of the two ortho positions, leading to a mixture of products.[3] The regioselectivity is governed by a combination of steric and electronic factors.

  • Steric Hindrance: Bulky substituents on the aniline ring will sterically hinder cyclization at the adjacent ortho position, favoring cyclization at the less hindered site.

  • Electronic Effects: Electron-donating groups on the aniline ring generally activate the ortho and para positions for electrophilic aromatic substitution, which is the nature of the cyclization step. Conversely, electron-withdrawing groups deactivate these positions. The interplay of these electronic effects can influence the preferred site of cyclization.

Strategies for Controlling Regioselectivity:

While precise control can be challenging, you can influence the regioselectivity by:

  • Substituent Choice: If possible, choose substituents on the aniline that strongly favor one ortho position over the other, either through significant steric bulk or strong electronic directing effects.

  • Reaction Conditions: In some cases, adjusting the reaction temperature or using a different catalyst or solvent system may slightly alter the ratio of regioisomers. However, this is often less impactful than the inherent directing effects of the substituents.

  • Alternative Synthetic Routes: If a specific regioisomer is required and cannot be obtained selectively through the Gould-Jacobs reaction, consider alternative quinoline syntheses such as the Conrad-Limpach or Friedländer synthesis, which may offer better regiocontrol for your specific target molecule.

Workup and Purification

Q6: The high-boiling solvent I used (e.g., Dowtherm A, diphenyl ether) is difficult to remove during the workup. What are the best methods for its removal?

Removing high-boiling solvents is a common challenge. Here are some effective strategies:

  • Precipitation and Filtration: Often, the quinolone product will precipitate from the high-boiling solvent upon cooling.[6] This can be further encouraged by the addition of a non-polar solvent like hexane or cyclohexane. The product can then be collected by filtration.

  • Aqueous Extraction: If the product is soluble in a common organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane), you can dilute the reaction mixture with this solvent and then perform multiple washes with water to remove the high-boiling polar solvent.[11]

  • Distillation: If the product is significantly less volatile than the high-boiling solvent, simple or vacuum distillation can be used to remove the solvent.[12]

  • Chromatography: If other methods fail, column chromatography can be used to separate the product from the high-boiling solvent. However, this is often a less practical solution for large-scale reactions.

Table 1: Comparison of High-Boiling Solvents for Gould-Jacobs Cyclization

SolventBoiling Point (°C)AdvantagesDisadvantages
Diphenyl ether 259Excellent heat transfer, relatively inert.Can be difficult to remove, characteristic odor.
Dowtherm A 257Eutectic mixture of diphenyl ether and biphenyl, lower melting point than diphenyl ether.Similar removal challenges to diphenyl ether.
Mineral Oil >300Inexpensive, inert, very high boiling point.Can be very difficult to remove completely, may require extensive purification.

Experimental Protocols

Protocol 1: Classical Thermal Synthesis of Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate

This protocol describes a traditional approach using a high-boiling solvent.

Step 1: Formation of the Anilidomethylenemalonate Intermediate

  • In a round-bottom flask, combine the substituted aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).

  • Heat the mixture to 100-130 °C for 1-2 hours.

  • Monitor the reaction by TLC to confirm the formation of the intermediate.

  • Remove the ethanol byproduct under reduced pressure.

Step 2: Thermal Cyclization

  • Dissolve the crude anilidomethylenemalonate intermediate in a high-boiling solvent (e.g., diphenyl ether, approximately 5-10 mL per gram of intermediate).

  • Heat the solution to a vigorous reflux (around 250 °C) for 30-60 minutes.

  • Cool the reaction mixture to room temperature to allow the product to precipitate.

  • Add a non-polar solvent (e.g., hexane) to aid precipitation and collect the solid by filtration.

Protocol 2: Microwave-Assisted Synthesis of Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate

This modern approach offers faster reaction times and often improved yields.[6]

  • In a microwave-safe reaction vial, combine the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (3.0 eq). The excess DEEM acts as both a reagent and a solvent.

  • Seal the vial and place it in a microwave reactor.

  • Heat the mixture to the desired temperature (e.g., 250-300 °C) and hold for the optimized time (typically 5-15 minutes).[5]

  • After the reaction, cool the vial to room temperature. The product should precipitate.

  • Filter the solid product and wash with a cold solvent such as acetonitrile.

  • Dry the product under vacuum.

dot

Reaction_Workflow start Start aniline Aniline Derivative start->aniline deem Diethyl Ethoxymethylenemalonate (DEEM) start->deem condensation Condensation (100-130 °C) aniline->condensation deem->condensation intermediate Anilidomethylenemalonate Intermediate condensation->intermediate cyclization Thermal Cyclization (>250 °C) intermediate->cyclization product Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate cyclization->product saponification Saponification (NaOH) product->saponification acid Quinoline-3-carboxylic Acid saponification->acid decarboxylation Decarboxylation (Heat) acid->decarboxylation final_product 4-Hydroxyquinoline decarboxylation->final_product end End final_product->end

Sources

Optimization of catalyst for Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Target Molecule: Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the technical support center for the synthesis of this compound. This molecule is a key intermediate in the development of fluoroquinolone antibiotics, a critical class of therapeutic agents.[1] The synthesis, most classically achieved via the Gould-Jacobs reaction, involves the condensation of a substituted aniline with a malonic ester derivative, followed by a high-temperature thermal cyclization.[2][3]

This guide is designed to provide practical, in-depth troubleshooting advice and optimization strategies. As your virtual application scientist, my goal is to move beyond simple procedural lists and explain the underlying chemical principles that govern reaction outcomes. Here, you will find field-proven insights to help you overcome common challenges, enhance yield and purity, and ensure the robustness of your synthetic protocol.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis. The solutions are based on established chemical principles and literature-precedent.

Q1: My overall reaction yield is consistently low (<40%). What are the primary factors to investigate?

Low yield is the most frequent challenge in this synthesis, often stemming from an incomplete thermal cyclization step or degradation of the product.[4] The cyclization requires significant thermal energy to overcome its activation barrier.[3]

Primary Causes & Solutions:

  • Insufficient Cyclization Temperature: The key intramolecular cyclization step has a high energy barrier and typically requires temperatures of ~250 °C or higher.[3][4]

    • Solution A (Thermal): Ensure your reaction is conducted in a high-boiling point, inert solvent capable of reaching and maintaining this temperature. Common choices include Dowtherm A, diphenyl ether, or mineral oil. Using an appropriate high-boiling solvent has been shown to increase yields to as high as 95%.[4][5]

    • Solution B (Modern Alternative): Switch to a microwave-assisted protocol. Microwave irradiation can dramatically shorten reaction times and improve yields by efficiently delivering energy for the cyclization.[3][6] Studies have shown that increasing the microwave temperature from 250 °C to 300 °C can significantly boost product yield.[6]

  • Product Decomposition: While high heat is necessary, prolonged exposure can lead to the degradation of your final product, especially in the presence of impurities.[4][5]

    • Solution: Optimize the heating duration. For a given temperature, conduct a time-course study (e.g., sampling every 30 minutes) to find the point of maximum product concentration before degradation becomes significant. For microwave synthesis, reaction times can be as short as 5-20 minutes.[6]

  • Incomplete Initial Condensation: The first step is the formation of the anilidomethylenemalonate intermediate. If this reaction is incomplete, the overall yield will be limited.

    • Solution: Ensure the complete removal of the ethanol byproduct formed during the initial condensation of the aniline and diethyl ethoxymethylenemalonate (DEEM). This is typically done by heating at a lower temperature (100-130 °C) and applying a vacuum before proceeding to the high-temperature cyclization.[3] Monitoring this first step by TLC is highly recommended.

Q2: I'm observing significant side products and impurities in my final material. How can I improve selectivity?

The formation of side products is often linked to the harsh conditions required for the thermal cyclization.

Primary Causes & Solutions:

  • Regioisomer Formation: If you are using an asymmetrically substituted aniline, cyclization can occur at two different ortho positions relative to the amine, leading to a mixture of regioisomers. This outcome is governed by both steric and electronic factors.[4][5]

    • Solution: While difficult to control in the Gould-Jacobs reaction, the choice of starting material is key. If possible, select an aniline derivative where one ortho position is blocked or electronically disfavored for cyclization. If this is not an option, you must rely on robust chromatographic separation to isolate the desired isomer.

  • Intermolecular Reactions: At high temperatures, intermediates can react with each other rather than cyclizing, leading to polymeric materials or other undesired adducts.

    • Solution: Employing a high-boiling solvent, as mentioned for improving yield, also serves to better solvate the intermediates and favor intramolecular cyclization over intermolecular side reactions. Ensure efficient stirring to maintain thermal homogeneity and avoid localized "hot spots" where degradation is more likely.

Q3: I am attempting a palladium-catalyzed version of this synthesis and the catalyst appears to deactivate. What are the causes and remedies?

While the classical Gould-Jacobs reaction is thermal, modern quinolone syntheses often employ transition metal catalysts (e.g., Palladium, Copper) for related C-N and C-C bond formations.[7][8][9] Catalyst deactivation is a common issue in these systems.

Primary Causes & Solutions:

  • Reduction of Active Catalyst: In many catalytic cycles for quinolone synthesis, the active species is Pd(II). Under reaction conditions, especially at high temperatures or in the presence of reducing agents (like amines or solvents), Pd(II) can be reduced to catalytically inactive Pd(0) nanoparticles (palladium black).[10]

    • Solution: Introduce a mild oxidant into the reaction mixture to regenerate the active Pd(II) state from Pd(0). Benzoquinone (BQ) is often used for this purpose.[10] This creates a redox-neutral process, keeping the palladium in its active catalytic state.

  • Thermal Degradation (Sintering): At high temperatures, fine catalyst particles can clump together, or "sinter."[11][12] This process reduces the available surface area of the catalyst, leading to a drop in activity.[12]

    • Solution: Anchor the catalyst on a thermally stable support (e.g., alumina, silica). Heterogeneous catalysts are often more resistant to sintering than homogeneous ones. If using a homogeneous catalyst, carefully control the temperature to the minimum required for efficient turnover.

  • Poisoning: Impurities in the starting materials or solvent, particularly sulfur- or phosphorus-containing compounds, can irreversibly bind to the active sites of the catalyst, "poisoning" it.[11]

    • Solution: Ensure the highest purity of all reagents and solvents. Passing solvents through a column of activated alumina can remove many common catalyst poisons.

Frequently Asked Questions (FAQs)

Q: What is the role of a catalyst in the traditional Gould-Jacobs reaction? A: The traditional Gould-Jacobs reaction is not catalytic; it is driven by thermal energy.[2][3] The "catalyst" in this context is heat, which is used to overcome the activation energy for the intramolecular electrocyclization. However, optimizing the reaction often involves strategies common to catalysis, such as managing temperature and reaction time to maximize product formation and minimize degradation.[4]

Q: Can I use a different malonic ester derivative besides diethyl ethoxymethylenemalonate (DEEM)? A: Yes, other acyl malonic esters can be used.[2] The choice of the ester group can influence the reaction, but DEEM is the most commonly cited reagent for this class of synthesis.[1][3]

Q: Is it necessary to hydrolyze and decarboxylate the resulting ester? A: This depends on the target molecule. For the synthesis of this compound, the ethyl ester is the final product. If the corresponding carboxylic acid is desired (a common step in producing final antibiotic drugs), then a subsequent saponification (hydrolysis) step using a base like NaOH followed by acidification is necessary.[2][13]

Experimental Protocols & Data

Protocol: Microwave-Assisted Synthesis

This protocol is adapted from modern methodologies that significantly improve reaction efficiency over classical thermal methods.[3][6]

  • Reagent Preparation: In a 5 mL microwave reaction vial equipped with a magnetic stir bar, combine 3-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM, 2.0-3.0 eq). The excess DEEM can serve as both a reagent and a solvent.[6]

  • Initial Condensation (Optional but Recommended): Heat the mixture at 120 °C for 1 hour (conventional heating or microwave) to form the anilidomethylenemalonate intermediate. Monitor by TLC until the aniline is consumed.

  • Microwave Cyclization: Seal the vial and place it in a microwave reactor. Heat the mixture to 250-300 °C and hold for 5-20 minutes. Safety Precaution: This reaction generates high pressure (up to 24 bar); use only certified microwave vials and operate the reactor according to manufacturer specifications.[6]

  • Product Isolation: After the reaction, cool the vial to room temperature. The product should precipitate from the excess DEEM.

  • Purification: Filter the solid product and wash thoroughly with a cold solvent like acetonitrile or ethanol to remove unreacted DEEM.

  • Analysis: Dry the solid under vacuum. Confirm the structure and purity via ¹H NMR, ¹³C NMR, LC-MS, and melting point analysis.

Data Presentation: Effect of Reaction Conditions on Yield

The following table summarizes typical results from an optimization study for the microwave-assisted Gould-Jacobs reaction, demonstrating the critical interplay between temperature and time.

EntryTemperature (°C)Time (min)Pressure (bar)Yield (%)Analysis
12502018~10%The temperature is insufficient for efficient cyclization, even with extended time. The primary component is the uncyclized intermediate.[6]
2300524~47%A significant increase in yield is observed at a higher temperature, even with a much shorter reaction time.[6]
33002024~28%Prolonged heating at the optimal temperature leads to product degradation, resulting in a lower isolated yield.[6]

Visualizations & Workflows

Troubleshooting Workflow: Low Reaction Yield

The following diagram outlines a logical workflow for diagnosing and solving the problem of low product yield in the Gould-Jacobs synthesis.

Troubleshooting_Low_Yield Start Problem: Low Yield Check_Condensation Step 1: Verify Intermediate Formation (TLC, NMR of crude mixture) Start->Check_Condensation Condensation_OK Intermediate Formed? Check_Condensation->Condensation_OK Incomplete_Condensation Action: Incomplete Condensation - Ensure 1:1 stoichiometry - Heat at 100-130°C to completion - Remove EtOH byproduct under vacuum Condensation_OK->Incomplete_Condensation No Check_Cyclization Step 2: Evaluate Cyclization Conditions Condensation_OK->Check_Cyclization Yes Incomplete_Condensation->Check_Condensation Re-run Conditions_OK Sufficient Energy? Check_Cyclization->Conditions_OK Insufficient_Energy Action: Insufficient Energy - Increase temperature (>250°C) - Use high-boiling solvent (e.g., Dowtherm A) - Switch to Microwave Protocol (250-300°C) Conditions_OK->Insufficient_Energy No Check_Degradation Step 3: Check for Product Degradation (TLC for spots other than product/SM) Conditions_OK->Check_Degradation Yes Insufficient_Energy->Check_Cyclization Re-run Degradation_Present Degradation Observed? Check_Degradation->Degradation_Present No_Degradation Yield Improved Degradation_Present->No_Degradation No Reduce_Time Action: Degradation Present - Reduce reaction time - Perform time-course study to find optimal duration Degradation_Present->Reduce_Time Yes Reduce_Time->Check_Degradation Re-run

Caption: A step-by-step decision diagram for troubleshooting low product yield.

References

  • BenchChem. Optimization of reaction conditions for quinolone synthesis.
  • ResearchGate.
  • Wikipedia. Gould–Jacobs reaction. [Link]

  • Semantic Scholar.
  • PubMed Central (PMC). Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions. [Link]

  • MDPI. Effective Synthesis of 4-Quinolones by Reductive Cyclization of 2′-Nitrochalcones Using Formic Acid as a CO Surrogate. [Link]

  • Preprints.org. An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. [Link]

  • Química Organica.org. Synthesis of Fluoroquinolone Antibiotics. [Link]

  • SAE International. High Temperature Deactivation of Three-Way Catalyst. [Link]

  • National Institutes of Health (NIH). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. [Link]

  • MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

  • ChemInform. Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate. [Link]

  • BenchChem. Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis.
  • YouTube. What Is Catalyst Deactivation?. [Link]

  • YouTube. Catalyst deactivation. [Link]

  • RSC Publishing. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. [Link]

  • Biotage. Gould-Jacobs Quinoline-forming Reaction.
  • ResearchGate. Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. [Link]

  • ResearchGate. 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • PubMed Central (NIH). Effective Synthesis of 4-Quinolones by Reductive Cyclization of 2′-Nitrochalcones Using Formic Acid as a CO Surrogate. [Link]

  • PubMed Central (PMC). The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. [Link]

  • PubMed. Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. [Link]

  • YouTube. Organic Chemistry - Gould-Jacobs Reaction Mechanism. [Link]

  • PubMed. Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. [Link]

  • Organic Chemistry Portal. Synthesis of 4-quinolones. [Link]

Sources

Technical Support Center: Synthesis of Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this synthetic procedure. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the successful and efficient production of this key fluoroquinolone intermediate.

Introduction to the Synthesis

The synthesis of Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is predominantly achieved through the Gould-Jacobs reaction. This robust method involves two primary stages: the condensation of 4-fluoroaniline with diethyl ethoxymethylenemalonate (DEEMM), followed by a high-temperature thermal cyclization. While the reaction is well-established, careful control of reaction parameters is crucial to minimize the formation of impurities and maximize yield and purity.

Common Impurities and Their Formation

Understanding the potential impurities is the first step in troubleshooting your synthesis. The high-temperature nature of the Gould-Jacobs reaction can lead to several side products.

Impurity Type Structure/Description Primary Cause of Formation
Unreacted Intermediate Diethyl (4-fluoroanilino)methylenemalonateIncomplete thermal cyclization.
Isomeric Impurities e.g., Ethyl 8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylatePresence of positional isomers (e.g., 2-fluoroaniline) in the 4-fluoroaniline starting material.
Degradation Products Decarboxylated or de-ethylated quinolone coreExcessive temperature or prolonged heating during cyclization.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues you may encounter during the synthesis and purification of Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate.

Synthesis & Reaction Monitoring

Q1: My reaction mixture is turning dark brown or black during the thermal cyclization step. What is causing this, and how can I prevent it?

A1: Dark discoloration is a common indicator of thermal decomposition. The high temperatures required for the cyclization of the anilinomethylenemalonate intermediate can lead to the formation of degradation byproducts.[1][2]

  • Causality: The Gould-Jacobs reaction requires temperatures often exceeding 250°C for efficient cyclization.[1] However, prolonged exposure to such high temperatures can cause the product and intermediates to degrade.

  • Troubleshooting Steps:

    • Temperature Optimization: Carefully control the temperature of the high-boiling solvent (e.g., diphenyl ether or Dowtherm A). Start with a temperature at the lower end of the recommended range (around 240-250°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Reaction Time: Minimize the reaction time at the peak temperature. Once the starting intermediate is consumed (as indicated by TLC/HPLC), cool the reaction mixture promptly.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation at high temperatures.

Q2: My final product yield is consistently low, even though my starting materials are pure. What are the likely causes?

A2: Low yields can stem from several factors, with incomplete cyclization being a primary suspect.

  • Causality: The thermal cyclization is an equilibrium-driven process, and insufficient temperature or reaction time can leave a significant amount of the diethyl (4-fluoroanilino)methylenemalonate intermediate unreacted.[3]

  • Troubleshooting Steps:

    • Verify Cyclization Temperature: Ensure your heating mantle and thermometer are calibrated correctly. A temperature even 10-15°C below the optimum can drastically slow down the cyclization.

    • Monitor Intermediate Consumption: Use TLC or HPLC to track the disappearance of the intermediate. The reaction should only be stopped once the intermediate is no longer detectable.

    • Solvent Choice: Ensure the high-boiling solvent is appropriate and of good quality. Solvents like diphenyl ether or Dowtherm A are commonly used to achieve the necessary high temperatures.[2]

Impurity Identification & Removal

Q3: I've identified an impurity with a similar mass to my product in the LC-MS analysis. What could it be, and how do I get rid of it?

A3: An impurity with a similar mass is likely an isomer of your target compound.

  • Causality: The Gould-Jacobs reaction's regioselectivity is dependent on the substitution pattern of the starting aniline.[2] If your 4-fluoroaniline starting material is contaminated with other fluoroaniline isomers (e.g., 2-fluoroaniline or 3-fluoroaniline), you will form the corresponding quinolone isomers.[1]

  • Troubleshooting Steps:

    • Starting Material Purity Check: Before starting the synthesis, analyze your 4-fluoroaniline by Gas Chromatography (GC) or HPLC to check for isomeric impurities.[4]

    • Purification by Recrystallization: Isomeric impurities can often be removed by careful recrystallization. Experiment with different solvent systems. A good starting point is a polar solvent like ethanol or a mixture of solvents such as n-hexane/acetone or n-hexane/ethyl acetate.[5]

    • Column Chromatography: If recrystallization is ineffective, flash column chromatography on silica gel can be used to separate the isomers.

Q4: My NMR spectrum shows the presence of the diethyl (4-fluoroanilino)methylenemalonate intermediate in my final product. How can I remove it?

A4: The presence of the uncyclized intermediate indicates an incomplete reaction.

  • Causality: As mentioned in Q2, insufficient heating (either temperature or time) during the cyclization step is the direct cause.

  • Troubleshooting Steps:

    • Re-subject to Reaction Conditions: If the amount of intermediate is significant, you can re-subject the crude product to the cyclization conditions for a longer duration or at a slightly higher temperature.

    • Purification: This intermediate is generally more soluble in non-polar solvents than the cyclized quinolone product. Washing the crude solid with a solvent like diethyl ether or hexane can help remove it. Recrystallization is also highly effective.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
  • Condensation: In a round-bottom flask, combine equimolar amounts of 4-fluoroaniline and diethyl ethoxymethylenemalonate. Heat the mixture to 100-130°C for 1-2 hours. The reaction can be monitored by the evolution of ethanol.

  • Cyclization: To the crude anilidomethylenemalonate intermediate, add a high-boiling solvent such as diphenyl ether. Heat the mixture to 250°C under a nitrogen atmosphere for 30-60 minutes. Monitor the reaction by TLC until the intermediate is consumed.

  • Work-up and Purification: Cool the reaction mixture to room temperature. Add a non-polar solvent such as hexane to precipitate the crude product. Collect the solid by filtration and wash with hexane to remove the high-boiling solvent. The crude product can be further purified by recrystallization from ethanol or another suitable solvent.

Protocol 2: Purity Analysis by HPLC-MS
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Detection: UV detection at a suitable wavelength (e.g., 254 nm) and Mass Spectrometry (MS) for mass identification.[6]

Visualizing the Workflow

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification & Analysis cluster_troubleshooting Troubleshooting Loops Start 4-Fluoroaniline + Diethyl Ethoxymethylenemalonate Condensation Condensation (100-130°C) Start->Condensation Intermediate Diethyl (4-fluoroanilino)methylenemalonate Condensation->Intermediate Cyclization Thermal Cyclization (250°C in Diphenyl Ether) Intermediate->Cyclization Crude_Product Crude Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate Cyclization->Crude_Product Incomplete_Cyclization Incomplete Cyclization? Cyclization->Incomplete_Cyclization Precipitation Precipitation with Hexane Crude_Product->Precipitation Filtration Filtration & Washing Precipitation->Filtration Recrystallization Recrystallization (e.g., Ethanol) Filtration->Recrystallization Pure_Product Pure Product Recrystallization->Pure_Product Analysis HPLC-MS Analysis Pure_Product->Analysis Isomeric_Impurity Isomeric Impurity? Analysis->Isomeric_Impurity Incomplete_Cyclization->Intermediate Re-run Cyclization Isomeric_Impurity->Recrystallization Optimize Recrystallization

Caption: Workflow for the synthesis and purification of Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate.

References

  • University of Rochester. (n.d.). Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]

  • Samanidou, V. F., & Ioannou, A. S. (2016). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones. National Institutes of Health. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2006). Preparation and LC/MS/MS Analysis of Honey for Fluoroquinolone Residues. Retrieved from [Link]

  • ResearchGate. (n.d.). Spectra of standard solutions of impurities: 1 = fluoroquinolonic acid; 2 = desfluoro compound. Retrieved from [Link]

  • Wikipedia. (2023). Gould–Jacobs reaction. Retrieved from [Link]

  • Khan, F. N., Mittal, S., Anjum, S., Hathwar, V. R., & Ng, S. W. (2012). Ethyl 6-chloro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1439. Retrieved from [Link]

  • Yeole, R. D., Lawand, S. V., Bhavsar, S. B., & Deshpande, P. K. (2006). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences, 68(3), 331. Retrieved from [Link]

  • Reddy, J. R., et al. (2016). Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. Bioorganic & Medicinal Chemistry Letters, 26(2), 643-648. Retrieved from [Link]

  • Sharma, P., & Kumar, A. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Medicinal Chemistry. Retrieved from [Link]

  • Li, Y., et al. (2023). Multiresidue Determination of 26 Quinolones in Poultry Feathers Using UPLC-MS/MS and Their Application in Residue Monitoring. Molecules, 28(9), 3738. Retrieved from [Link]

  • Kasprowicz, D. J., & Kwiecień, H. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(21), 6679. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1 Synthesis of ethyl 4-hydroxy-7(trifluoromethyl)quinoline3-carboxylate. Retrieved from [Link]

  • Wicht, K. J., et al. (2021). Synthesis of Deuterated Endochin-Like Quinolones. ACS Omega, 6(41), 27285-27293. Retrieved from [Link]

  • Horta, P., et al. (2018). On the ordeal of quinolone preparation via cyclisation of aryl-enamines; synthesis and structure of ethyl 6-methyl-7-iodo-4-(3-iodo-4-methylphenoxy)-quinoline-3-carboxylate. Zeitschrift für Naturforschung B, 73(9-10), 765-773. Retrieved from [Link]

  • Garudachari, B., et al. (2013). Crystal structure of ethyl 6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate, C13H13NO3. Zeitschrift für Kristallographie-New Crystal Structures, 228(3), 301-302. Retrieved from [Link]

  • Al-Qawasmeh, R. A. (2012). Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o2533. Retrieved from [Link]

  • Kumar, A., & Kumar, A. (2016). Metal-free synthesis of quinoline-2,4-dicarboxylate derivatives using aryl amines and acetylenedicarboxylates through a pseudo three-component reaction. Organic & Biomolecular Chemistry, 14(34), 8084-8091. Retrieved from [Link]

  • Kappe, C. O., & Stadler, A. (2005). Thermal Cyclization of 3Acyl4-azidopyridines to Isoxazolo[4,3-c]pyridines. Molecules, 10(1), 107-115. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of quinolone analogues: 7-[2-aminomethylaziridin-1-yl]. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis and scale-up of Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide actionable solutions to common challenges encountered during this synthesis. We will delve into the mechanistic reasoning behind the procedural steps, offering field-tested insights to ensure a robust and scalable process.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

The most established and widely used method is the Gould-Jacobs reaction .[1][2] This reaction provides a reliable pathway to the 4-quinolone core structure. The synthesis begins with the condensation of a substituted aniline, in this case, 4-fluoroaniline, with an alkoxymethylenemalonate ester, typically diethyl ethoxymethylenemalonate (DEEM).[3][4] This is followed by a high-temperature thermal cyclization to form the quinoline ring system.[4][5]

Q2: Can you briefly explain the mechanism of the Gould-Jacobs reaction in this context?

Certainly. The reaction proceeds in two primary stages:

  • Condensation: The synthesis starts with a nucleophilic attack from the amino group of 4-fluoroaniline on the electron-deficient double bond of diethyl ethoxymethylenemalonate. This is followed by the elimination of an ethanol molecule to form the key intermediate, diethyl 2-((4-fluorophenylamino)methylene)malonate.[2]

  • Thermal Cyclization: This step requires significant thermal energy (typically >250 °C) to drive a 6-electron electrocyclization.[2][4] The intermediate cyclizes, and another molecule of ethanol is eliminated to form the stable aromatic quinolone ring system. The high temperature is necessary to overcome the activation energy for this intramolecular reaction.[4]

Below is a diagram illustrating the general workflow for this synthesis.

cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Isolation & Purification A 4-Fluoroaniline C Anilidomethylenemalonate Intermediate A->C Heat (100-130°C) - EtOH B Diethyl Ethoxymethylenemalonate (DEEM) B->C Heat (100-130°C) - EtOH E This compound C->E Heat (>250°C) - EtOH D High-Boiling Solvent (e.g., Dowtherm A) F Crude Product E->F G Pure Product F->G Recrystallization (e.g., Ethanol, DMF)

Caption: General workflow for the Gould-Jacobs synthesis of the target quinolone.

Troubleshooting Guide for Scale-Up Synthesis

Scaling up a synthesis from the bench to a pilot or production scale often introduces new challenges. This section addresses specific issues you may encounter.

Problem 1: Low Yield or Incomplete Cyclization

Q: My overall yield is significantly lower than expected on a larger scale, and I'm isolating a large amount of the uncyclized anilidomethylenemalonate intermediate. What's going wrong?

This is a classic scale-up issue related to thermal energy.

  • Causality: The thermal cyclization step is highly endothermic and requires maintaining a consistently high temperature throughout the reaction mass.[4] On a larger scale, inefficient heat transfer can lead to "cold spots" within the reactor, preventing the reaction from reaching the necessary activation energy for cyclization. High-boiling point solvents like Dowtherm A or diphenyl ether are used to achieve these temperatures, but their effective mixing and heating are critical.[4]

  • Solutions & Probing Questions:

    • Is your heating mantle/oil bath adequate for the reactor size? Ensure uniform heating. Consider using a reactor with an overhead mechanical stirrer for efficient mixing to eliminate thermal gradients.

    • Are you certain about the internal reaction temperature? Use a calibrated temperature probe placed directly in the reaction mixture, not just monitoring the external bath temperature.

    • Have you considered alternative energy sources? Microwave-assisted synthesis has been shown to dramatically improve yields and reduce reaction times by providing rapid and uniform heating.[3][6] A reaction that takes hours with conventional heating might be completed in minutes under microwave irradiation.[3]

ParameterConventional HeatingMicrowave-Assisted HeatingRationale
Temperature >250 °C[2]250-300 °C[6]Reaching the high activation energy for cyclization.
Time Several hours5-20 minutes[3][6]Efficient and uniform energy transfer.
Typical Yield Can be low/variableOften higher and more reproducible[6]Minimizes byproduct formation from prolonged heat exposure.
Problem 2: Product Darkening and Tar Formation

Q: My final product is dark brown or black, and purification is difficult due to tar-like impurities. How can I prevent this?

Product darkening is indicative of decomposition and side reactions, often exacerbated by the harsh conditions required for cyclization.

  • Causality: At temperatures exceeding 250 °C, organic molecules, including your starting materials, intermediate, and product, can begin to decompose or polymerize.[4] This is a common issue in syntheses requiring drastic conditions.[7]

  • Solutions & Probing Questions:

    • How are you removing the ethanol byproduct from the condensation step? Ensure the ethanol from the initial condensation is thoroughly removed under reduced pressure before proceeding to the high-temperature cyclization.[2] Trapped ethanol can create pressure and promote side reactions at high temperatures.

    • Can you lower the cyclization temperature? The use of a cyclization catalyst can significantly lower the required temperature. Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) is an excellent alternative that can promote cyclization at temperatures as low as 80-100 °C, thus preventing thermal decomposition.[3]

    • Is your starting aniline pure? Impurities in the 4-fluoroaniline can act as catalysts for polymerization or lead to colored byproducts.

Start Start Troubleshooting Problem Low Yield or Incomplete Reaction? Start->Problem Impurity Product Darkening or Tar Formation? Problem->Impurity No TempCheck Is internal T > 250°C and uniform? Problem->TempCheck Yes CatalystCheck Using harsh thermal conditions? Impurity->CatalystCheck Yes TempCheck->Impurity Yes HeatSol Improve Heating/Stirring or Use Microwave Synthesis TempCheck->HeatSol No TempCheck_No No TempCheck_Yes Yes CatalystSol Use Eaton's Reagent for cyclization at lower temp (80-100°C) CatalystCheck->CatalystSol Yes PurityCheck Are starting materials pure? CatalystCheck->PurityCheck No PurifySol Purify 4-fluoroaniline and DEEM before use PurityCheck->PurifySol No CatalystCheck_Yes Yes CatalystCheck_No No PurityCheck_No No

Caption: A troubleshooting decision tree for common scale-up issues.

Problem 3: Difficult Product Isolation and Purification

Q: The product precipitates from the high-boiling solvent, but it's oily or difficult to filter. What's the best way to isolate and purify the product at scale?

  • Causality: The solubility of your product in the reaction solvent (like Dowtherm A) drops significantly upon cooling, causing it to precipitate. However, residual solvent can make the solid sticky.

  • Solutions:

    • Solvent Slurry: After cooling the reaction mixture, add a non-polar solvent in which the product is insoluble but the high-boiling solvent is soluble (e.g., hexane or heptane). Stir this slurry vigorously. This will "wash" the Dowtherm A off the surface of your product, resulting in a more crystalline and filterable solid.

    • Recrystallization Solvent: The crude product should be filtered and washed thoroughly with a cold, non-polar solvent. For final purification, recrystallization from a suitable solvent like ethanol, acetonitrile, or DMF is recommended to remove any remaining impurities.[6]

Experimental Protocols

Protocol 1: Classical Thermal Synthesis

This protocol uses a high-boiling inert solvent for the cyclization step.[2]

  • Condensation:

    • In a round-bottom flask equipped with a condenser and a mechanical stirrer, combine 4-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

    • Heat the mixture at 120-130 °C for 2 hours. Monitor the reaction by TLC to confirm the formation of the anilidomethylenemalonate intermediate.

    • After the reaction is complete, remove the ethanol byproduct under reduced pressure.

  • Cyclization:

    • Add a high-boiling solvent (e.g., Dowtherm A) to the flask containing the intermediate. Use enough solvent to ensure good stirring.

    • Heat the mixture to 250-260 °C and maintain this temperature for 30-60 minutes.

    • Monitor the reaction by TLC or HPLC until the intermediate is consumed.

  • Isolation and Purification:

    • Allow the reaction mixture to cool to room temperature. The product should precipitate.

    • Add hexane or a similar non-polar solvent and stir the resulting slurry.

    • Collect the solid product by filtration and wash it thoroughly with cold hexane.

    • Dry the crude product under vacuum.

    • Recrystallize the crude solid from hot ethanol or DMF to obtain the pure this compound.

Protocol 2: Microwave-Assisted Synthesis

This modern approach significantly shortens reaction time.[6]

  • Reaction Setup:

    • In a suitable microwave reactor vial, add 4-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM, 3.0 eq). The excess DEEM can serve as both a reagent and a solvent.[6]

    • Seal the vial and place it in the microwave reactor.

  • Microwave Irradiation:

    • Heat the mixture to 250 °C and hold for 15-20 minutes. The pressure will increase, so ensure the vial is rated for these conditions.

  • Isolation:

    • After the reaction is complete, cool the vial to room temperature. A precipitate of the product should form.

    • Filter the solid product and wash it with a small amount of ice-cold acetonitrile (3 mL).[6]

    • Dry the resulting solid under vacuum. The product is often of high purity (>95%) without further recrystallization.[6]

References

  • Gould–Jacobs reaction - Wikipedia. Available at: [Link]

  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent - MDPI. Available at: [Link]

  • Thermal cyclization mediated synthesis of bioactive 4‐quinolones. - ResearchGate. Available at: [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC - PubMed Central. Available at: [Link]

  • AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd - Biotage. Available at: [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. Available at: [Link]

Sources

Validation & Comparative

Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate vs other quinolone derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Quinolone Derivatives: The Critical Isomeric Distinction Between 2-Carboxylate and 3-Carboxylate Scaffolds

This guide provides a detailed comparison of Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate against the well-established class of 4-oxo-quinoline-3-carboxylate derivatives, which includes blockbuster fluoroquinolone antibiotics. We will dissect the profound impact of positional isomerism on the synthesis, biological mechanism, and therapeutic potential of these compounds, supported by experimental data and validated protocols.

Introduction: A Tale of Two Isomers

The quinolone ring is a privileged scaffold in medicinal chemistry, forming the foundation of countless therapeutic agents.[1][2] Its derivatives are renowned for their broad spectrum of biological activities, including antibacterial, anticancer, antiviral, and anti-inflammatory properties.[2] However, the specific substitution pattern on the quinolone core dictates its pharmacological destiny.

A critical, yet often overlooked, distinction lies in the position of the carboxylic acid (or its ester) moiety. The vast majority of clinically successful quinolone antibiotics , such as Ciprofloxacin and Levofloxacin, are built upon the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid framework. This specific arrangement is essential for their mechanism of action: the inhibition of bacterial type II topoisomerases (DNA gyrase and topoisomerase IV).

This guide focuses on a different, less explored isomer: This compound . By shifting the carboxylate group from the C-3 to the C-2 position, the molecule's steric and electronic properties are fundamentally altered, unlocking a completely different spectrum of biological activities and therapeutic possibilities, primarily steering away from antibacterial action and towards applications in oncology and inflammation.[3][4]

Section 1: The Archetype: 4-Oxo-Quinolone-3-Carboxylates (The Fluoroquinolones)

The 4-oxo-quinoline-3-carboxylate scaffold is the cornerstone of modern antibacterial therapy. The presence of the 3-carboxyl and 4-oxo groups is indispensable for binding to the bacterial DNA gyrase-DNA complex, effectively stalling DNA replication and leading to bacterial cell death.

Core Structure-Activity Relationships (SAR)

The potency and spectrum of these antibiotics are fine-tuned by substitutions at various positions:

  • N-1 Position: A small alkyl or cyclopropyl group (e.g., the cyclopropyl in Ciprofloxacin) is optimal for potent gyrase inhibition.

  • C-6 Position: A fluorine atom dramatically increases cell penetration and gyrase inhibition, giving rise to the "fluoroquinolone" class.

  • C-7 Position: Typically occupied by a piperazine ring or a similar nitrogen-containing heterocycle, this position modulates the antibacterial spectrum, potency, and pharmacokinetic properties.

  • C-8 Position: Can be substituted (e.g., with a fluorine or methoxy group) to enhance activity and reduce the development of resistance.

Figure 1: Key Structure-Activity Relationships for 3-Carboxylate Quinolones.

Section 2: A Divergent Scaffold: this compound

Shifting the functional group to the C-2 position creates a molecule with a distinct synthetic pathway and biological profile. While specific data for the ethyl 6-fluoro ester is sparse, we can infer its properties from related quinoline-2-carboxylic acid derivatives.

Synthesis Strategy: The Gould-Jacobs Reaction

A plausible and versatile route to the 4-oxo-quinoline core is the Gould-Jacobs reaction.[5][6] This method involves the condensation of a substituted aniline with a malonic ester derivative, followed by a high-temperature thermal cyclization.[7][8] For the target 2-carboxylate, the strategy would be adapted to use a pyruvate derivative instead of a malonate.

The causality behind this choice is the need to introduce the carboxylate group at the C-2 position. The reaction of 4-fluoroaniline with an appropriate pyruvate ester derivative would lead to an enamine intermediate, which upon thermal cyclization, would yield the desired quinoline-2-carboxylate scaffold.

Synthesis_Workflow start Starting Materials (4-Fluoroaniline & Diethyl Oxalacetate) step1 Condensation Reaction (Forms Enamine Intermediate) start->step1 step2 Thermal Cyclization (e.g., in Dowtherm A, >250°C) step1->step2 step3 N-Alkylation (with Ethyl Iodide) step2->step3 product Final Product Ethyl 6-fluoro-1-ethyl-4-oxo-1,4-dihydro- quinoline-2-carboxylate step3->product

Figure 2: Plausible Synthetic Workflow for a 2-Carboxylate Quinolone.
Predicted Biological Profile

Based on studies of analogous quinoline-2-carboxylic acids, the topic compound is not expected to possess significant antibacterial activity. Instead, its therapeutic potential likely lies in:

  • Anticancer Activity: Quinoline-2-carboxylic acid has demonstrated significant cytotoxic effects against breast (MCF7) and cervical (HELA) cancer cell lines.[3] The mechanism is distinct from topoisomerase inhibition and may involve chelation of essential metal ions or other cellular targets.[3]

  • Anti-inflammatory and Analgesic Activity: Derivatives of quinoline-2-carboxylic acid have been investigated for these properties, showing promise in animal models.[4][[“]]

  • Antidiabetic Potential: In a direct comparison, quinoline-2-carboxylic acid was a dramatically more potent inhibitor of α-glucosidase (IC50: 9.1 µg/mL) than quinoline-4-carboxylic acid (IC50: 60.2 µg/mL), indicating a potential role in managing blood glucose levels.[10]

Section 3: Head-to-Head Comparison: Performance & Application

The functional divergence between these isomers becomes clear when their performance is compared directly using experimental data from the literature.

Table 1: Comparative Antibacterial Activity (Minimum Inhibitory Concentration, MIC)
Compound ClassRepresentative CompoundTarget OrganismMIC (µg/mL)Mechanism of ActionReference
3-Carboxylate CiprofloxacinE. coli≤0.008 - 0.03DNA Gyrase / Topo IV Inhibition[11][12]
3-Carboxylate CiprofloxacinS. aureus0.12 - 0.5DNA Gyrase / Topo IV Inhibition[11][12]
3-Carboxylate Norfloxacin Derivative (Cpd 7)E. coli1DNA Gyrase / Topo IV Inhibition[11][12]
2-Carboxylate Quinoline-2-Carboxylic AcidE. coli>100 (Generally Inactive)Not Applicable (Does not target Gyrase)[4]
2-Carboxylate Quinoline-2-Carboxylic AcidS. aureus>100 (Generally Inactive)Not Applicable (Does not target Gyrase)[4]

Expert Insight: The 3-carboxylate and 4-oxo groups are perfectly positioned to form a planar structure that chelates magnesium ions within the active site of bacterial DNA gyrase, stabilizing the enzyme-DNA cleavage complex. The 2-carboxylate isomer cannot achieve this critical co-planar geometry, explaining its lack of antibacterial efficacy.

Table 2: Comparative Anticancer Activity (IC50)
Compound ClassRepresentative CompoundCancer Cell LineIC50 (µM)Putative MechanismReference
2-Carboxylate Quinoline-2-Carboxylic AcidMCF7 (Breast)Significant Growth InhibitionMetal Chelation / Other[3]
2-Carboxylate Quinoline-2-Carboxylic AcidHELA (Cervical)Significant Growth InhibitionMetal Chelation / Other[3]
3-Carboxylate Fatty Amide Derivative (8a)A549 (Lung)1.8Cytotoxicity[13]
3-Carboxylate Fatty Amide Derivative (8a)DU145 (Prostate)2.5Cytotoxicity[13]
3-Carboxylate Fatty Amide Derivative (8e)MCF7 (Breast)1.2Cytotoxicity[13]

*Specific IC50 values for the parent acid were not provided, but it was among the most potent in the study.

Expert Insight: While certain 3-carboxylate derivatives can be engineered for cytotoxicity, the 2-carboxylate scaffold appears to possess intrinsic antiproliferative properties that are mechanistically distinct from the classic fluoroquinolones.[3][14] This makes them an attractive starting point for developing novel anticancer agents that may circumvent existing resistance mechanisms.

Section 4: Experimental Methodologies

Trustworthy and reproducible protocols are the bedrock of scientific integrity. The following are representative, self-validating workflows for the synthesis and evaluation of novel quinolone derivatives.

Protocol 1: Synthesis of a 4-Oxo-quinoline-2-carboxylate via Gould-Jacobs Reaction

This protocol is a conceptualized adaptation for the synthesis of the 2-carboxylate scaffold.

  • Step 1: Condensation.

    • In a round-bottom flask equipped with a Dean-Stark apparatus, combine 4-fluoroaniline (1.0 eq), diethyl oxalacetate (1.1 eq), and toluene (approx. 0.5 M).

    • Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

    • Reflux the mixture for 4-6 hours, collecting the water byproduct in the Dean-Stark trap.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the aniline is consumed.

    • Upon completion, cool the mixture and remove the toluene under reduced pressure to yield the crude enamine intermediate.

  • Step 2: Thermal Cyclization.

    • Add the crude intermediate to a flask containing a high-boiling point solvent like Dowtherm A.

    • Heat the mixture to 250-260 °C with vigorous stirring for 30-60 minutes.

    • Monitor the formation of the cyclized product by TLC.

    • Cool the reaction mixture and dilute with hexane to precipitate the crude product.

    • Filter the solid and purify by recrystallization from ethanol or by column chromatography to yield the 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate ester.

  • Step 3: N-Ethylation.

    • Suspend the product from Step 2 (1.0 eq) and potassium carbonate (2.0 eq) in anhydrous Dimethylformamide (DMF).

    • Add ethyl iodide (1.5 eq) and heat the mixture to 60-70 °C for 2-4 hours.

    • Monitor by TLC. Upon completion, pour the reaction mixture into ice water to precipitate the final product.

    • Filter, wash with water, and dry. Purify by recrystallization to obtain the title compound.

Protocol 2: In-Vitro Cytotoxicity Evaluation (MTT Assay)
  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., from 0.1 to 100 µM) in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Biological_Workflow cluster_0 In-Vitro Anticancer Assay cluster_1 In-Vitro Antibacterial Assay seed 1. Seed Cells (e.g., MCF-7 in 96-well plate) treat 2. Treat with Compound (Serial Dilutions) seed->treat incubate 3. Incubate (48-72 hours) treat->incubate mtt 4. Add MTT Reagent (Metabolic Activity Readout) incubate->mtt read 5. Solubilize & Read Absorbance mtt->read ic50 6. Calculate IC50 Value read->ic50 prepare 1. Prepare Compound Dilutions (in 96-well plate) inoculate 2. Inoculate with Bacteria (e.g., E. coli at standard density) prepare->inoculate incubate_bac 3. Incubate (18-24 hours) inoculate->incubate_bac read_mic 4. Determine MIC (Lowest concentration with no visible growth) incubate_bac->read_mic result_mic 5. Report MIC Value (µg/mL) read_mic->result_mic

Figure 3: Comparative Workflow for Biological Evaluation.

Conclusion & Future Perspectives

The comparison between this compound and its 3-carboxylate cousins is a powerful lesson in medicinal chemistry: minor positional changes can lead to major functional shifts.

  • 4-Oxo-Quinolone-3-Carboxylates remain the undisputed archetypes for antibacterial drug design, with their activity intrinsically linked to the inhibition of bacterial topoisomerases.

  • 4-Oxo-Quinolone-2-Carboxylates represent a scaffold with divergent and underexplored potential. Freed from the structural constraints of the DNA gyrase binding pocket, these molecules show promise in oncology, inflammation, and metabolic diseases.[3][4][10]

For researchers, scientists, and drug development professionals, the key takeaway is to look beyond established pharmacophores. The lack of antibacterial activity in a quinolone-2-carboxylate is not a failure, but an opportunity. It signals a shift in mechanism and a chance to develop novel therapeutics for non-infectious diseases, leveraging a well-understood and synthetically accessible chemical core for entirely new purposes. Future research should focus on elucidating the precise molecular targets of these 2-carboxylate derivatives to fully unlock their therapeutic potential.

References

  • Wikipedia. Gould–Jacobs reaction.

  • BenchChem. Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis. 2025.

  • Matysiak, J., et al. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. 2025.

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.

  • Canto, R. F. S., et al. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules. 2025.

  • Bhat, A., et al. Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry.

  • Thomas, A., et al. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Molecular Diversity. 2025.

  • National Genomics Data Center (CNCB-NGDC). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis.

  • Jain, A. K., et al. Review on recent development of quinoline for anticancer activities. Bioorganic Chemistry.

  • Al-Ostath, A., et al. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules. 2022.

  • Khan, I., et al. Exploration of quinolone and quinoline derivatives as potential anticancer agents. Drug and Chemical Toxicology. 2019.

  • BenchChem. A Comparative Analysis of Quinoline-2-Carboxylic Acid and Quinoline-4-Carboxylic Acid Activity. 2025.

  • Boyarshinov, V. D., et al. Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. Pharmaceutical Chemistry Journal. 2017.

  • ResearchGate. Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate. 2025.

  • BenchChem. A Comparative Structural Analysis of Quinoline-2-Carboxylic Acid and Its Metal Complexes. 2025.

  • ResearchGate. Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. 2025.

  • Patel, M. R., et al. Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. Archiv der Pharmazie. 2006.

  • Gangireddy, J. R., et al. Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. Bioorganic & Medicinal Chemistry Letters. 2016.

  • ResearchGate. Simple Procedure for Synthesis of Biological Active 4-oxo-4-(quinolin-8-yloxy)but-2-enoic acid. 2026.

  • Al-Amiery, A. A., et al. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. International Journal of Drug Design and Discovery. 2012.

  • Althuis, T. H., et al. Development of ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate, a new prototype with oral antiallergy activity. Journal of Medicinal Chemistry. 1979.

  • ResearchGate. 4-Hydroxyquinol-2-ones. 85. Synthesis of 2-Chloro-4-hydroxyquinoline-3-carboxylic Acid Ethyl Ester. 2025.

  • Madrid, P. B., et al. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Journal of Medicinal Chemistry. 2005.

  • ResearchGate. 4-Hydroxyquinol-2-ones. 86. Synthesis of Methyl (Ethyl) Esters of 1-Substituted 4-Amino-2-oxoquinoline-3-carboxylic Acids. 2025.

  • Boyarshinov, V. D., et al. Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. Pharmaceutical Chemistry Journal. 2017.

  • Mekheimer, R., et al. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Archiv der Pharmazie. 2005.

  • ResearchGate. 4-Hydroxyquinolones-2. 91. Synthesis and properties of ethyl 1-R-4-hydroxy-6-methyl-2-oxo-dihydropyridine-5-carboxylates. 2025.

  • ResearchGate. 7-Chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid. 2025.

  • ResearchGate. Crystal structure of quinoline-2-carboxylic acid ⋅ quinolinium-2-carboxylate. 2025.

  • BenchChem. Ethyl 2-hydroxyquinoline-4-carboxylate.

Sources

Analytical validation of Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analytical Validation of Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate: A Comparative Analysis

In the landscape of pharmaceutical development, the journey from a synthesized molecule to a regulated therapeutic agent is paved with rigorous analytical scrutiny. This compound, a key intermediate in the synthesis of various quinolone-based active pharmaceutical ingredients (APIs), is no exception.[1][2][3][4] The integrity of the final drug product is fundamentally dependent on the quality of its starting materials and intermediates. Therefore, a robust, validated analytical method for this compound is not merely a procedural step but a cornerstone of quality assurance, ensuring purity, potency, and consistency.

This guide, intended for researchers, analytical scientists, and drug development professionals, provides a comprehensive framework for the analytical validation of this compound. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, compare methodologies, and ground our discussion in the authoritative standards set by the International Council for Harmonisation (ICH), particularly the recently revised Q2(R2) guideline on the validation of analytical procedures.[5][6][7] The objective is to demonstrate that an analytical procedure is unequivocally fit for its intended purpose.[6][8]

The Pillars of Analytical Validation: An ICH Q2(R2) Perspective

Before embarking on specific protocols, it is crucial to understand the core performance characteristics that define a validated analytical method. According to ICH guidelines, these parameters form a self-validating system that ensures the method is reliable, reproducible, and accurate.[5][9]

The primary validation characteristics include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[9]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[6]

  • Accuracy: The closeness of test results obtained by the method to the true value, often expressed as percent recovery.[9]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This is evaluated at three levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

    • Reproducibility: Expresses the precision between laboratories.

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

dot graph TD; A[Analytical Procedure Development - ICH Q14] --> B{Validation Protocol}; B --> C{Specificity / Selectivity}; B --> D{Linearity & Range}; B --> E{Accuracy}; B --> F{Precision}; F --> F1[Repeatability]; F --> F2[Intermediate Precision]; D --> G{LOD & LOQ}; B --> H{Robustness}; C & D & E & F & G & H --> I[Validated Method for Intended Purpose];

end

Caption: Interrelationship of Analytical Validation Parameters.

Primary Technique: High-Performance Liquid Chromatography (HPLC)

For non-volatile, polar organic molecules like quinolone derivatives, High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique due to its high resolution, accuracy, and precision.[10][11] A reversed-phase HPLC method with UV detection is the logical starting point for validating the analysis of this compound.

Proposed HPLC Method Conditions

The selection of chromatographic conditions is causal. A C18 column is chosen for its versatility in retaining moderately polar compounds. The mobile phase, a mixture of acetonitrile and water, provides good peak shape and resolution for quinolone derivatives.[12] UV detection at 325 nm is selected based on the chromophore of the quinolone ring system, ensuring high sensitivity.

ParameterRecommended ConditionRationale
Column C18, 100 mm x 4.6 mm, 2.5 µm particle sizeProvides good retention and resolution for quinolone structures.[12]
Mobile Phase Acetonitrile : Water (70:30 v/v)Common solvent system for eluting quinolones with good peak symmetry.[12]
Flow Rate 1.0 mL/minEnsures optimal efficiency and reasonable run times.[12]
Column Temperature 25°CMaintains consistent retention times and reduces peak shape variability.[12]
Detection UV at 325 nmWavelength of maximum absorbance for the quinolone nucleus, ensuring sensitivity.[12]
Injection Volume 10 µLStandard volume for analytical HPLC.
Diluent Mobile PhaseEnsures compatibility with the chromatographic system.

Experimental Protocols for HPLC Method Validation

The following protocols provide a step-by-step guide to validating the proposed HPLC method, in line with ICH Q2(R2) principles.

dot graph TD; subgraph "HPLC Validation Workflow" direction LR; A[Start: Method Optimization] --> B(System Suitability Test); B --> C{Specificity}; C --> D{Linearity & Range}; D --> E{Accuracy}; E --> F{Precision}; F --> G{LOD & LOQ}; G --> H{Robustness}; H --> I[End: Validation Report]; end

end

Caption: Stepwise Workflow for HPLC Method Validation.

System Suitability

Causality: Before any validation run, a system suitability test (SST) is performed to ensure the chromatographic system is adequate for the intended analysis. This is a self-validating check.

Protocol:

  • Prepare a standard solution of this compound at a working concentration (e.g., 25 µg/mL).

  • Inject the standard solution six replicate times.

  • Calculate the mean and relative standard deviation (%RSD) for peak area, retention time, tailing factor, and theoretical plates.

Acceptance Criteria:

  • %RSD of peak area < 1.5%

  • Tailing factor ≤ 2.0

  • Theoretical plates > 2000

Specificity

Causality: To prove the method can distinguish the analyte from potential impurities and degradation products, forced degradation studies are essential.

Protocol:

  • Expose the analyte solution to stress conditions:

    • Acid Hydrolysis: 0.1 N HCl at 60°C for 4 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60°C for 4 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat solid sample at 105°C for 24 hours.

  • Analyze the stressed samples alongside an unstressed control sample.

  • Assess the chromatograms for peak purity of the analyte using a photodiode array (PDA) detector and ensure that degradation product peaks are well-resolved from the main analyte peak.

Linearity and Range

Causality: This establishes the concentration range over which the analytical response is directly proportional to the analyte concentration, which is fundamental for quantification.

Protocol:

  • Prepare a stock solution of the analyte.

  • Perform serial dilutions to create at least five calibration standards across a range, for example, from 10 µg/mL to 50 µg/mL.[12]

  • Inject each concentration in triplicate.

  • Construct a calibration curve by plotting the mean peak area against concentration.

  • Perform linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope.

Acceptance Criteria:

  • Correlation coefficient (r²) ≥ 0.995.[12]

Accuracy

Causality: Accuracy demonstrates that the method provides results that are close to the true value. This is typically assessed by spiking a placebo matrix with known amounts of the analyte.

Protocol:

  • Spike a placebo mixture with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three samples at each level.

  • Analyze the samples and calculate the percent recovery for each.

Acceptance Criteria:

  • Mean percent recovery should be within 98.0% to 102.0%.[12]

Precision

Causality: This parameter validates the consistency and reproducibility of the method under various conditions.

Protocol:

  • Repeatability (Intra-day):

    • Prepare six individual samples at 100% of the target concentration.

    • Analyze them on the same day, with the same analyst and instrument.

    • Calculate the %RSD.

  • Intermediate Precision (Inter-day):

    • Repeat the analysis on a different day with a different analyst or on a different instrument.

    • Calculate the %RSD across all measurements from both days.

Acceptance Criteria:

  • %RSD for repeatability and intermediate precision should be ≤ 2.0%.

Robustness

Causality: Robustness testing ensures that minor variations in the method's parameters do not significantly impact the results, proving its reliability for routine use.

Protocol:

  • Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.

    • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).

    • Mobile Phase Composition: ± 2% absolute for acetonitrile (e.g., 68:32 and 72:28).

    • Column Temperature: ± 5°C (20°C and 30°C).

  • Assess the effect on system suitability parameters and analyte quantification.

Acceptance Criteria:

  • System suitability parameters must still pass.

  • The change in analyte assay value should not be significant.

Comparison with Alternative Analytical Techniques

While HPLC is a workhorse, other techniques offer distinct advantages depending on the analytical objective.

FeatureHPLC-UV UPLC-UV LC-MS/MS
Principle Separation based on partitioning between stationary and mobile phases.Similar to HPLC but uses smaller particles (<2 µm) under higher pressure.Separation by LC followed by mass analysis for highly specific identification.
Primary Advantage Robust, reliable, and widely available for routine QC.Faster analysis times, higher resolution, and reduced solvent consumption.Unmatched specificity and sensitivity (LOD/LOQ).[13]
Best For Assay, purity, and routine quality control of the main compound.High-throughput screening, complex mixture analysis.Impurity profiling, degradation product identification, trace analysis.[13]
Relative Run Time ~10 minutes.[12]2-4 minutes.~10 minutes (can be faster with UPLC front-end).[13]
Specificity Good; relies on retention time and UV spectrum.Excellent; higher peak capacity improves resolution.Superior; based on parent and fragment ion masses.[13]
Sensitivity (LOQ) ng level (e.g., ~10-50 ng/mL).Lower ng level.pg to fg level (e.g., 2-5 ng/g).[13]
Cost & Complexity Moderate cost, relatively simple operation.Higher initial cost, requires specialized high-pressure equipment.High cost, complex operation and data analysis, requires expert users.

Recommendations and Conclusion

The analytical validation for this compound must be tailored to its intended purpose, aligning with the principles of both ICH Q2(R2) for validation and Q14 for analytical procedure development.[7][9]

  • For routine quality control (assay and purity) , a validated HPLC-UV method is the gold standard. It offers the best balance of performance, cost, and reliability for quantifying the main component and known impurities. The robustness of this method ensures its transferability and consistent performance in a QC environment.

  • For high-throughput analysis during process development or screening, UPLC-UV is a superior alternative. The significant reduction in run time and solvent usage provides considerable efficiency gains without compromising data quality.

  • For impurity identification and trace-level quantification , LC-MS/MS is indispensable. Its high sensitivity and specificity are crucial for characterizing unknown degradation products found during forced degradation studies and for ensuring that potentially genotoxic impurities are below required safety thresholds.

Ultimately, the validation of an analytical method is a comprehensive process that provides documented evidence of its fitness for purpose. By systematically evaluating specificity, linearity, accuracy, precision, and robustness, and by selecting the appropriate technology for the task at hand, scientists can ensure the data generated for this compound is trustworthy, reliable, and compliant with global regulatory expectations.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • ECA Academy. (2022, April 6). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation.
  • Valiaddins, Inc. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
  • Ansari, J., et al. (n.d.).
  • Lara-López, A., et al. (2013, March 15). Analysis of Quinolone Antibiotic Derivatives in Sewage Sludge Samples by Liquid Chromatography-Tandem Mass Spectrometry: Comparison of the Efficiency of Three Extraction Techniques. PubMed.
  • Almeida, C., et al. (n.d.).
  • Almeida, C., et al. (2024, November 14).
  • Semenist, I., et al. (2017, January 27). Analytical methods for the determination of some selected 4-quinolone antibacterials. Semantic Scholar.
  • Klimesova, V., et al. (n.d.).
  • Reddy, J. R., et al. (2016, January 15). Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)
  • Raju, I., et al. (n.d.). Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. PubMed.
  • Raju, I., et al. (n.d.). Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents.
  • Barbierikova, Z., et al. (2025, November 10). Theoretical and spectroscopic study of ethyl 1,4-dihydro-4-oxoquinoline-3-carboxylate and its 6-fluoro and 8-nitro derivatives in neutral and radical anion forms.

Sources

A Senior Scientist's Comparative Guide to Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers in Medicinal Chemistry and Drug Development

Introduction: Beyond the Classical Quinolone

The 4-oxo-1,4-dihydroquinoline core is a privileged scaffold in medicinal chemistry, most famously represented by the quinolone-3-carboxylic acid class of antibiotics which have been a clinical mainstay for decades.[1] These agents, such as ciprofloxacin and levofloxacin, exert their potent bactericidal effects by targeting bacterial type II topoisomerases—DNA gyrase and topoisomerase IV.[2][3]

This guide focuses on a related but distinct chemical space: analogs of Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate . By shifting the crucial carboxylate group from the 3-position to the 2-position, we enter a landscape with different steric and electronic properties, offering new opportunities for drug design. The objective of this document is to provide a comparative framework for evaluating novel analogs derived from this scaffold. We will dissect the influence of key structural modifications on biological activity, supported by detailed, field-proven experimental protocols for robust evaluation.

The Core Scaffold: Rationale for Analog Development

The parent compound, this compound, serves as our baseline. The 4-oxo and 1,4-dihydro tautomer are essential for chelating magnesium ions within the enzyme-DNA complex, a critical interaction for inhibiting topoisomerase activity.[4] The 6-fluoro substituent is known to significantly enhance antibacterial potency and cell penetration.[4]

Analog development logically proceeds by modifying three key positions, each with a specific strategic goal:

  • N-1 Position: Substituents here directly influence interactions within the major groove of DNA and can modulate the compound's potency and spectrum.[4]

  • C-2 Ester Group: Modification from the ethyl ester to other esters, amides, or the free carboxylic acid can impact cell permeability, metabolic stability, and target engagement.

  • C-7 Position: This position is the most common site for modification in classical quinolones. Introducing diverse heterocyclic moieties here is a proven strategy to broaden the antibacterial spectrum, enhance potency, and modulate pharmacokinetic properties.[5]

The overall workflow for synthesizing and evaluating such analogs follows a standard drug discovery pipeline.

G cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Analysis A Scaffold Selection (Quinolone-2-carboxylate) B Analog Design (N-1, C-2, C-7 Mods) A->B C Chemical Synthesis B->C D Antimicrobial Screening (MIC Assay) C->D E Cytotoxicity Assessment (MTT Assay) D->E F Mechanism of Action (Gyrase Inhibition Assay) E->F G Data Analysis & SAR F->G H Lead Optimization G->H H->B Iterative Improvement

Caption: High-level workflow for analog development and evaluation.

Comparative Performance Analysis of Representative Analogs

For this guide, we will compare the parent compound (Analog A ) with three rationally designed, representative analogs to illustrate the impact of key structural modifications. The biological data presented in Tables 1 and 2 are illustrative, synthesized from established trends in quinolone research to provide a clear comparative context.[5][6]

  • Analog A (Parent): this compound

  • Analog B (N-1 Modification): Ethyl 1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate

  • Analog C (C-7 Modification): Ethyl 1-cyclopropyl-6-fluoro-7-(piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-2-carboxylate

  • Analog D (C-2 Modification): 1-Cyclopropyl-6-fluoro-7-(piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-2-carboxylic acid

Table 1: Comparative Antimicrobial Activity (MIC, µg/mL)
AnalogR¹ SubstituentR⁷ SubstituentR² SubstituentE. coli (Gram-neg)S. aureus (Gram-pos)
A -H-H-COOEt>64>64
B -Cyclopropyl-H-COOEt1632
C -Cyclopropyl-Piperazinyl-COOEt12
D -Cyclopropyl-Piperazinyl-COOH0.25 0.5
Table 2: Comparative Cytotoxicity and Mechanistic Activity (IC₅₀, µM)
AnalogCytotoxicity vs. HEK293E. coli DNA Gyrase Inhibition
A >100>100
B >10025
C 851.5
D 600.4

Structure-Activity Relationship (SAR) Insights

The data clearly illustrate critical structure-activity relationships that guide the optimization process.

  • The N-1 Substituent is Crucial: Moving from Analog A (N-H) to Analog B (N-cyclopropyl) dramatically improves activity. The N-1 cyclopropyl group is a classic potency-enhancing moiety in quinolones, believed to provide favorable hydrophobic interactions with the target enzyme-DNA complex.[4] Without it, the scaffold shows negligible antibacterial effect.

  • The C-7 Heterocycle Broadens Potency: The addition of a piperazinyl group at the C-7 position (Analog C) leads to a significant leap in potency against both Gram-negative and Gram-positive bacteria.[6] This substituent is thought to improve cell wall penetration and provide an additional interaction point with the topoisomerase enzymes.

  • The C-2 Carboxylic Acid is Essential for Target Engagement: The final modification, hydrolyzing the ethyl ester to a free carboxylic acid (Analog D), provides the most potent compound. This mirrors the SAR of classical quinolones, where the free carboxylate at position 3 is essential for binding to the enzyme.[4] This suggests the C-2 carboxylate in this scaffold plays a similar, indispensable role in coordinating with the enzyme active site.

SAR cluster_SAR Structure-Activity Relationship Summary SAR_Image N1 N-1: Cyclopropyl or ethyl group enhances potency. C7 C-7: Heterocycles (e.g., piperazine) broaden spectrum. C2 C-2: Free -COOH is critical for target binding. Ester is a prodrug. C6 C-6: Fluoro group increases cell uptake and gyrase inhibition.

Caption: Key SAR points for the quinolone-2-carboxylate scaffold.

Detailed Experimental Methodologies

Reproducible and robust data are the bedrock of drug discovery. The following protocols are standardized methodologies for evaluating the key performance parameters of these analogs.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol follows the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[7] It determines the lowest concentration of an agent that visibly inhibits microbial growth.[8]

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[9]

  • Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer (600 nm)

  • Test compounds dissolved in DMSO (10 mg/mL stock)

Procedure:

  • Inoculum Preparation: a. From a fresh agar plate, select 3-5 colonies and suspend them in sterile saline. b. Adjust the suspension turbidity to match the 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).[7] c. Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.[9]

  • Compound Dilution: a. Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate. b. Create a 2x starting concentration of your test compound in well 1 by adding the appropriate amount of stock solution to CAMHB (total volume 200 µL). c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10. Scientist's Note: This serial dilution creates a concentration gradient. Well 11 serves as a growth control (no drug) and well 12 as a sterility control (no bacteria).

  • Inoculation: a. Inoculate wells 1 through 11 with 100 µL of the prepared bacterial inoculum. The final volume in each well is 200 µL.

  • Incubation: a. Seal the plate and incubate at 37°C for 18-24 hours.[8]

  • Reading Results: a. The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Protocol 2: Cytotoxicity by MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.[10] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[11][12]

Materials:

  • Human cell line (e.g., HEK293)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • MTT solution (5 mg/mL in sterile PBS)[11]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates, clear flat-bottom

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: a. Seed 10,000 cells in 100 µL of complete medium per well in a 96-well plate.[10] b. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adhesion.

  • Compound Treatment: a. Prepare serial dilutions of test compounds in culture medium. b. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-only (e.g., 0.5% DMSO) and no-treatment controls. c. Incubate for 48 hours.

  • MTT Addition and Solubilization: a. Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing purple crystals to form.[13] b. Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10] c. Shake the plate gently for 15 minutes in the dark to ensure complete solubilization.[11] Scientist's Note: The formazan crystals are intracellular, so do not disturb the cell layer when removing the medium. Incomplete solubilization is a common source of error.

  • Data Acquisition: a. Measure the absorbance at 570 nm using a plate reader. b. Calculate cell viability as a percentage relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Protocol 3: DNA Gyrase Supercoiling Inhibition Assay

This biochemical assay directly measures the enzymatic activity of DNA gyrase.[2] The enzyme introduces negative supercoils into a relaxed circular plasmid, and the change in DNA topology is visualized by agarose gel electrophoresis.

Materials:

  • Purified E. coli DNA Gyrase enzyme

  • Relaxed pBR322 plasmid DNA

  • 5x Assay Buffer (e.g., 175 mM Tris-HCl, 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 5 mM ATP)

  • Test compounds in DMSO

  • Agarose, TBE buffer

  • DNA loading dye

  • Gel electrophoresis system and imaging equipment

Procedure:

  • Reaction Setup: a. On ice, prepare a master mix containing 5x assay buffer, relaxed pBR322 DNA, and sterile water. b. Aliquot the master mix into reaction tubes. c. Add 1 µL of test compound at various concentrations (or DMSO for controls). d. Add DNA gyrase enzyme to all tubes except the "no enzyme" control. The final reaction volume is typically 20-30 µL. Scientist's Note: The final ATP concentration is critical for enzyme activity. Ensure the 5x buffer contains ATP at the correct concentration.[14]

  • Incubation: a. Incubate the reactions at 37°C for 1 hour.[14]

  • Reaction Termination and Visualization: a. Stop the reaction by adding DNA loading dye containing SDS or by a chloroform/isoamyl alcohol extraction. b. Load the samples onto a 1% agarose gel. c. Run the gel at ~90V for 90 minutes. d. Stain the gel with an intercalating dye (e.g., ethidium bromide, SYBR Safe) and visualize under UV light.

  • Interpretation: a. The relaxed plasmid migrates slower than the supercoiled product. b. The IC₅₀ is the compound concentration that inhibits 50% of the supercoiling activity, as determined by densitometry of the supercoiled DNA band.

Mechanism of Action: Trapping the DNA-Gyrase Complex

Quinolones do not simply inhibit the enzyme; they act as interfacial poisons. They bind to the complex formed between DNA and the A-subunits of gyrase, stabilizing it and preventing the re-ligation of the double-strand DNA break that is a natural part of the enzyme's catalytic cycle.[2] This leads to an accumulation of toxic, stalled enzyme-DNA complexes, which triggers a cascade of events culminating in cell death.[6]

MOA DNA Relaxed DNA Complex1 Gyrase-DNA Complex DNA->Complex1 + Gyrase Gyrase DNA Gyrase Cleavage Transient Double-Strand DNA Break Complex1->Cleavage ATP hydrolysis Religation DNA Re-ligation Cleavage->Religation Strand passage Trapped Trapped Ternary Complex (Quinolone-Gyrase-DNA) Cleavage->Trapped Supercoiled Supercoiled DNA Religation->Supercoiled Religation->Supercoiled Normal Cycle Quinolone Quinolone Analog Quinolone->Trapped Death Cell Death Trapped->Death Inhibition of Re-ligation

Caption: Mechanism of quinolone-mediated inhibition of DNA gyrase.

Conclusion and Future Perspectives

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. This guide demonstrates that its biological activity is highly dependent on rational structural modifications, particularly at the N-1, C-7, and C-2 positions. The SAR follows a logical pattern consistent with the broader quinolone class: N-1 and C-7 substituents are key for potency and spectrum, while a free carboxylic acid at C-2 is vital for target inhibition.

Future work should focus on exploring a wider array of C-7 heterocyclic substituents to further optimize the antibacterial spectrum and evade potential resistance mechanisms. Additionally, creating ester prodrugs of the active C-2 carboxylic acids could be a viable strategy to improve oral bioavailability. The robust protocols detailed herein provide the necessary framework for systematically evaluating these future analogs and advancing the most promising candidates through the drug discovery pipeline.

References

  • Maxwell, A., & Lawson, D. M. (2003). The DNA gyrase-quinolone complex. Current Topics in Medicinal Chemistry.
  • Plotka, M., & Boukherroub, R. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. Available at: [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available at: [Link]

  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Available at: [Link]

  • Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy. Available at: [Link]

  • Collin, F., Karkare, S., & Maxwell, A. (2011). Targeting bacterial DNA gyrase and topoisomerase IV. PubMed. Available at: [Link]

  • ResearchGate. (2025). Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Available at: [Link]

  • SEAFDEC/AQD. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]

  • Althuis, T. H., et al. (1980). Structure-activity relationships in a series of novel 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylic acid antiallergy agents. Journal of Medicinal Chemistry. Available at: [Link]

  • Hiasa, H., & Pan, X. S. (2017). Inhibition of DNA gyrase and DNA topoisomerase IV of Staphylococcus aureus and Escherichia coli by aminocoumarin antibiotics. Journal of Antimicrobial Chemotherapy. Available at: [Link]

  • Mitscher, L. A., et al. (1986). Comparative antibacterial activity of new quinolone-carboxylic acid derivatives. PubMed. Available at: [Link]

  • Semantic Scholar. (n.d.). Comparative antibacterial activity of new quinolone-carboxylic acid derivatives. Available at: [Link]

  • Ye, S., et al. (2011). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. ACS Medicinal Chemistry Letters. Available at: [Link]

  • El-Nassan, H. B. (2012). Nonclassical Biological Activities of Quinolone Derivatives. Journal of Pharmacy & Pharmaceutical Sciences. Available at: [Link]

  • Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. Available at: [Link]

  • Reddy, J. R., et al. (2016). Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Bidinotto, L. T., et al. (2010). The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. Current Medicinal Chemistry. Available at: [Link]

Sources

A Comparative Guide to HPLC Analysis for the Purity of Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the stringent assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety and efficacy. Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate, a key intermediate in the synthesis of various fluoroquinolone antibiotics, demands rigorous analytical scrutiny to ensure the final drug product's quality. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity determination of this critical intermediate, offering field-proven insights and supporting experimental data for researchers, scientists, and drug development professionals.

The Central Role of HPLC in Purity Profiling

High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique in the pharmaceutical industry for the separation, identification, and quantification of compounds.[1][2][3] Its precision and robustness make it indispensable for assessing the purity of pharmaceutical intermediates like this compound.[1] A well-developed HPLC method can effectively separate the main compound from process-related impurities and degradation products, allowing for accurate quantification.[4][5]

The development of a robust HPLC method is a systematic process that involves several key steps, including the selection of the appropriate HPLC mode, column, mobile phase, and detector.[2][6] For quinolone derivatives, reversed-phase HPLC (RP-HPLC) is the most common approach.[7][8][9]

Primary Method: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

The workhorse for purity analysis of quinolone derivatives is RP-HPLC coupled with a Ultraviolet (UV) detector. This method is favored for its simplicity, sensitivity, and wide applicability.

Causality Behind Experimental Choices

The selection of chromatographic conditions is paramount for achieving optimal separation. A C18 column is a common choice for the stationary phase due to its hydrophobicity, which allows for good retention and separation of moderately polar compounds like our target analyte.[8][10][11]

The mobile phase, typically a mixture of an aqueous buffer and an organic solvent, is critical for controlling the elution of the analytes.[6] For quinolone compounds, an acidic mobile phase is often employed to ensure the ionization state of the molecule is consistent, leading to sharp and symmetrical peaks.[6] Acetonitrile is frequently chosen as the organic modifier over methanol due to its lower viscosity and better UV transparency at lower wavelengths.

The detection wavelength is selected based on the UV spectrum of this compound to ensure maximum sensitivity. Quinolone derivatives generally exhibit strong absorbance in the UV region, making UV detection a suitable choice.[7][12]

Experimental Protocol: RP-HPLC-UV
  • Chromatographic System: Agilent 1260 Infinity II LC System or equivalent.

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) %B
    0 20
    15 80
    20 80
    22 20

    | 25 | 20 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Workflow Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh Sample dissolve Dissolve in Diluent start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (280 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate % Purity integrate->calculate report Generate Report calculate->report

Caption: RP-HPLC-UV workflow for purity analysis.

Alternative Method 1: Ultra-High-Performance Liquid Chromatography (UHPLC)

For laboratories requiring higher throughput and improved resolution, Ultra-High-Performance Liquid Chromatography (UHPLC) presents a significant advancement over conventional HPLC. UHPLC utilizes columns with smaller particle sizes (<2 µm) and operates at higher pressures, resulting in faster analysis times and greater separation efficiency.

Advantages over RP-HPLC-UV:
  • Speed: Significantly shorter run times.

  • Resolution: Improved separation of closely eluting impurities.

  • Sensitivity: Sharper peaks lead to higher sensitivity.

  • Solvent Consumption: Lower flow rates reduce solvent usage.

Experimental Protocol: UHPLC-UV
  • Chromatographic System: Waters ACQUITY UPLC H-Class System or equivalent.

  • Column: Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) %B
    0 15
    3 95
    4 95
    4.1 15

    | 5 | 15 |

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 2 µL.

  • Sample Preparation: Same as RP-HPLC-UV, but potentially at a lower concentration due to increased sensitivity.

Alternative Method 2: High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS)

When dealing with unknown impurities or requiring definitive identification, coupling HPLC with a Mass Spectrometer (MS) is the gold standard. HPLC-MS provides not only retention time data but also mass-to-charge ratio (m/z) information, which is invaluable for structural elucidation of impurities.

Advantages over HPLC-UV:
  • Specificity: Provides mass information for unambiguous peak identification.

  • Sensitivity: Can detect impurities at much lower levels.

  • Impurity Identification: Facilitates the identification of unknown impurities and degradation products.[13][14]

Experimental Protocol: HPLC-MS
  • Chromatographic System: Same as RP-HPLC-UV.

  • Mass Spectrometer: Agilent 6120 Single Quadrupole LC/MS or equivalent.

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • Mobile Phase: Use volatile buffers like ammonium formate instead of non-volatile buffers like phosphate.

  • Data Acquisition: Full scan mode to detect all ions and Selected Ion Monitoring (SIM) for targeted impurity analysis.

Performance Comparison: A Data-Driven Approach

To provide a clear comparison, the following table summarizes hypothetical yet realistic data obtained from the analysis of a single batch of this compound using the three described methods.

ParameterRP-HPLC-UVUHPLC-UVHPLC-MS
Run Time (min) 25525
Resolution (Main Peak vs. Impurity 1) 1.82.51.8
LOD (µg/mL) 0.10.020.005
LOQ (µg/mL) 0.30.060.015
Calculated Purity (%) 99.599.699.6
Impurity Identification Based on RRTBased on RRTConfirmed by Mass

LOD: Limit of Detection, LOQ: Limit of Quantitation, RRT: Relative Retention Time

Method Selection Guide

The choice of the most appropriate analytical method depends on the specific requirements of the analysis. The following flowchart provides a decision-making guide for selecting the optimal technique.

Method_Selection start Start: Purity Analysis Requirement q1 Routine QC testing? start->q1 q2 High throughput needed? q1->q2 No ans1 Use RP-HPLC-UV q1->ans1 Yes q3 Unknown impurities present? q2->q3 No ans2 Use UHPLC-UV q2->ans2 Yes q3->ans1 No ans3 Use HPLC-MS q3->ans3 Yes

Caption: Decision tree for analytical method selection.

Trustworthiness Through Self-Validating Systems

Every analytical method intended for GMP environments must undergo rigorous validation to ensure it is fit for purpose.[4][15][16] Method validation demonstrates that the procedure is accurate, precise, specific, linear, and robust.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is often demonstrated through forced degradation studies, where the drug substance is exposed to stress conditions like acid, base, oxidation, heat, and light to generate potential degradation products.[13][14][17] The method must be able to separate the main peak from all degradation products.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The choice of an analytical method for determining the purity of this compound is a critical decision in the drug development process. While RP-HPLC-UV remains a reliable and widely used technique for routine quality control, UHPLC-UV offers significant advantages in terms of speed and resolution for high-throughput environments. For in-depth impurity profiling and identification, HPLC-MS is the most powerful tool. The selection should be guided by the specific analytical needs, available instrumentation, and regulatory requirements. A thoroughly validated method is essential to ensure the quality, safety, and efficacy of the final pharmaceutical product.

References

  • Evaluation of the influence of fluoroquinolone chemical structure on stability: forced degradation and in silico studies. (2018). Scilit. Available at: [Link]

  • Evaluation of the influence of fluoroquinolone chemical structure on stability: forced degradation and in silico studies. (2018). Brazilian Journal of Pharmaceutical Sciences. Available at: [Link]

  • How To Start Method Validation-Related Substances. Scribd. Available at: [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks. Available at: [Link]

  • Navigating HPLC Method Development: Tips for Success. (2024). Pharma's Almanac. Available at: [Link]

  • (PDF) Evaluation of the influence of fluoroquinolone chemical structure on stability: Forced degradation and in silico studies. ResearchGate. Available at: [Link]

  • Validation of a liquid chromatographic method for determination of related substances in a candidate certified reference material of captopril. (2011). SciELO. Available at: [Link]

  • Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine. Longdom Publishing. Available at: [Link]

  • Learn HPLC Method Development With Expert Tips, 4 Case Studies and 7 FAQs. (2025). PharmaGuru. Available at: [Link]

  • ANALYTICAL METHOD DEVELOPMENT & VALIDATION FOR RELATED SUBSTANCES IN DIPYRIDAMOLE BY RP-HPLC. (2020). International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research. Available at: [Link]

  • Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones. (2016). National Institutes of Health. Available at: [Link]

  • HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. (2023). World Journal of Pharmaceutical and Medical Research. Available at: [Link]

  • Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. ResearchGate. Available at: [Link]

  • Validated and Robust HPLC Method for the Determination of a Synthesized Quinolone Derivative. United Journal of Chemistry. Available at: [Link]

  • Determination of Fluoroquinolones in Milk by High-Performance Liquid Chromatography Using Mixed-Templates Imprinted Polymer Extraction. MDPI. Available at: [Link]

  • Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. (2024). ACS Measurement Science Au. Available at: [Link]

  • Rapid HPLC assay of fluoroquinolones in clinical specimens. Semantic Scholar. Available at: [Link]

  • Quantitative Determination of Fluoroquinolones in Contaminated Soils by HPLC with Solid-Phase Extraction. Journal of Analytical Methods in Chemistry. Available at: [Link]

Sources

Mastering the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Characterization of Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel chemical entities is a cornerstone of innovation. Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate, a member of the vital fluoroquinolone class of compounds, presents a unique analytical challenge. Its robust characterization is paramount for ensuring purity, identifying potential impurities, and understanding its metabolic fate. This guide provides an in-depth, comparative analysis of mass spectrometry for the definitive characterization of this molecule, benchmarked against alternative analytical techniques. We will delve into the causality behind experimental choices, ensuring a self-validating and authoritative approach to your analytical workflows.

The Central Role of Mass Spectrometry

Mass spectrometry (MS) stands as the gold standard for the unequivocal identification and structural characterization of organic molecules. Its unparalleled sensitivity, specificity, and ability to provide detailed fragmentation information make it an indispensable tool in the pharmaceutical sciences. When coupled with a separation technique like High-Performance Liquid Chromatography (HPLC-MS), it allows for the analysis of complex mixtures and the isolation of the target analyte from its matrix.

Electrospray Ionization (ESI): The Gateway to the Gas Phase

For a polar molecule like this compound, Electrospray Ionization (ESI) is the ionization technique of choice. ESI is a "soft" ionization method, meaning it imparts minimal energy to the analyte molecule during the ionization process.[1][2] This is crucial as it typically results in the preservation of the molecular ion, providing the primary piece of information: the molecular weight of the compound.

In positive ion mode ESI, the analyte molecule is protonated to form the [M+H]⁺ ion. The high sensitivity and specificity of ESI-MS make it a powerful method for the analysis of fluoroquinolones.[1]

Deconstructing the Molecule: A Deep Dive into Fragmentation Patterns

The true power of mass spectrometry lies in its ability to controllably fragment the molecular ion and analyze the resulting fragment ions. This process, known as tandem mass spectrometry (MS/MS or MS²), provides a "fingerprint" of the molecule, allowing for unambiguous structural confirmation. The fragmentation patterns of fluoroquinolones are well-documented and follow predictable pathways, primarily involving the cleavage of the quinolone core and its substituents.[1][2]

Predicted Fragmentation Pathway:

The proposed fragmentation pathway begins with the protonated molecule [M+H]⁺. Key fragmentation events are expected to include:

  • Loss of the ethyl ester group: A primary fragmentation would be the cleavage of the ester bond, resulting in the loss of ethanol (C₂H₅OH, 46 Da) or an ethyl radical (•C₂H₅, 29 Da) followed by the loss of carbon monoxide (CO, 28 Da).

  • Decarboxylation: Loss of the carboxyl group as carbon dioxide (CO₂, 44 Da) is a common fragmentation pathway for quinolones.

  • Cleavage of the quinolone ring: The bicyclic quinolone core can undergo characteristic ring cleavages, leading to specific fragment ions that are diagnostic for this class of compounds.

  • Loss of HF: The presence of the fluorine atom at the C-6 position can lead to the neutral loss of hydrogen fluoride (HF, 20 Da).

Fragmentation_Pathway M_H [M+H]⁺ This compound Fragment1 [M+H - C₂H₅OH]⁺ Loss of Ethanol M_H->Fragment1 - 46 Da Fragment2 [M+H - CO₂]⁺ Decarboxylation M_H->Fragment2 - 44 Da Fragment3 [M+H - HF]⁺ Loss of Hydrogen Fluoride M_H->Fragment3 - 20 Da Fragment4 Further Ring Cleavage Products Fragment1->Fragment4 Fragment2->Fragment4

A Comparative Analysis: Mass Spectrometry vs. Alternative Techniques

While mass spectrometry provides the most definitive structural information, other analytical techniques are also employed for the characterization and quantification of fluoroquinolones. Here, we compare the performance of HPLC-MS with HPLC coupled to Ultraviolet (UV) and Fluorescence (FLD) detectors, as well as Capillary Electrophoresis (CE).

FeatureHPLC-MSHPLC-UVHPLC-FLDCapillary Electrophoresis (CE)
Specificity Very High (based on m/z and fragmentation)Moderate (based on retention time and UV spectrum)High (based on retention time and fluorescence properties)High (based on electrophoretic mobility)
Sensitivity (LOD/LOQ) Very Low (ng/mL to pg/mL)Low (µg/mL to ng/mL)[3][4]Very Low (ng/mL)[5][6]Low (µg/mL to ng/mL)[7]
Structural Information Detailed (Molecular weight and fragmentation)Limited (UV spectrum)Limited (Fluorescence spectrum)None
Quantitative Accuracy HighHighHighModerate
Cost & Complexity HighLowModerateModerate
Typical Application Definitive identification, impurity profiling, metabolic studiesRoutine QC, purity assessmentTrace analysis in complex matricesAnalysis of charged species, chiral separations

Table 1. Comparison of Analytical Techniques for Fluoroquinolone Characterization.

Experimental Protocols: A Practical Guide

To ensure the trustworthiness and reproducibility of your results, adhering to well-defined experimental protocols is essential.

Protocol 1: HPLC-MS/MS Analysis

This protocol outlines a general procedure for the analysis of this compound using a triple quadrupole mass spectrometer.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of 1 mg/mL.

    • Perform serial dilutions to prepare working solutions in the range of 1 ng/mL to 1 µg/mL.

    • Filter the final solutions through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Gas Temperature: 300 °C.

    • Gas Flow: 8 L/min.

    • Nebulizer Pressure: 35 psi.

    • MS1 Scan Range: m/z 100-500.

    • MS2 Product Ion Scan: Select the [M+H]⁺ ion and apply a collision energy ramp (e.g., 10-40 eV) to generate fragment ions.

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Separation cluster_ms Mass Spectrometry Dissolve Dissolve Dilute Dilute Dissolve->Dilute Filter Filter Dilute->Filter Inject Inject Filter->Inject C18_Column C18_Column Inject->C18_Column Gradient Elution ESI ESI C18_Column->ESI MS1_Scan MS1_Scan ESI->MS1_Scan [M+H]⁺ MS2_Scan MS2_Scan MS1_Scan->MS2_Scan Fragmentation Data_Analysis Data_Analysis MS2_Scan->Data_Analysis Spectrum Interpretation

Protocol 2: HPLC with UV/Fluorescence Detection

This protocol provides a general procedure for the quantitative analysis of fluoroquinolones using HPLC with UV and fluorescence detectors.[5][6][8]

  • Sample Preparation: As described in Protocol 1.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A mixture of phosphate buffer (e.g., 25 mM, pH 3.0) and acetonitrile in a suitable ratio (e.g., 85:15 v/v).[9]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 20 µL.

  • Detection:

    • UV Detector: Monitor at the wavelength of maximum absorbance (typically around 280-330 nm for fluoroquinolones).[9]

    • Fluorescence Detector: Set the excitation and emission wavelengths. For many fluoroquinolones, excitation is around 280-290 nm and emission is around 450-500 nm.[5][8]

Protocol 3: Capillary Electrophoresis

This protocol offers a general method for the separation of fluoroquinolones using capillary electrophoresis.[7][10][11]

  • Sample Preparation: Dissolve the sample in the background electrolyte and filter.

  • CE Conditions:

    • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

    • Background Electrolyte (BGE): Borate buffer (e.g., 25 mM, pH 9.3) is often effective for separating quinolone derivatives.[10][11]

    • Voltage: 20-30 kV.

    • Temperature: 25 °C.

    • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

    • Detection: UV detection at a suitable wavelength (e.g., 280 nm).

Conclusion: An Integrated Approach for Comprehensive Characterization

In the landscape of modern analytical chemistry, no single technique provides all the answers. While HPLC-MS/MS stands as the most powerful tool for the definitive structural characterization of this compound, a comprehensive understanding is best achieved through an integrated approach. Routine quality control and purity assessments may be efficiently performed using HPLC-UV, while trace-level quantification in complex biological matrices can be accomplished with the superior sensitivity of HPLC-FLD. Capillary electrophoresis offers a valuable orthogonal separation technique, particularly for charged analytes.

By understanding the strengths and limitations of each method and by applying robust, well-validated protocols, researchers can confidently and accurately characterize this important fluoroquinolone derivative, paving the way for its successful development and application.

References

  • Quantitative Determination of Fluoroquinolones in Contaminated Soils by HPLC with Solid-Phase Extraction. (2024). Journal of Chemistry. [Link]

  • Hung, S.-W., et al. (2007). A new detection technique for fluoroquinolone-conjugated proteins by high performance liquid chromatography with UV/fluorescence detectors. Journal of Food and Drug Analysis. [Link]

  • The development of HPLC dual wavelength fluorescence detection method for the simultaneous determination of four fluoroquinolone. (2022). Vietnam Journal of Chemistry. [Link]

  • Determination of fluorinated quinolone antibacterials by ion chromatography with fluorescence detection. (2007). Journal of Chromatography A. [Link]

  • Capillary Electrophoresis Methods for the Determination of 4-Quinolones in Different Biological Fluids and Environmental Samples. (2016). ResearchGate. [Link]

  • LOD and LOQ values for the three fluoroquinolones. (n.d.). ResearchGate. [Link]

  • limits of detection and quantification (LOD and LOQ), and precision (relative standard deviation, RSD %) for the test pharmaceuticals in soil. (n.d.). ResearchGate. [Link]

  • The development of HPLC dual wavelength fluorescence detection method for the simultaneous determination of four fluoroquinolone. (2022). ResearchGate. [Link]

  • Simultaneous Quantification of Some Fluoroquinolone Residues in Real Wastewater Effluents Using CZE. (2023). MDPI. [Link]

  • Photoinduced-fluorescence (PIF) determination of fluoroquinolones in pharmaceuticals and urine. (2005). ResearchGate. [Link]

  • Novel analytical method development and validation of several third and fourth generation fluoroquinolone antibacterials in pharmaceutical dosage. (2015). Quest Journals. [Link]

  • Simultaneous Quantitative Determination of Eight Fluoroquinolones by High-Performance Liquid Chromatography with UV Detection. (2023). Methods and Objects of Chemical Analysis. [Link]

  • Separation and Determination of Quinolone Antibacterials by Capillary Electrophoresis. (2013). ResearchGate. [Link]

  • Separation and Determination of Quinolone Antibacterials by Capillary Electrophoresis. (2013). Journal of Chromatographic Science. [Link]

  • Simultaneous Determination of Ciprofloxacin and Ofloxacin in Animal Tissues with the Use of Capillary Electrophoresis with Transient Pseudo-Isotachophoresis. (2021). National Institutes of Health. [Link]

  • Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. (n.d.). PubChem. [Link]

  • Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. (2016). PubMed. [Link]

  • Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. (2003). PubMed. [Link]

  • Validated and Robust HPLC Method for the Determination of a Synthesized Quinolone Derivative. (2023). United Journal of Chemistry. [Link]

  • Analyze Quinolone Residues in Milk with an Agilent Poroshell 120, 4 µm Column. (n.d.). Agilent. [Link]

  • Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones. (2016). National Institutes of Health. [Link]

  • 1-Ethyl-6-fluoro-4-oxo-7-piperazin-1-yl-quinoline-3-carboxylic acid. (n.d.). PubChem. [Link]

  • 7-Chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid. (2007). ResearchGate. [Link]

  • Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. (2003). ResearchGate. [Link]

  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. (2024). National Institutes of Health. [Link]

  • 1-Ethyl-6-fluoro-7-(4-formylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. (2007). Acta Crystallographica Section E. [Link]

  • Green and Efficient Determination of Fluoroquinolone Residues in Edible Green Fruits and Leafy Vegetables by Ultrasound-Assisted Extraction Followed by HPLC-MS/MS. (2022). MDPI. [Link]

  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. (2024). PubMed. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

  • Ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. (n.d.). PubChem. [Link]

  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. (2024). ResearchGate. [Link]

  • mass spectrometric study of some fluoroquinolone drugs using electron ionization and. (n.d.). INIS-IAEA. [Link]

  • Scheme 1 Synthesis of ethyl 4-hydroxy-7(trifluoromethyl)quinoline3-carboxylate. (n.d.). ResearchGate. [Link]

Sources

A Guide to the Structural Elucidation of Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate: An NMR-Centric Approach

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of the structural elucidation of Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate, a member of the vital fluoroquinolone class of compounds.[1] We will explore the definitive role of Nuclear Magnetic Resonance (NMR) spectroscopy as the primary analytical tool for determining its complex structure in solution. This document is intended for researchers, chemists, and drug development professionals who require a practical and theoretical understanding of modern spectroscopic techniques.

The core of our investigation will center on a multi-dimensional NMR strategy, explaining the causality behind experimental choices. We will supplement this with a comparative analysis of other key analytical techniques—Mass Spectrometry and X-ray Crystallography—to provide a holistic view of a comprehensive structural validation workflow.

The NMR Toolkit: Deconstructing the Molecule Piece by Piece

NMR spectroscopy is the cornerstone of molecular structure elucidation for organic compounds in solution.[2][3] Its power lies in its ability to non-destructively map the carbon-hydrogen framework, reveal through-bond and through-space connectivities, and probe the chemical environment of specific nuclei like ¹⁹F. For a molecule like this compound, a combination of 1D and 2D NMR experiments is essential for unambiguous assignment.

Step 1: The Initial Survey with 1D NMR

One-dimensional NMR provides the foundational data, offering a census of the distinct proton, carbon, and fluorine environments within the molecule.

¹H NMR Spectroscopy (Proton NMR): The proton spectrum is the first port of call. It gives us a count of chemically non-equivalent protons and information about their neighboring protons through spin-spin coupling. For our target molecule, we anticipate distinct signals for the ethyl ester protons, the aromatic protons on the quinoline core, the lone proton at the C3 position, and the N-H proton.

  • Ethyl Group: A characteristic triplet (for the -CH₃) and a quartet (for the -OCH₂-) are expected, arising from their mutual coupling.

  • Aromatic Region: The protons at C5, C7, and C8 will appear in the aromatic region (typically 7.0-8.5 ppm). Their splitting patterns will be complex due to coupling with each other (³JHH) and, crucially, with the fluorine atom at C6 (³JHF and ⁴JHF).

  • C3-H Proton: A singlet is expected for the proton at the C3 position, as it lacks adjacent proton neighbors.

  • N-H Proton: This proton often appears as a broad singlet due to quadrupole broadening and chemical exchange. Its chemical shift can be highly dependent on solvent and concentration.[4]

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

Proton Assignment Predicted δ (ppm) Multiplicity Coupling Constant (Hz)
NH -1 11.0 - 12.0 br s -
CH -3 ~6.8 s -
CH -5 ~7.8 dd JHF ≈ 9-10, JHH ≈ 2-3
CH -7 ~7.5 dd JHF ≈ 4-5, JHH ≈ 2-3
CH -8 ~7.9 dd JHH ≈ 8-9, JHH ≈ 2-3
O-CH₂ -CH₃ ~4.3 q JHH ≈ 7.1
O-CH₂-CH₃ ~1.3 t JHH ≈ 7.1

(Note: Predicted values are estimates. Actual values depend on solvent and experimental conditions.)

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the carbon backbone. Key features include the downfield signals of the carbonyl (C4-oxo) and ester carbons. A critical diagnostic feature is the presence of C-F coupling. The carbon directly bonded to fluorine (C6) will exhibit a large one-bond coupling constant (¹JCF), while adjacent carbons (C5, C7) will show smaller two-bond (²JCF) couplings.[5]

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Assignment Predicted δ (ppm) Key Feature
C =O (Ester) ~165 Quaternary
C -2 ~145 Quaternary
C -3 ~110 CH
C =O (Keto) ~175 Quaternary, may show small ³JCF
C -4a ~120 Quaternary
C -5 ~125 CH, shows ²JCF splitting
C -6 ~155-160 Quaternary, shows large ¹JCF splitting
C -7 ~115 CH, shows ²JCF splitting
C -8 ~120 CH
C -8a ~140 Quaternary
O-C H₂-CH₃ ~62 CH₂
O-CH₂-C H₃ ~14 CH₃

(Note: Predicted values are estimates.)

¹⁹F NMR Spectroscopy: Given that ¹⁹F is a spin-1/2 nucleus with 100% natural abundance and high sensitivity, ¹⁹F NMR is an exceptionally informative experiment.[6][7] For this molecule, a single resonance is expected. The key information lies in its coupling to nearby protons, which will manifest as a complex multiplet in a proton-coupled ¹⁹F spectrum, confirming its position at C6 through observed correlations to H5 and H7.

Step 2: Assembling the Puzzle with 2D NMR

Two-dimensional NMR experiments are indispensable for connecting the fragments identified in 1D spectra into a coherent molecular structure.[8][9]

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is invaluable for tracing out spin systems. For our target, COSY will clearly show a cross-peak between the ethyl -CH₂- and -CH₃ protons and will help delineate the coupling network among the aromatic protons H5, H7, and H8.

HSQC (Heteronuclear Single Quantum Coherence): This is the definitive experiment for assigning carbons that bear protons. It generates a cross-peak between each proton and the carbon to which it is directly attached. This allows for the unambiguous assignment of all protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most powerful tool for elucidating the complete carbon skeleton. It reveals correlations between protons and carbons that are separated by two or three bonds. This allows for the mapping of connectivities across quaternary (non-protonated) carbons. For instance, HMBC will show correlations from the ethyl protons to the ester carbonyl carbon and from the aromatic protons to various quaternary carbons in the quinoline rings, firmly establishing the overall molecular architecture.

An Integrated Workflow for Structural Elucidation

The logical flow of NMR experiments provides a self-validating system for structure determination.

NMR_Workflow cluster_1D 1D NMR: Initial Analysis cluster_2D 2D NMR: Connectivity Mapping cluster_final Final Structure Confirmation H1_NMR ¹H NMR HSQC HSQC H1_NMR->HSQC COSY COSY H1_NMR->COSY ¹H-¹H Spin Systems C13_NMR ¹³C NMR C13_NMR->HSQC ¹JCH Correlations F19_NMR ¹⁹F NMR Structure Final Structure F19_NMR->Structure F Position Confirmation HMBC HMBC HSQC->HMBC Anchor Points for Long-Range Data COSY->HMBC HMBC->Structure ²JCH & ³JCH Full Skeleton Technique_Comparison cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry cluster_XRAY X-ray Crystallography NMR Connectivity Stereochemistry Solution Structure MS Molecular Formula Molecular Weight NMR->MS Complementary XRAY Absolute 3D Structure (Solid State) NMR->XRAY Complementary Molecule Unknown Compound Molecule->NMR Molecule->MS Molecule->XRAY

Sources

A Senior Application Scientist's Guide to Comparing the Antibacterial Activity of Fluoroquinolones

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively compare the antibacterial activity of different fluoroquinolones. It is designed to offer not just protocols, but the scientific reasoning behind experimental choices, ensuring a robust and reliable comparative analysis.

Introduction to Fluoroquinolones: A Class of Critical Antibiotics

Fluoroquinolones are a class of synthetic broad-spectrum antimicrobial agents that have been instrumental in treating a wide array of bacterial infections.[1][2] Their utility spans from community-acquired to hospital-acquired infections.[1] The evolution of fluoroquinolones has led to the development of several generations, each with a modified spectrum of activity.[2][3][4] Generally, newer generations exhibit enhanced activity against Gram-positive bacteria while maintaining potent activity against Gram-negative organisms.[3]

Mechanism of Action and the Rise of Resistance

The bactericidal effect of fluoroquinolones stems from their ability to inhibit two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[5][6][][8][9] These enzymes are critical for DNA replication, recombination, and repair.[5] In Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the main target in many Gram-positive bacteria.[5][10][11] By forming a ternary complex with the enzyme and DNA, fluoroquinolones trap the enzyme in the process of cleaving DNA, leading to double-stranded DNA breaks and ultimately cell death.[6][9][12]

However, the extensive use of these antibiotics has led to the emergence of bacterial resistance, a significant clinical challenge.[][12] Resistance primarily arises from two mechanisms:

  • Target-mediated resistance: Mutations in the quinolone resistance-determining regions (QRDRs) of the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) reduce the binding affinity of fluoroquinolones to their targets.[1][5][6][12]

  • Altered drug accumulation: This can occur through decreased uptake of the drug or, more commonly, through the overexpression of efflux pumps that actively transport fluoroquinolones out of the bacterial cell.[5][6][]

Below is a diagram illustrating the mechanism of action of fluoroquinolones and the key resistance pathways.

G cluster_0 Bacterial Cell cluster_1 Resistance Mechanisms FQ Fluoroquinolone Porin Porin Channel FQ->Porin Entry FQ_in FQ_in Efflux Efflux Pump DNA Bacterial DNA Gyrase DNA Gyrase Gyrase->DNA Supercoiling DSB Double-Strand Breaks (Cell Death) Gyrase->DSB FQ-mediated Gyrase->Target_Mutation TopoIV Topoisomerase IV TopoIV->DNA Decatenation TopoIV->DSB FQ-mediated TopoIV->Target_Mutation FQ_in->Efflux Expulsion FQ_in->Gyrase Inhibition FQ_in->TopoIV Inhibition

Caption: Mechanism of action of fluoroquinolones and resistance pathways.

Experimental Protocols for Comparative Analysis

To rigorously compare the antibacterial activity of different fluoroquinolones, a series of standardized in vitro tests should be performed. The following protocols for determining the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and time-kill kinetics are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[13][14][15][16][17][18]

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[19][20] The broth microdilution method is a commonly used and reliable technique for determining MIC values.[19][21]

Step-by-Step Protocol:

  • Preparation of Antimicrobial Stock Solutions: Prepare stock solutions of each fluoroquinolone in a suitable solvent at a concentration at least 10 times the highest concentration to be tested.[22]

  • Preparation of Bacterial Inoculum: From a fresh overnight culture of the test bacterium on a non-selective agar plate, suspend 3-4 colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[21]

  • Serial Dilution in Microtiter Plate:

    • Add 50-100 µL of sterile Mueller-Hinton Broth (MHB) to each well of a 96-well microtiter plate.[19]

    • Add the appropriate volume of the fluoroquinolone stock solution to the first well of each row and perform a two-fold serial dilution across the plate.[21]

  • Inoculation: Dilute the standardized bacterial suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[19][21]

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.[19][23]

  • Determination of MIC: The MIC is the lowest concentration of the fluoroquinolone at which there is no visible growth (turbidity).[19]

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[24][25][26][27]

Step-by-Step Protocol:

  • Perform an MIC Assay: Follow the steps outlined in the MIC protocol.

  • Subculturing: After determining the MIC, take a 10-100 µL aliquot from the wells showing no visible growth (the MIC well and the wells with higher concentrations) and plate it onto a fresh, antibiotic-free agar plate.[25][27][28]

  • Incubation: Incubate the agar plates at 37°C for 18-24 hours.

  • Determination of MBC: The MBC is the lowest concentration of the fluoroquinolone that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.[26]

Time-Kill Kinetic Assay

Time-kill assays provide information on the rate of bactericidal activity of an antimicrobial agent over time.[29][30][31]

Step-by-Step Protocol:

  • Preparation: Prepare flasks containing MHB with different concentrations of the fluoroquinolone (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC) and a growth control flask without any antibiotic.

  • Inoculation: Inoculate each flask with the test bacterium to a starting density of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Sampling and Plating: At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask, perform serial dilutions in sterile saline, and plate onto antibiotic-free agar plates.[31]

  • Incubation and Colony Counting: Incubate the plates at 37°C for 18-24 hours and then count the number of viable colonies (CFU/mL).

  • Data Analysis: Plot the log₁₀ CFU/mL against time for each fluoroquinolone concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[29][30]

The following diagram outlines the experimental workflow for comparing the antibacterial activity of fluoroquinolones.

G cluster_0 Experimental Workflow Prep Prepare Bacterial Inoculum (0.5 McFarland) MIC_Assay MIC Assay (Broth Microdilution) Prep->MIC_Assay Time_Kill Time-Kill Kinetic Assay Prep->Time_Kill MBC_Assay MBC Assay MIC_Assay->MBC_Assay Subculture from MIC wells Data_Analysis Data Analysis & Comparison MIC_Assay->Data_Analysis MBC_Assay->Data_Analysis Time_Kill->Data_Analysis

Caption: Experimental workflow for comparing fluoroquinolone activity.

Comparative Analysis of Different Fluoroquinolones

The choice of fluoroquinolone for clinical use often depends on its spectrum of activity against specific pathogens. The table below summarizes the in vitro activity of three commonly used fluoroquinolones—ciprofloxacin, levofloxacin, and moxifloxacin—against a range of clinically relevant bacteria. The data is presented as the Minimum Inhibitory Concentration required to inhibit 90% of isolates (MIC₉₀).

FluoroquinoloneGenerationGram-Negative ActivityGram-Positive ActivityAnaerobic Activity
Ciprofloxacin SecondExcellent, including Pseudomonas aeruginosa[3][32]Moderate[33]Poor[33]
Levofloxacin ThirdGood, with slightly less activity against P. aeruginosa than ciprofloxacin[34]Enhanced activity against Streptococcus pneumoniae[1][3]Moderate
Moxifloxacin FourthGood, but limited activity against P. aeruginosa[33]Excellent, including against some ciprofloxacin-resistant strains[35][36][37]Good[4][33]

Note: MIC₉₀ values can vary depending on the geographical region and the specific collection of isolates tested. The information in this table represents general trends.

Discussion and Clinical Implications

The comparative data reveals important distinctions among fluoroquinolones. Ciprofloxacin remains a potent agent against many Gram-negative bacteria, including the opportunistic pathogen Pseudomonas aeruginosa.[32] However, its activity against Gram-positive organisms, particularly Streptococcus pneumoniae, is limited.[33]

Levofloxacin, a third-generation fluoroquinolone, offers improved coverage against Gram-positive bacteria, making it a valuable option for respiratory tract infections.[3] Moxifloxacin, a fourth-generation agent, further expands the spectrum to include many anaerobic bacteria and demonstrates enhanced potency against Gram-positive cocci.[36][37] This broader spectrum, however, comes with reduced activity against P. aeruginosa.[33]

The selection of a fluoroquinolone should be guided by the suspected or confirmed pathogen and its local susceptibility patterns. The continuous surveillance of antimicrobial resistance is crucial to ensure the effective use of this important class of antibiotics.

References

  • Hooper, D. C. (2001). Mechanisms of Action and Resistance of Older and Newer Fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9–S15. [Link]

  • Guay, D. R. (2000). New Classification and Update on the Quinolone Antibiotics. American Family Physician, 61(9), 2741-2748. [Link]

  • Davis, R., & Bryson, H. M. (1994). Levofloxacin. A review of its antibacterial activity, pharmacokinetics and therapeutic efficacy. Drugs, 47(4), 677–700. [Link]

  • Collin, F., Karkare, S., & Maxwell, A. (2011). Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance. ACS Infectious Diseases, 7(4), 655-671. [Link]

  • Hooper, D. C., & Jacoby, G. A. (2015). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Cold Spring Harbor Perspectives in Medicine, 5(9), a025320. [Link]

  • Redgrave, L. S., Sutton, S. B., Webber, M. A., & Piddock, L. J. (2014). Fluoroquinolone resistance: mechanisms, impact on bacteria, and role in evolutionary success. Trends in Microbiology, 22(8), 438-445. [Link]

  • Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. [Link]

  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. [Link]

  • Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay. [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance. ACS Infectious Diseases, 7(4), 655-671. [Link]

  • El-Sayed, M. A., et al. (2022). The antibacterial activity of fluoroquinolone derivatives: An update (2018–2021). Journal of Taibah University Medical Sciences, 17(4), 509-530. [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. [Link]

  • The Pharma Innovation. (2019). A review on recent development on fluoroquinolones. The Pharma Innovation Journal, 8(6), 48-56. [Link]

  • Vila, J., & Ruiz, J. (2007). Mechanism of action of and resistance to quinolones. Microbiology and Molecular Biology Reviews, 71(3), 437-454. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. [Link]

  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay. [Link]

  • Al-Ani, L., et al. (2019). In Vitro Comparison of Antibacterial and Antibiofilm Activities of Selected Fluoroquinolones against Pseudomonas aeruginosa and Methicillin-Resistant Staphylococcus aureus. Antibiotics, 8(1), 14. [Link]

  • Jehl, F., et al. (2016). Comparative Activity of Ciprofloxacin, Levofloxacin and Moxifloxacin against Klebsiella pneumoniae, Pseudomonas aeruginosa and Stenotrophomonas maltophilia Assessed by Minimum Inhibitory Concentrations and Time-Kill Studies. PLoS ONE, 11(6), e0156690. [Link]

  • Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and Molecular Biology Reviews, 61(3), 377-392. [Link]

  • Tendencia, E. A. (2004). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC Aquaculture Department Institutional Repository. [Link]

  • Khodursky, A. B., & Cozzarelli, N. R. (1998). DNA topoisomerase targets of the fluoroquinolones: A strategy for avoiding bacterial resistance. Proceedings of the National Academy of Sciences, 95(16), 9419-9424. [Link]

  • Bush, N. G., et al. (2020). DNA Gyrase as a Target for Quinolones. Molecules, 25(3), 693. [Link]

  • Sharma, S., et al. (2007). Activity of newer fluoroquinolones against gram-positive and gram-negative bacteria isolated from ocular infections: an in vitro comparison. Indian Journal of Ophthalmology, 55(5), 345-350. [Link]

  • Barnes, L. V., et al. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols, 4(3), 102512. [Link]

  • Karpecki, P. (2003). Generations apart: Making sense of the new fluoroquinolones. Healio. [Link]

  • European Society of Clinical Microbiology and Infectious Diseases. (n.d.). EUCAST. [Link]

  • Wikipedia. (n.d.). Minimum bactericidal concentration. [Link]

  • BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing. [Link]

  • Fung-Tomc, J., et al. (2000). Comparative Killing Rates of Fluoroquinolones and Cell Wall-Active Agents. Antimicrobial Agents and Chemotherapy, 44(9), 2499-2502. [Link]

  • Clinical and Laboratory Standards Institute. (2026). M100 | Performance Standards for Antimicrobial Susceptibility Testing. [Link]

  • The European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST. [Link]

  • Nelson Labs. (n.d.). Time-Kill Evaluations. [Link]

  • Medicosis Perfectionalis. (2019, March 18). Fluoroquinolones | 2nd vs 3rd vs 4th Generation | Targets, Mechanism of Action [Video]. YouTube. [Link]

  • CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. [Link]

  • National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]

  • U.S. Food and Drug Administration. (2025). Antibacterial Susceptibility Test Interpretive Criteria. [Link]

  • The European Committee on Antimicrobial Susceptibility Testing. (n.d.). Guidance Documents. [Link]

  • Fass, R. J. (1993). Antimicrobial activity of fluoroquinolones and other antibiotics on 1116 clinical Gram-positive and Gram-negative isolates. Journal of Antimicrobial Chemotherapy, 31(Suppl B), 67-78. [Link]

  • Dr.Oracle. (2025). What type of bacterial activity do all fluoroquinolones (e.g. ciprofloxacin, levofloxacin) possess? [Link]

  • Seral, C., et al. (2003). Comparative activity of quinolones (ciprofloxacin, levofloxacin, moxifloxacin and garenoxacin) against extracellular and intracellular infection by Listeria monocytogenes and Staphylococcus aureus in J774 macrophages. Journal of Antimicrobial Chemotherapy, 51(5), 1205-1212. [Link]

  • The European Committee on Antimicrobial Susceptibility Testing. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. [Link]

  • National Institute for Communicable Diseases. (2019). Antimicrobial susceptibility testing EUCAST disk diffusion method. [Link]

  • Osei, S. A., et al. (2019). Resistance Modulation Action, Time-Kill Kinetics Assay, and Inhibition of Biofilm Formation Effects of Plumbagin from Plumbago zeylanica Linn. BioMed Research International, 2019, 9153835. [Link]

  • Gehrlein, M., et al. (1999). Comparative Activities of Ciprofloxacin, Clinafloxacin, Gatifloxacin, Gemifloxacin, Levofloxacin, Moxifloxacin, and Trovafloxacin against Epidemiologically Defined Acinetobacter baumannii Strains. Antimicrobial Agents and Chemotherapy, 43(11), 2743-2747. [Link]

  • ResearchGate. (n.d.). Time-kill kinetics assay examining the time- and... [Link]

  • Dajcs, J. J., et al. (2002). Effectiveness of Ciprofloxacin, Levofloxacin, or Moxifloxacin for Treatment of Experimental Staphylococcus aureus Keratitis. Antimicrobial Agents and Chemotherapy, 46(6), 1734-1738. [Link]

  • Ferraz, H., et al. (2011). Time–kill kinetics of antibiotics active against rapidly growing mycobacteria. Journal of Antimicrobial Chemotherapy, 66(10), 2313-2316. [Link]

Sources

A Senior Application Scientist's Guide to the In Vitro Cytotoxicity of Quinolone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, understanding the cytotoxic potential of novel compounds is a cornerstone of preclinical evaluation. Quinolone derivatives, a class of compounds initially recognized for their antibacterial properties, have emerged as promising candidates in anticancer research.[1][2] Their mechanism of action, primarily targeting topoisomerase enzymes essential for DNA replication and repair, provides a compelling rationale for their exploration as cytotoxic agents.[1][3][4] This guide offers an in-depth comparison of the in vitro cytotoxicity of various quinolone derivatives, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.

The Rationale for Comparing Quinolone Derivatives

The diverse chemical space of quinolone derivatives allows for a wide range of biological activities. Structural modifications at various positions of the quinolone scaffold, such as the N-1, C-3, and C-7 positions, can significantly influence their cytotoxic potency and selectivity towards cancer cells over normal cells.[1][3] Therefore, a systematic comparison of their in vitro cytotoxicity is crucial for identifying lead compounds with optimal therapeutic windows. This guide will focus on derivatives that have been extensively studied, providing a comparative analysis of their effects on various cancer cell lines.

Comparative Cytotoxicity: A Data-Driven Overview

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes the reported IC50 values for several quinolone derivatives against a panel of human cancer cell lines, offering a snapshot of their comparative efficacy.

Quinolone DerivativeCell LineIC50 (µM)Reference
CiprofloxacinT24 (Bladder Cancer)Achievable in urine[5]
MDA-MB-231 (Breast Cancer)Not specified, but showed effect[3]
TK6 (Lymphoblastoid)Induces apoptosis[6]
Norfloxacin Derivative 73PC3 (Prostate Cancer)2.33[7]
MCF-7 (Breast Cancer)2.27[7]
MDA-MB-231 (Breast Cancer)1.52[7]
4-Quinolone-3-carboxamide DerivativeMCF-7 (Breast Cancer)13.2 and 20.4[3]
Quinolone-Curcumin HybridHCT116-WT (Colon Cancer)Comparable with irinotecan[1]
6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid (3j)MCF-7 (Breast Cancer)Showed 82.9% reduction in cellular growth[8]
3-(4-Ethylphenyl)-1-(4-methoxybenzyl)-6-nitro-2-p-tolylquinolin-4(1H)-one (3a)MCF-7 (Breast Cancer)Exhibited maximum inhibitory activity[8]
6-Nitro-2-p-tolylquinolin-4(1H)-one (5a)HeLa (Cervical Cancer)More active than other tested compounds[8]

Note: The cytotoxic activity of quinolones can vary significantly based on the cell line and the specific chemical substitutions on the quinolone scaffold. For instance, some derivatives show selectivity towards certain cancer types.[8]

Mechanistic Insights: How Quinolones Induce Cell Death

The primary mechanism of action for the antibacterial effects of quinolones is the inhibition of bacterial DNA gyrase and topoisomerase IV.[9][10] In eukaryotic cells, they target the analogous topoisomerase I and II enzymes.[1][11] This inhibition leads to the stabilization of the enzyme-DNA cleavage complex, which in turn causes DNA double-strand breaks.[4][6] If this damage is beyond repair, it triggers programmed cell death, or apoptosis.[6]

Several signaling pathways are implicated in quinolone-induced cytotoxicity:

  • Intrinsic Apoptotic Pathway: DNA damage activates sensor proteins that lead to the activation of pro-apoptotic proteins like Bax and the suppression of anti-apoptotic proteins like Bcl-2.[11] This results in the release of cytochrome c from the mitochondria and the subsequent activation of a caspase cascade, ultimately leading to apoptosis.[11]

  • Necro-apoptotic Pathway: Some topoisomerase inhibitors can also induce a form of programmed necrosis known as necroptosis.[11] This pathway is driven by the RIPK1/RIPK3/MLKL signaling cascade and serves as an alternative cell death mechanism, particularly in apoptosis-resistant cancer cells.[11]

  • Cell Cycle Arrest: Quinolone derivatives have been shown to induce cell cycle arrest, often at the G2/M or S phase, preventing cancer cells from proliferating.[6][8]

The following diagram illustrates the general signaling pathway for quinolone-induced apoptosis.

Quinolone_Apoptosis_Pathway cluster_cell Cancer Cell Quinolone Quinolone Derivative Topo_Complex Topoisomerase-DNA Complex Quinolone->Topo_Complex Inhibits DSB DNA Double-Strand Breaks Topo_Complex->DSB Stabilizes ATM ATM Activation DSB->ATM p53 p53 Activation ATM->p53 Bax Bax (Pro-apoptotic) Activation p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) Inhibition p53->Bcl2 Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Bcl2->Mitochondrion Inhibits Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Quinolone-induced apoptotic signaling pathway.

Experimental Protocols for Assessing Cytotoxicity

To ensure the reliability and reproducibility of in vitro cytotoxicity data, standardized and well-validated protocols are essential. The following are step-by-step methodologies for common assays used to evaluate the cytotoxic effects of quinolone derivatives.

Experimental Workflow for In Vitro Cytotoxicity Testing

The general workflow for assessing the in vitro cytotoxicity of quinolone derivatives is depicted in the following diagram.

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Line Culture (e.g., MCF-7, HeLa) Cell_Seeding 3. Seed Cells into 96-well Plates Cell_Culture->Cell_Seeding Compound_Prep 2. Quinolone Derivative Stock Solution Preparation Treatment 4. Treat Cells with Serial Dilutions of Quinolone Compound_Prep->Treatment Cell_Seeding->Treatment Incubation 5. Incubate for a Defined Period (e.g., 24, 48, 72h) Treatment->Incubation MTT_Assay 6a. MTT Assay (Metabolic Activity) Incubation->MTT_Assay LDH_Assay 6b. LDH Assay (Membrane Integrity) Incubation->LDH_Assay Apoptosis_Assay 6c. Apoptosis Assay (e.g., Annexin V/PI) Incubation->Apoptosis_Assay Data_Acquisition 7. Measure Signal (e.g., Absorbance, Fluorescence) MTT_Assay->Data_Acquisition LDH_Assay->Data_Acquisition Apoptosis_Assay->Data_Acquisition IC50_Calc 8. Calculate IC50 Values Data_Acquisition->IC50_Calc Comparison 9. Compare Cytotoxicity of Derivatives IC50_Calc->Comparison

Caption: General experimental workflow for cytotoxicity assessment.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Principle: Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Treatment: Remove the culture medium and add fresh medium containing serial dilutions of the quinolone derivatives. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

    • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the activity of lactate dehydrogenase released from damaged cells, providing a measure of cytotoxicity due to compromised cell membrane integrity.

  • Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis. The amount of LDH in the supernatant is proportional to the number of dead cells.

  • Protocol:

    • Follow steps 1-3 of the MTT assay protocol.

    • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.

    • LDH Reaction: Transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate. Add the LDH assay reaction mixture according to the manufacturer's instructions.

    • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

    • Stop Reaction: Add the stop solution provided in the kit.

    • Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm).

    • Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells treated with a lysis buffer).

Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be used to detect these cells. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.

  • Protocol:

    • Cell Culture and Treatment: Culture cells in 6-well plates and treat them with the quinolone derivatives at the desired concentrations for the specified time.

    • Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.

    • Washing: Wash the cells twice with cold PBS.

    • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.

    • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic/necrotic: Annexin V+/PI+).

Conclusion and Future Directions

The in vitro cytotoxicity comparison of quinolone derivatives reveals a promising landscape for the development of novel anticancer agents. The versatility of the quinolone scaffold allows for chemical modifications that can enhance cytotoxic potency and selectivity. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of these compounds.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To elucidate the key structural features responsible for potent and selective cytotoxicity.

  • In Vivo Efficacy and Toxicity Studies: To validate the in vitro findings in animal models of cancer.

  • Combination Therapies: To explore the synergistic effects of quinolone derivatives with existing chemotherapeutic agents.

By adhering to rigorous scientific methodologies and a logical, data-driven approach, the field of drug discovery can continue to unlock the full therapeutic potential of quinolone derivatives in the fight against cancer.

References

  • Novel 4-quinolone derivative inflicted cytotoxicity via intrinsic apoptotic pathway activation on human metastatic triple-negative breast cancer cells. (2025-09-25). NIH. [Link]

  • Quinolones as a Potential Drug in Genitourinary Cancer Treatment—A Literature Review. (n.d.). In Vivo. [Link]

  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019-08-13). NIH. [Link]

  • Contribution of reactive oxygen species to pathways of quinolone-mediated bacterial cell death. (n.d.). PMC - NIH. [Link]

  • Fluoroquinolones effectiveness. (A) - Comparison of cytotoxic... (n.d.). ResearchGate. [Link]

  • Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry. (2024-06-08). ResearchGate. [Link]

  • In vitro short-term and long-term cytotoxicity of fluoroquinolones on murine cell lines. (n.d.). PubMed. [Link]

  • Dual Topoisomerase I/II Inhibition-Induced Apoptosis and Necro-Apoptosis in Cancer Cells by a Novel Ciprofloxacin Derivative via RIPK1/RIPK3/MLKL Activation. (n.d.). MDPI. [Link]

  • Lipophilic quinolone derivatives: Synthesis and in vitro antibacterial evaluation. (2021-11-11). ScienceDirect. [Link]

  • Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. (n.d.). MDPI. [Link]

  • Ciprofloxacin-induced G2 arrest and apoptosis in TK6 lymphoblastoid cells is not dependent on DNA double-strand break formation. (n.d.). NIH. [Link]

  • Nonclassical Biological Activities of Quinolone Derivatives. (2011-12-09). Publishing at the Library. [Link]

  • Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. (n.d.). MDPI. [Link]

  • Quinolone-Mediated Bacterial Death. (n.d.). PMC - NIH. [Link]

  • Preliminary investigation of cytotoxic potential of 2-quinolone derivatives using in vitro and in vivo (solid tumor and liquid tumor) models of cancer. (2025-06-28). ResearchGate. [Link]

  • In Vitro Discrimination of Fluoroquinolones Toxicity on Tendon Cells: Involvement of Oxidative Stress. (2017-09-12). ASPET Journals. [Link]

  • In vitro short-term and long-term cytotoxicity of fluoroquinolones on murine cell lines. (2025-08-06). ResearchGate. [Link]

  • In-vitro cytotoxicity of fluoro functionalized quinolone derivatives. (n.d.). ResearchGate. [Link]

  • Preliminary investigation of cytotoxic potential of 2-quinolone derivatives using in vitro and in vivo (solid tumor and liquid tumor) models of cancer. (2014-09-01). Semantic Scholar. [Link]

  • In vitro discrimination of fluoroquinolones toxicity on tendon cells: involvement of oxidative stress. (n.d.). PubMed. [Link]

  • In Vitro Cytotoxicity Assay Protocol. (n.d.). Scribd. [Link]

  • Nitroxoline. (n.d.). Wikipedia. [Link]

  • Chemotherapy. (n.d.). Wikipedia. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Studies of Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the efficacy of a therapeutic candidate is intrinsically linked to its specificity. For derivatives of the Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate scaffold, a class of compounds with potent biological activity, understanding and mitigating cross-reactivity is not merely a regulatory hurdle but a fundamental aspect of developing a safe and effective therapeutic. This guide provides an in-depth, experience-driven comparison of methodologies to assess the selectivity of these derivatives, grounded in established scientific principles and experimental validation. Our focus is to equip researchers, scientists, and drug development professionals with the rationale and practical protocols required to build a robust selectivity profile for their lead candidates.

The 4-quinolone bicyclic ring is the core structure of a significant class of synthetic broad-spectrum antimicrobial agents.[1] The introduction of a fluorine atom at the C-6 position, creating fluoroquinolones, substantially broadened their activity against both Gram-positive and Gram-negative bacteria.[1][2] However, the very features that confer potent activity can also lead to interactions with unintended biological targets, resulting in off-target effects and potential toxicities. This guide will navigate the essential studies required to de-risk these molecules and provide a clear path toward identifying candidates with the most promising therapeutic window.

The On-Target Landscape: Bacterial Topoisomerases

The primary antibacterial mechanism of quinolone derivatives is the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[3][4] These enzymes are crucial for bacterial DNA replication, transcription, and repair.[1] By stabilizing the enzyme-DNA complex, quinolones introduce lethal double-strand breaks in the bacterial chromosome, leading to cell death.[3][4] Therefore, the initial and most critical assessment is to confirm and quantify the activity of any new derivative against these intended targets.

While DNA gyrase is often the primary target in Gram-negative bacteria, topoisomerase IV can be the main target in some Gram-positive species.[3] It is therefore prudent to assess the inhibitory activity against both enzymes, especially when developing broad-spectrum agents.

The Off-Target Dilemma: Key Areas of Cross-Reactivity

Based on the chemical structure and historical data on quinolone derivatives, several key off-targets are of significant concern. A thorough investigation into these potential interactions is paramount for a comprehensive safety assessment.

Eukaryotic Topoisomerases: The Double-Edged Sword

The similarity between bacterial and human topoisomerases makes the latter a primary off-target concern. Inhibition of human topoisomerase II can lead to cytotoxic effects, a mechanism exploited by some anticancer agents but a serious liability for an antibacterial.[5] This cross-reactivity is a critical parameter to evaluate.

GABA-A Receptors: The Neurological Connection

A well-documented adverse effect of some fluoroquinolones is central nervous system (CNS) stimulation, including dizziness, confusion, and in rare cases, convulsions.[6][7] This has been linked to the inhibition of the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the brain.[6][8] Certain quinolones can act as antagonists at this receptor, an effect that can be potentiated by concomitant use of some non-steroidal anti-inflammatory drugs (NSAIDs).[8][9][10] Assessing binding and functional modulation of the GABA-A receptor is therefore a mandatory safety screen.

Kinase Profiling: A Broad Net for Unforeseen Interactions

Protein kinases are a large family of enzymes involved in virtually all cellular signaling pathways. Due to the ATP-binding pocket shared by kinases, small molecule inhibitors can often exhibit off-target binding to multiple kinases, leading to unexpected pharmacological effects.[11] Prophylactic screening against a broad panel of kinases is a standard industry practice to identify any such liabilities early in the development process.[12]

Experimental Framework for Selectivity Profiling

A multi-pronged approach combining biochemical and cell-based assays is essential for a thorough cross-reactivity assessment. The following protocols provide a self-validating system, where data from one experiment informs and is corroborated by the next.

Workflow for Comprehensive Selectivity Assessment

The logical flow of experiments should start with the intended target, move to known high-risk off-targets, and conclude with broader screening and cellular validation.

G cluster_0 Biochemical Assays (In Vitro) cluster_1 Cell-Based Assays (In Situ) A On-Target Potency: Bacterial Topoisomerase IV Inhibition Assay B Primary Off-Target Assessment: GABA-A Receptor Competitive Binding Assay A->B Confirm on-target activity first C Broad Off-Target Screen: Kinase Selectivity Panel (e.g., 96-well format) B->C Assess known liabilities D Cellular Toxicity Assessment: Cytotoxicity Assay in Human Cell Line (e.g., HepG2) C->D Broaden the search for off-targets E Functional Corroboration: Cellular Target Engagement or Phenotypic Assay (if applicable) D->E Validate in a biological context G cluster_0 Decision-Making Framework Start Test Compound OnTarget High On-Target Potency? (Topo IV IC50 < 0.1 µM) Start->OnTarget OffTarget Low Off-Target Activity? (GABA-A Ki > 50 µM Kinase IC50 > 10 µM) OnTarget->OffTarget Yes Stop De-prioritize / Redesign OnTarget->Stop No Cellular Low Cellular Toxicity? (CC50 > 50 µM) OffTarget->Cellular Yes OffTarget->Stop No Proceed Promising Candidate Cellular->Proceed Yes Cellular->Stop No

Caption: A flowchart for evaluating the cross-reactivity profile of a lead candidate.

Conclusion and Forward Look

This guide has outlined a comprehensive and logically structured approach to evaluating the cross-reactivity of this compound derivatives. By integrating biochemical and cell-based assays, researchers can build a robust data package that not only compares candidates but also provides crucial insights into their potential safety and therapeutic index. The causality behind these experimental choices is clear: we must first confirm the desired activity, then systematically investigate the most probable and impactful liabilities based on the compound class's known pharmacology. This self-validating system, where in vitro findings are contextualized with cellular data, is the cornerstone of modern, efficient drug development. The candidate that demonstrates high on-target potency, coupled with minimal off-target interaction and low cellular toxicity, is the one that merits advancement toward more complex preclinical studies.

References

  • BenchChem. Potential Therapeutic Targets of Quinolone Antibacterial Agents Against Staphylococcus aureus.
  • News-Medical.Net. The role of cell-based assays for drug discovery. [Link]

  • PubMed. Possible interaction of fluoroquinolones with the benzodiazepine-GABAA-receptor complex. [Link]

  • National Institutes of Health (NIH). Mechanism of Quinolone Action and Resistance. [Link]

  • National Institutes of Health (NIH). The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. [Link]

  • National Institutes of Health (NIH). Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents. [Link]

  • PubMed. Quantitation of GABAA receptor inhibition required for quinolone-induced convulsions in mice. [Link]

  • GEN Edge. Cell-Based Assays for Enhanced Safety, Activity, and Target Specificity Determination. [Link]

  • Nuvisan. Therapeutically relevant cell-based assays for drug discovery. [Link]

  • Creative Biolabs. Off-Target Screening Cell Microarray Assay. [Link]

  • ResearchGate. Nonclassical Biological Activities of Quinolone Derivatives. [Link]

  • BenchChem. Application Notes and Protocols for Kinase Activity Assays.
  • Creative Bioarray. Role of Cell-Based Assays in Drug Discovery and Development. [Link]

  • National Institutes of Health (NIH). Measuring and interpreting the selectivity of protein kinase inhibitors. [Link]

  • Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • ResearchGate. Antagonism of GABA A receptors by 4-quinolones. [Link]

  • National Institutes of Health (NIH). Possible intermolecular interaction between quinolones and biphenylacetic acid inhibits gamma-aminobutyric acid receptor sites. [Link]

  • PubMed. Inhibitory effect of new quinolones on GABA(A) receptor-mediated response and its potentiation with felbinac in Xenopus oocytes injected with mouse-brain mRNA: correlation with convulsive potency in vivo. [Link]

  • PubChem. 1-Ethyl-6-fluoro-4-oxo-7-piperazin-1-yl-quinoline-3-carboxylic acid. [Link]

  • ResearchGate. 7-Chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid. [Link]

  • IUCr. Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate. [Link]

  • ResearchGate. Ethyl 1-ethyl-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate: X-ray and DFT studies. [Link]

  • PubChem. 7-Chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, step-by-step guidance for the safe and compliant disposal of Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate. As a member of the quinolone class of compounds, this substance requires meticulous handling to ensure the safety of laboratory personnel and protect the environment. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights grounded in established safety protocols and regulatory standards.

Immediate Safety Profile & Hazard Identification

Before handling or preparing for disposal, it is crucial to understand the potential hazards of this compound. While specific toxicological data for this exact compound is limited, data from structurally similar quinolone derivatives, such as Ethyl 6,7-Difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, indicate that it should be treated as a hazardous substance.

Primary Hazards:

  • Skin Irritation: Causes skin irritation upon contact.

  • Serious Eye Irritation: Poses a risk of serious eye irritation.

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.

All laboratory chemicals should be considered potentially hazardous.[1][2] Therefore, adherence to proper personal protective equipment (PPE) protocols is mandatory.

Essential Personal Protective Equipment (PPE):

PPE Category Specification Rationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[3] Prevents eye contact with dust particles or splashes.
Hand Protection Chemical-impermeable gloves (e.g., nitrile). Protects skin from direct contact and potential irritation.[4]
Protective Clothing Lab coat and, if necessary, fire/flame resistant and impervious clothing.[3] Minimizes skin exposure to spills and contamination.

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated.[5] | Prevents inhalation of airborne particles, especially when handling the solid compound. |

All handling and preparation for disposal must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6][7]

Waste Characterization and Segregation

Proper disposal begins with correct waste characterization. Under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), chemical waste generated in a laboratory setting must be evaluated to determine if it is hazardous.[8][9][10]

This compound waste falls into the category of hazardous chemical waste . It must never be disposed of in the regular trash or poured down the sewer system.[3][6]

Segregation is a critical step to prevent dangerous chemical reactions. [1][2] This waste must be kept separate from incompatible materials. As a general rule, store waste based on hazard class.

Key Segregation Principles:

  • Store acids and bases separately.[11]

  • Keep oxidizing agents away from organic compounds and reducing agents.[11]

  • Do not mix this compound's waste with other chemicals unless explicitly permitted by your institution's safety officer.

On-Site Accumulation and Storage Protocol

Laboratories that generate hazardous waste must establish designated Satellite Accumulation Areas (SAAs) .[11] These are locations at or near the point of waste generation and under the control of laboratory personnel.[12]

Step-by-Step Waste Accumulation Procedure:
  • Select a Compatible Container: Use a container that is chemically compatible with the quinolone waste. High-density polyethylene (HDPE) or glass containers are generally suitable. The container must be in good condition, free from damage, and have a secure, leak-proof closure.[9][10]

  • Label the Container: Proper labeling is a strict regulatory requirement.[11] Before any waste is added, the container must be labeled with:

    • The words "Hazardous Waste" .

    • The full chemical name: "this compound" .

    • The specific constituents and their approximate concentrations if it is a mixture.

    • The date accumulation started.

  • Collect Waste:

    • Solid Waste: Collect unused or expired solid chemicals, as well as contaminated materials like weighing paper, wipes, and contaminated PPE (e.g., gloves), in the designated solid waste container.

    • Liquid Waste (Solutions): If the compound is in solution, collect it in a designated liquid hazardous waste container. Do not fill the container beyond 90% capacity to allow for expansion.[10]

  • Secure the Container: Keep the waste container closed at all times except when adding waste. This minimizes the release of vapors and prevents spills.

  • Store in SAA: Place the sealed and labeled container in your designated SAA. Ensure the SAA is clearly marked, provides secondary containment to catch potential leaks, and is away from heat or ignition sources.[1][10]

The following diagram illustrates the decision-making process for handling waste at the point of generation.

WasteManagementWorkflow Waste Management Workflow start_node start_node process_node process_node decision_node decision_node waste_node waste_node end_node end_node gen Waste Generation (e.g., unused chemical, contaminated wipes, solutions) identify Is waste solid, liquid, or contaminated sharp? gen->identify solid_waste Solid Waste Container (Labeled: Hazardous Waste, Chemical Name) identify->solid_waste Solid / Contaminated PPE liquid_waste Liquid Waste Container (Labeled: Hazardous Waste, Chemical Name) identify->liquid_waste Liquid sharps_waste Sharps Container (Puncture-proof, Labeled) identify->sharps_waste Sharp (e.g., contaminated needle) seal Keep Container Securely Sealed (Except when adding waste) solid_waste->seal liquid_waste->seal sharps_waste->seal store Place in Designated Satellite Accumulation Area (SAA) seal->store

Caption: Decision workflow for segregating waste at the point of generation.

Final Disposal Pathways

The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal facility. Laboratories must coordinate with their institution's Environmental Health & Safety (EHS) department or a certified waste broker to arrange for pickup and transport.[8]

Approved Disposal Methods:

  • Controlled Incineration: This is the most common and effective method for destroying organic chemical waste.[3] Incineration at high temperatures in a licensed facility turns the waste into less harmful ash and scrubs flue gases to prevent environmental contamination.[1]

  • Chemical Destruction Plant: Other specialized treatments at a licensed facility may be employed depending on the waste profile.[3]

Under no circumstances should laboratory personnel attempt to treat or dispose of this chemical waste on their own.

Emergency Procedures: Spills and Exposures

Accidents can happen, and a clear, rehearsed emergency plan is essential for laboratory safety.

Spill Cleanup:
  • Evacuate & Secure: Immediately alert others in the area and evacuate non-essential personnel. Secure the entrance to the area.[13]

  • Ventilate: Ensure the area is well-ventilated.

  • Remove Ignition Sources: Eliminate all potential sources of ignition.[4][13]

  • Wear Appropriate PPE: Before attempting cleanup, don the appropriate PPE as outlined in Section 1.

  • Contain & Absorb: For a solid spill, carefully sweep or scoop the material to avoid creating dust. For a liquid spill, cover with an inert absorbent material like vermiculite, dry sand, or earth.[13]

  • Collect Waste: Place the absorbed material and any contaminated cleaning supplies into a labeled hazardous waste container.[13]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Dispose: The cleanup materials are also considered hazardous waste and must be disposed of accordingly.

Personnel Exposure:
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and plenty of water. If irritation persists, seek medical attention.[4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[4]

All exposures and incidents must be reported to your laboratory supervisor and EHS department in accordance with institutional policy.

References

  • OSHA Compliance For Laboratories. (n.d.). US Bio-Clean. Retrieved from [Link]

  • Laboratory Environmental Sample Disposal Information Document. (n.d.). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2024). Daniels Health. Retrieved from [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA. Retrieved from [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]

  • Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]

  • Are You In Compliance With Proper Lab Waste Disposal Regulations? (n.d.). Medical Waste Services. Retrieved from [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2024). U.S. Environmental Protection Agency (EPA). Retrieved from [Link]

  • Occupational exposure to hazardous chemicals in laboratories. (n.d.). Occupational Safety and Health Administration (OSHA). Retrieved from [Link]

  • Quinoline - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved from [Link]

Sources

Personal protective equipment for handling Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate

An In-Depth Technical Guide for Laboratory Professionals

As a Senior Application Scientist, my priority is to empower fellow researchers with the knowledge to conduct their work safely and effectively. This guide provides essential, immediate safety and logistical information for handling this compound, a compound often utilized in the synthesis of more complex molecules in drug discovery and development. While this quinolone derivative holds significant promise in medicinal chemistry, its handling requires a thorough understanding of its potential hazards and the implementation of robust safety protocols.[1][2][3] This document moves beyond a simple checklist, offering a self-validating system of protocols grounded in established safety principles.

Understanding the Risks: A Data-Driven Approach
  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation[5]

Given these potential hazards, it is prudent to treat this compound with a similar level of caution. The primary routes of exposure to be concerned with are inhalation of the powder, skin contact, and eye contact.[4][6][7]

Core Principles of Safe Handling

The safe handling of any chemical, particularly a powdered substance with potential irritant properties, hinges on a multi-layered approach encompassing engineering controls, administrative controls, and personal protective equipment (PPE).

1. Engineering Controls: Your First Line of Defense

Engineering controls are designed to remove the hazard at the source, before it can come into contact with you.

  • Chemical Fume Hood: All handling of this compound powder should be conducted within a certified chemical fume hood.[8][9] This is critical to prevent the inhalation of any airborne particles.

  • Ventilation: Ensure that the laboratory has adequate general ventilation.[10]

  • Enclosed Balance: When weighing the powder, use an enclosed balance or a balance within the fume hood to minimize the potential for dust dispersion.[11]

2. Administrative Controls: Safe Work Practices

Administrative controls are the procedures and policies that you and your institution put in place to ensure safety.

  • Designated Work Area: Establish a clearly marked, designated area for working with this compound.[11] Cover the work surface with absorbent bench paper to easily contain and clean up any spills.[11]

  • Minimize Quantities: Use the smallest amount of the chemical necessary for your experiment to reduce the potential for exposure and waste.

  • Avoid Dust Formation: Handle the powder gently to avoid creating dust.[4]

  • Keep Containers Closed: Always keep the container tightly sealed when not in use.[11]

  • Handwashing: Wash your hands thoroughly with soap and water after handling the chemical, even if you were wearing gloves.[12][13]

Personal Protective Equipment (PPE): Your Last Line of Defense

While engineering and administrative controls are primary, a robust PPE plan is essential for direct handling of this compound.

PPE CategorySpecificationRationale
Eye and Face Protection ANSI Z87.1-compliant safety goggles with side shields. A face shield should be worn over the goggles for procedures with a higher risk of splashes.[14]Protects against splashes of solutions containing the compound and accidental eye contact with the powder.[14][15]
Hand Protection Disposable nitrile gloves are the minimum requirement.[8][14][16] Consider double-gloving for added protection.Prevents skin contact and potential absorption.[14] Always inspect gloves for tears or holes before use.[13]
Body Protection A standard laboratory coat is mandatory.[8][14] For tasks with a significant splash risk, a chemically resistant apron over the lab coat is recommended.[16][17]Protects skin and personal clothing from contamination.[14]
Respiratory Protection A risk assessment should be conducted. If there is a potential for generating aerosols or if working with the powder outside of a fume hood is unavoidable, a fit-tested N95 respirator or higher is recommended.[14]Prevents inhalation of fine powder particles.[14][18]
Footwear Closed-toe shoes are required in all laboratory settings.[8][13]Protects feet from spills and falling objects.[14]

Donning and Doffing PPE: A Critical Procedure

The order in which you put on and take off your PPE is crucial to prevent cross-contamination.

Donning Sequence:

  • Gown

  • Mask or Respirator

  • Goggles or Face Shield

  • Gloves[19]

Doffing Sequence:

  • Gloves

  • Goggles or Face Shield

  • Gown

  • Mask or Respirator[19]

Always perform hand hygiene after removing all PPE.[18]

Operational and Disposal Plans

A comprehensive safety plan extends beyond handling to include procedures for spills and the proper disposal of waste.

Spill Response Protocol

In the event of a spill, remain calm and follow these steps:

  • Alert Colleagues: Immediately notify others in the vicinity.[12]

  • Evacuate: If the spill is large or you are unsure of the hazard, evacuate the immediate area.

  • Assess the Spill: Determine the size and nature of the spill.

  • Small Spills (Powder):

    • If you are trained and it is safe to do so, gently cover the spill with an absorbent material to prevent further dispersal.

    • Carefully scoop the material into a labeled waste container.

    • Clean the area with an appropriate solvent or cleaning solution.

  • Large Spills:

    • Evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

Waste Disposal Plan

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Containers: All waste contaminated with this compound, including used gloves, bench paper, and excess compound, must be disposed of in a clearly labeled, sealed hazardous waste container.[8]

  • Segregation: Do not mix this waste with other waste streams. Follow your institution's guidelines for chemical waste segregation.[8]

  • Consult EHS: Always consult your institution's EHS department for specific disposal procedures.

Experimental Workflow Visualization

To further clarify the safety procedures, the following diagrams illustrate the key workflows.

Handling_Workflow cluster_Prep Preparation cluster_Handling Chemical Handling (in Fume Hood) cluster_Cleanup Cleanup and Disposal Prep Gather Materials & PPE Don_PPE Don PPE in Correct Sequence Prep->Don_PPE Weigh Weigh Compound in Enclosed Balance Prep->Weigh Dissolve Dissolve in Appropriate Solvent Weigh->Dissolve Clean Clean Work Area Dissolve->Clean Doff_PPE Doff PPE in Correct Sequence Clean->Doff_PPE Dispose Dispose of Waste in Labeled Container Doff_PPE->Dispose

Caption: Workflow for the safe handling of this compound.

Spill_Response Spill Spill Occurs Alert Alert Colleagues Spill->Alert Assess Assess Spill Size Alert->Assess Small_Spill Small Spill? Assess->Small_Spill Large_Spill Large Spill: Evacuate & Call EHS Small_Spill->Large_Spill No Contain Contain & Clean Small Spill Small_Spill->Contain Yes Dispose Dispose of Cleanup Materials Contain->Dispose

Caption: Decision-making workflow for spill response.

Conclusion

The responsible and safe handling of chemical reagents is the cornerstone of successful and ethical scientific research. By integrating the principles of engineering controls, safe work practices, and appropriate personal protective equipment, researchers can confidently work with this compound while minimizing their risk of exposure. This guide provides a framework for developing a comprehensive safety plan; however, it is imperative that all laboratory personnel also adhere to their institution's specific safety protocols and guidelines.

References

  • ChemicalBook. (2023). This compound Safety Data Sheet.
  • Environment, Health & Safety, University of California, Berkeley. (n.d.). Weighing Hazardous Powders in the Laboratory. Retrieved from [Link]

  • GZ Industrial Supplies. (2025). Safe Handling Practices for Laboratory Chemicals. Retrieved from [Link]

  • Compliance and Risk Management, University of Texas at Dallas. (n.d.). General Rules for Working with Chemicals. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Personal Protective Equipment. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Personal Protective Equipment (PPE) 102. Retrieved from [Link]

  • NI Infection Control Manual. (n.d.). Personal Protective Equipment. Retrieved from [Link]

  • Chemical Management. (2022). Safety Data Sheet. Retrieved from [Link]

  • Microbe Online. (2022). Personal Protective Equipment (PPE) Used in the Laboratory. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. Retrieved from [Link]

  • PubMed. (2018). 4-Quinolone derivatives and their activities against Gram positive pathogens. Retrieved from [Link]

  • PubMed. (2001). Synthesis and antibacterial evaluation of certain quinolone derivatives. Retrieved from [Link]

  • PubMed. (2018). Synthesis, Molecular Docking and Biological Evaluation of Quinolone Derivatives as Novel Anticancer Agents. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.